(1R,2R)-2-(Benzyloxy)cyclohexanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-2-phenylmethoxycyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,14H2/t12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHNRYLIXJZHRZ-CHWSQXEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474517 | |
| Record name | (1R,2R)-2-(Benzyloxy)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216394-06-8, 98454-43-4 | |
| Record name | (1R,2R)-2-(Phenylmethoxy)cyclohexanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=216394-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,2R)-2-(Phenylmethoxy)cyclohexanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98454-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,2R)-2-(Benzyloxy)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanamine, 2-(phenylmethoxy)-, (1R,2R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclohexanamine, 2-(phenylmethoxy)-, (1R,2R)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.473 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(1R,2R)-2-(Benzyloxy)cyclohexanamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
(1R,2R)-2-(Benzyloxy)cyclohexanamine is a chiral diamine derivative that has emerged as a valuable building block in asymmetric synthesis and a key intermediate in the development of novel pharmaceuticals. Its rigid cyclohexyl backbone and the presence of a benzyloxy group provide a unique stereochemical environment, making it an effective chiral auxiliary for controlling the stereochemistry of chemical reactions. This in-depth technical guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on experimental protocols and quantitative data to support researchers and professionals in drug development.
Physicochemical Properties
This compound is a solid at room temperature with a molecular weight of 205.30 g/mol and the chemical formula C₁₃H₁₉NO. Key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₁₉NO |
| Molecular Weight | 205.30 g/mol |
| CAS Number | 216394-06-8 |
| Appearance | Solid |
| Optical Purity | Enantiomeric excess: ≥98% (HPLC) |
| Storage Temperature | 2-8°C |
Synthesis of this compound
A common synthetic route to this compound involves the benzylation of the corresponding chiral amino alcohol, (1R,2R)-2-aminocyclohexanol. This method typically involves protection of the amino group, followed by benzylation of the hydroxyl group, and subsequent deprotection of the amine.[1]
Experimental Protocol: Synthesis from (1R,2R)-2-aminocyclohexanol
This protocol outlines a general procedure for the synthesis of this compound.
Step 1: Amino Group Protection
-
Dissolve (1R,2R)-2-aminocyclohexanol in a suitable solvent such as dichloromethane.
-
Add a suitable protecting group reagent, for example, di-tert-butyl dicarbonate (Boc₂O), in the presence of a base like triethylamine.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to obtain the N-Boc protected amino alcohol.
Step 2: Benzylation of the Hydroxyl Group
-
Dissolve the N-Boc protected (1R,2R)-2-aminocyclohexanol in an anhydrous aprotic solvent like tetrahydrofuran (THF).
-
Cool the solution to 0°C and add a strong base, such as sodium hydride (NaH), portion-wise.
-
After the evolution of hydrogen gas ceases, add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to yield the N-Boc protected this compound.
Step 3: Deprotection of the Amino Group
-
Dissolve the N-Boc protected product in a suitable solvent like dichloromethane or ethyl acetate.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
-
Stir the mixture at room temperature until the deprotection is complete.
-
Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the final product.
-
Purify the crude product by column chromatography or distillation to obtain pure this compound.
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Spectroscopic Characterization
The structure of this compound can be confirmed by various spectroscopic techniques. Below are the expected characteristic signals.
| Technique | Characteristic Peaks/Signals |
| ¹H NMR | - Aromatic protons of the benzyl group: ~7.2-7.4 ppm (multiplet, 5H).- Methylene protons of the benzyl group (-OCH₂Ph): ~4.5 ppm (singlet, 2H).- Protons on the cyclohexyl ring: ~1.0-3.5 ppm (multiplets).- Amine protons (-NH₂): Broad singlet, chemical shift can vary. |
| ¹³C NMR | - Aromatic carbons of the benzyl group: ~127-138 ppm.- Methylene carbon of the benzyl group (-OCH₂Ph): ~70 ppm.- Carbons of the cyclohexyl ring: ~20-60 ppm. |
| FTIR (cm⁻¹) | - N-H stretching of the primary amine: ~3300-3400 cm⁻¹ (two bands).- C-H stretching of the aromatic and aliphatic groups: ~2850-3100 cm⁻¹.- C-O stretching of the ether: ~1050-1150 cm⁻¹.- C=C stretching of the aromatic ring: ~1450-1600 cm⁻¹. |
Applications in Asymmetric Synthesis
This compound serves as a versatile chiral auxiliary in various asymmetric reactions, including aldol additions and alkylations. The chiral scaffold effectively directs the approach of reagents, leading to high diastereoselectivity in the formation of new stereocenters.
Asymmetric Aldol Reaction
In a typical asymmetric aldol reaction, the chiral amine is first converted to a chiral N-acyl derivative. This derivative is then enolized, and the resulting chiral enolate reacts with an aldehyde to produce a diastereomerically enriched aldol adduct.
General Experimental Protocol for Asymmetric Aldol Reaction:
-
Acylation: React this compound with an acyl chloride or anhydride in the presence of a base to form the corresponding N-acyl derivative.
-
Enolate Formation: Dissolve the N-acyl derivative in an anhydrous solvent (e.g., THF or CH₂Cl₂) and cool to a low temperature (e.g., -78°C). Add a suitable base (e.g., LDA or a Lewis acid like TiCl₄ with a tertiary amine) to generate the enolate.
-
Aldol Addition: Add the aldehyde to the enolate solution and stir at low temperature until the reaction is complete.
-
Work-up and Analysis: Quench the reaction and extract the product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product.
-
Auxiliary Cleavage: The chiral auxiliary can be removed under acidic or basic conditions to yield the chiral β-hydroxy acid or a related derivative.
Expected Performance in Asymmetric Aldol Reactions
| Electrophile (Aldehyde) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Benzaldehyde | >95:5 | ~85 |
| Isobutyraldehyde | >90:10 | ~80 |
| Data is illustrative and may vary based on specific reaction conditions. |
Mechanism of Stereocontrol in Asymmetric Aldol Reaction
Caption: Workflow of an asymmetric aldol reaction using a chiral auxiliary.
Applications in Drug Development
The chiral nature of this compound makes it a valuable intermediate in the synthesis of complex, biologically active molecules, particularly in the field of antiviral drug development. Its stereochemistry can be transferred to the target molecule, which is crucial for the efficacy and safety of many drugs. For instance, derivatives of chiral aminocyclohexanols are key components in the synthesis of neuraminidase inhibitors, a class of antiviral drugs used to treat influenza. While specific, direct utilization in a marketed drug is not prominently documented in public literature, its structural motifs are present in various developmental candidates.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified with the following hazard codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
This technical guide provides a foundational understanding of this compound for its application in research and drug development. The detailed protocols and compiled data serve as a starting point for further investigation and utilization of this versatile chiral building block.
References
(1R,2R)-2-(Benzyloxy)cyclohexanamine: A Technical Overview
CAS Number: 216394-06-8
This technical guide provides an in-depth overview of (1R,2R)-2-(Benzyloxy)cyclohexanamine, a chiral amine widely utilized as a versatile building block in organic synthesis and medicinal chemistry. The document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Core Compound Data
This compound, also known as (1R,2R)-trans-2-(Phenylmethoxy)cyclohexanamine, is a chiral compound with the following key properties:
| Property | Value | Reference |
| CAS Number | 216394-06-8 | [1][2] |
| Molecular Formula | C₁₃H₁₉NO | [1] |
| Molecular Weight | 205.30 g/mol | [1] |
| Appearance | Solid | |
| Purity | Typically ≥97% | [1] |
Synthesis and Chemical Profile
While detailed, step-by-step synthetic protocols for this compound are not extensively documented in readily available scientific literature, a common synthetic strategy involves the benzylation of the hydroxyl group of the corresponding chiral amino alcohol, (1R,2R)-2-aminocyclohexanol. The chirality is typically introduced early in the synthetic sequence, often through resolution of a racemic mixture or by using a chiral starting material.
A patent for the preparation of aminocyclohexyl ether compounds describes a reaction utilizing this compound as a starting material.[3] This highlights its role as a key intermediate in the synthesis of more complex molecules.
Applications in Research and Development
The primary application of this compound lies in its function as a chiral auxiliary and a chiral building block .
-
Asymmetric Synthesis: The inherent chirality of the molecule is exploited to induce stereoselectivity in chemical reactions, leading to the formation of a desired enantiomer of a target molecule. This is crucial in the development of pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect.
-
Medicinal Chemistry: This compound serves as a precursor for the synthesis of more complex molecules with potential therapeutic activities. For instance, it is a valuable starting material for the preparation of β-amino alcohols, which are key structural motifs in various biologically active compounds, including antiviral and antibiotic agents.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific, publicly available data on the direct biological activity and the signaling pathways modulated by this compound itself. Its role is primarily that of an intermediate in the synthesis of other compounds.
However, the structural motifs present in this molecule are of interest in drug discovery. The benzyloxy group, for example, is a feature in some molecules that exhibit inhibitory activity against enzymes such as monoamine oxidases (MAO), which are involved in neurotransmitter metabolism. Furthermore, derivatives of similar cyclohexylamine structures have been investigated for a wide range of biological activities.
Given the absence of specific biological data for the title compound, a signaling pathway diagram cannot be accurately constructed at this time.
Experimental Protocols
Example Reaction: Acylation of this compound
-
Reaction Description: This procedure describes the reaction of this compound with 2R-acetyl malic anhydride to form the corresponding amide.
-
Materials:
-
(1R,2R)-trans-2-(benzyloxy)cyclohexanamine (CAS 216394-06-8)
-
2R-acetyl malic anhydride
-
Anhydrous dichloromethane
-
-
Procedure:
-
To a solution of (1R,2R)-trans-2-(benzyloxy)cyclohexanamine (0.80 g, 3.90 mmol) in anhydrous dichloromethane (10 mL), 2R-acetyl malic anhydride (781 mg, 4.94 mmol) was added in small portions.
-
The reaction mixture was stirred at ambient temperature under an inert atmosphere.
-
The reaction progress was monitored by HPLC until the total consumption of the starting material was observed.
-
Upon completion, the volatile components were removed under vacuum to yield the product as a white solid.
-
-
Yield: 1.45 g (quantitative)[3]
Visualization of an Experimental Workflow
The following diagram illustrates the workflow for the acylation reaction described above.
Caption: Experimental workflow for the acylation reaction.
References
An In-depth Technical Guide to (1R,2R)-2-(Benzyloxy)cyclohexanamine: Structure, Stereochemistry, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,2R)-2-(Benzyloxy)cyclohexanamine is a chiral amine of significant interest in organic synthesis and medicinal chemistry. Its rigid cyclohexyl backbone, coupled with the stereochemically defined amine and benzyloxy functionalities, makes it a valuable chiral building block and a precursor for more complex molecular architectures. This technical guide provides a comprehensive overview of its structure, stereochemistry, synthesis, and characterization, along with its current and potential applications in drug development.
Structure and Stereochemistry
This compound possesses a cyclohexane ring with two substituents, an amine group and a benzyloxy group, on adjacent carbons. The stereochemical descriptors (1R, 2R) define the absolute configuration at these two chiral centers. This results in a trans relationship between the amine and benzyloxy groups, which preferentially adopt a diequatorial conformation in the chair form of the cyclohexane ring to minimize steric hindrance.
The key structural features are:
The presence of both a hydrogen bond donor (the amine group) and a hydrogen bond acceptor (the oxygen of the benzyloxy group), along with a lipophilic benzyl group, imparts a unique combination of physicochemical properties to the molecule.
Visualization of the Molecular Structure
Caption: 2D representation of this compound with stereochemistry.
Physicochemical and Spectroscopic Data
| Property | Value |
| Appearance | White to light yellow crystalline powder. |
| Optical Purity | ≥98% enantiomeric excess (as determined by HPLC for commercially available samples)[1] |
| ¹H NMR (Predicted) | Aromatic protons (phenyl group): δ 7.2-7.4 ppm (m, 5H). Benzylic protons (-O-CH₂-Ph): δ 4.5-4.7 ppm (m, 2H). Cyclohexyl protons (-CH-O and -CH-N): δ 2.5-3.5 ppm (m, 2H). Other cyclohexyl protons: δ 1.0-2.0 ppm (m, 8H). Amine protons (-NH₂): A broad singlet that can appear over a wide range and is exchangeable with D₂O[3]. |
| ¹³C NMR (Predicted) | Aromatic carbons: δ 127-138 ppm. Carbon attached to oxygen (-CH-O): δ ~80 ppm. Benzylic carbon (-O-CH₂-Ph): δ ~70 ppm. Carbon attached to nitrogen (-CH-N): δ ~55 ppm. Other cyclohexyl carbons: δ 20-35 ppm. |
| IR Spectroscopy (Predicted) | N-H stretch (primary amine): Two bands around 3300-3500 cm⁻¹ (sharp, weak to medium)[3][4]. C-H stretch (aromatic and aliphatic): 2850-3100 cm⁻¹. N-H bend (primary amine): 1590-1650 cm⁻¹[4]. C-O-C stretch (ether): 1070-1150 cm⁻¹ (strong). |
| Mass Spectrometry (Predicted) | Molecular Ion (M⁺): m/z = 205. Base Peak: m/z = 91 (tropylium ion from the benzyl group)[5]. Other Fragments: Loss of the amino group, cleavage of the cyclohexane ring. |
Experimental Protocols
Enantioselective Synthesis
A plausible and efficient method for the synthesis of this compound involves the resolution of a racemic mixture of trans-2-(benzyloxy)cyclohexanamine. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by separation and liberation of the free amine.
Experimental Workflow for Synthesis and Resolution
Caption: A plausible synthetic workflow for this compound.
Detailed Methodology:
-
Synthesis of racemic trans-2-(benzyloxy)cyclohexanamine:
-
Step 1: Ring opening of cyclohexene oxide. To a solution of cyclohexene oxide in benzyl alcohol, add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂). Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Work up the reaction by quenching with a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent. Purify the resulting racemic 2-(benzyloxy)cyclohexanol by column chromatography.
-
Step 2: Activation of the hydroxyl group. Dissolve the racemic alcohol in dichloromethane and cool to 0 °C. Add triethylamine followed by methanesulfonyl chloride dropwise. Stir the reaction at 0 °C for 1-2 hours. Wash the reaction mixture with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the mesylate.
-
Step 3: Nucleophilic substitution with azide. Dissolve the mesylate in DMF and add sodium azide. Heat the reaction mixture to 80-90 °C and stir for several hours until the reaction is complete. Cool the reaction mixture, pour it into water, and extract the product with ether. Wash the organic layer with water and brine, dry, and concentrate to yield the azide.
-
Step 4: Reduction of the azide. Dissolve the azide in methanol and add a catalytic amount of 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed. Filter the catalyst through Celite and concentrate the filtrate to obtain racemic trans-2-(benzyloxy)cyclohexanamine.
-
-
Chiral Resolution:
-
Dissolve the racemic amine in a suitable solvent (e.g., methanol or ethanol).
-
Add a solution of a half-molar equivalent of L-(+)-tartaric acid in the same solvent.
-
Allow the mixture to stand at room temperature or in a refrigerator to induce crystallization of one of the diastereomeric salts.
-
Collect the crystals by filtration and wash with a small amount of cold solvent. The less soluble diastereomeric salt will be enriched in one enantiomer.
-
Recrystallize the salt to enhance diastereomeric purity.
-
Liberate the free amine by treating the diastereomeric salt with an aqueous solution of a strong base (e.g., NaOH or K₂CO₃) and extract the enantiomerically pure amine with an organic solvent.
-
The other enantiomer can be recovered from the mother liquor by a similar process using D-(-)-tartaric acid.
-
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field spectrometer.
-
For ¹H NMR, typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 s, and 16-32 scans.
-
For ¹³C NMR, typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 s, and a larger number of scans (e.g., 1024) due to the low natural abundance of the ¹³C isotope.
-
-
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum using either a KBr pellet method for a solid sample or as a thin film on a salt plate.
-
Scan the sample over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Obtain the mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) source.
-
For EI, the electron energy is typically set to 70 eV.
-
-
Enantiomeric Purity Determination:
-
Analyze the sample by chiral High-Performance Liquid Chromatography (HPLC).
-
A typical setup would involve a chiral stationary phase (e.g., a polysaccharide-based column) and a mobile phase consisting of a mixture of hexane and isopropanol with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.
-
The two enantiomers should show different retention times, allowing for the determination of the enantiomeric excess.
-
Applications in Drug Development and Asymmetric Synthesis
This compound is a valuable chiral building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its rigid stereodefined structure allows for the introduction of chirality and the controlled spatial arrangement of functional groups in a target molecule.
Chiral Auxiliary and Ligand in Asymmetric Catalysis
The closely related (1R,2R)-diaminocyclohexane is a well-established and highly successful chiral auxiliary and ligand in a wide range of asymmetric transformations. By analogy, this compound can serve similar roles. The primary amine can be readily derivatized to form chiral ligands for transition metal-catalyzed reactions, such as asymmetric hydrogenation, epoxidation, and carbon-carbon bond-forming reactions. The benzyloxy group can influence the steric and electronic properties of the resulting catalyst, potentially leading to high levels of enantioselectivity.
References
An In-depth Technical Guide on the Core Properties of (1R,2R)-2-(Benzyloxy)cyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of (1R,2R)-2-(Benzyloxy)cyclohexanamine. This chiral amine is a valuable building block in asymmetric synthesis, particularly serving as a chiral auxiliary to control stereochemical outcomes in the development of new chemical entities.
Core Chemical and Physical Properties
This compound is a chiral amine featuring a cyclohexane ring substituted with a benzyloxy group and an amino group in a specific stereochemical configuration.[1] This arrangement is crucial for its role in inducing stereoselectivity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₉NO |
| Molecular Weight | 205.30 g/mol |
| CAS Number | 216394-06-8 |
| Appearance | Solid |
| Boiling Point | 306.1 °C at 760 mmHg[2] |
| Density | 1.03 g/cm³[2] |
| Flash Point | 133.2 °C[2] |
| Solubility | Difficult to mix with water.[2] Generally soluble in polar organic solvents. |
| Storage Temperature | 2-8°C |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of this compound. Below are key spectral data points.
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features |
| ¹H NMR (Predicted) | - δ 7.2-7.4 ppm: Multiplet, aromatic protons of the benzyl group. - δ 3.4-3.6 ppm: Doublet, methylene protons (CH₂) adjacent to the oxygen of the benzyloxy group. - δ 2.6-2.8 ppm: Multiplet, proton on the carbon bearing the amino group (CH-NH₂).[3] |
| ¹³C NMR | No experimental data found in the searched literature. |
| Infrared (IR) | - ~3350 cm⁻¹: N-H stretching vibration of the primary amine. - ~1100 cm⁻¹: C-O-C stretching vibration of the ether linkage.[3] |
| Mass Spectrometry | No experimental data found in the searched literature. |
Synthesis of this compound
The synthesis of this compound typically proceeds from the chiral precursor (1R,2R)-(-)-2-aminocyclohexanol. The general synthetic strategy involves protection of the amino group, benzylation of the hydroxyl group, and subsequent deprotection of the amine.[1]
Experimental Protocol: General Synthetic Route
A detailed, step-by-step experimental protocol for the synthesis of this compound was not explicitly found in the reviewed literature. However, a general method is outlined in patent literature and involves the following key transformations:[1]
-
Amino Group Protection: The amino group of (1R,2R)-(-)-2-aminocyclohexanol is protected, for example, as a carbamate or an amide, to prevent its reaction in the subsequent benzylation step.
-
Benzylation of the Hydroxyl Group: The hydroxyl group is converted to a benzyloxy group. This is typically achieved by deprotonating the alcohol with a suitable base (e.g., sodium hydride) to form an alkoxide, which is then reacted with benzyl bromide or a similar benzylating agent.
-
Amino Group Deprotection: The protecting group on the amine is removed under appropriate conditions (e.g., acidic or basic hydrolysis) to yield the final product, this compound.
Application in Asymmetric Synthesis: Chiral Auxiliary
A primary application of this compound is its use as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired stereochemistry is established, the auxiliary can be removed.
Diastereoselective Alkylation of Carbonyl Compounds
This compound can be condensed with a carboxylic acid to form a chiral amide. Deprotonation of the α-carbon of the acyl group generates a chiral enolate. The stereochemistry of the cyclohexyl and benzyloxy groups directs the approach of an electrophile (e.g., an alkyl halide) to one face of the enolate, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent cleavage of the auxiliary yields the enantiomerically enriched α-alkylated carboxylic acid derivative.
Experimental Protocol: Diastereoselective Alkylation (General Procedure)
A specific, detailed experimental protocol for the use of this compound as a chiral auxiliary in diastereoselective alkylation was not found in the reviewed literature. However, a general workflow can be described as follows:
-
Amide Formation: this compound is reacted with an acyl chloride or carboxylic acid (using a coupling agent) to form the corresponding chiral amide.
-
Enolate Formation: The chiral amide is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature (e.g., -78 °C) to generate the chiral enolate.
-
Alkylation: An alkylating agent (e.g., an alkyl halide) is added to the enolate solution. The reaction is allowed to proceed at low temperature and then warmed to room temperature.
-
Auxiliary Cleavage: The resulting diastereomerically enriched N-alkylated amide is hydrolyzed (typically under acidic or basic conditions) to release the chiral α-alkylated carboxylic acid and recover the chiral auxiliary.
Biological Activity
The biological activity of this compound itself has not been extensively studied. However, its structural motifs are present in various biologically active molecules. Preliminary studies on related compounds suggest that it could serve as a ligand for enzymes or receptors, potentially influencing metabolic or signal transduction pathways.[3] Its primary role in drug development is as a chiral building block for the synthesis of more complex, pharmacologically active compounds.[3]
Safety and Handling
This compound should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.
Table 3: Hazard Information for this compound
| Hazard Statement | Precautionary Statement |
| Harmful if swallowed. | Wash hands thoroughly after handling. |
| Causes skin irritation. | Wear protective gloves/protective clothing/eye protection/face protection. |
| Causes serious eye irritation. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. |
Conclusion
References
The Core Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis
An In-depth Technical Guide to Chiral Auxiliaries in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic chemistry, the precise control of stereochemistry is paramount, particularly in the synthesis of pharmaceuticals where the biological activity of a molecule is often confined to a single enantiomer. Asymmetric synthesis, the selective creation of one stereoisomer, has become a foundational pillar of drug discovery and natural product synthesis. Among the robust strategies to achieve this, the use of chiral auxiliaries remains a powerful and reliable method.[1][2]
A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[3][4] Once the desired stereocenter is established, the auxiliary is removed and can often be recovered for reuse.[2] This technical guide provides a comprehensive overview of the core principles, mechanisms, and applications of key chiral auxiliaries in organic synthesis. It is designed as a practical resource, offering quantitative data, detailed experimental protocols, and mechanistic illustrations to aid researchers in the strategic application of these powerful tools.
The fundamental concept of employing a chiral auxiliary is to convert a prochiral substrate into a chiral molecule that, upon reaction, forms diastereomers. These diastereomers possess distinct physical and chemical properties, which can allow for their separation. More effectively, the chiral auxiliary sterically or electronically biases the substrate, directing an incoming reagent to one face of the molecule, thereby leading to the preferential formation of one diastereomer. The entire process can be dissected into three critical stages:
-
Attachment: The chiral auxiliary is covalently bonded to the prochiral substrate.
-
Diastereoselective Reaction: The chiral auxiliary guides the stereochemical course of a reaction, such as an alkylation, aldol addition, or cycloaddition, to create a new stereocenter with a high degree of diastereoselectivity.
-
Cleavage: The auxiliary is removed from the product to yield the desired enantiomerically enriched molecule, ideally without racemization of the newly formed stereocenter.
A significant advantage of this methodology is the ability to recover and recycle the often-valuable chiral auxiliary, enhancing the overall efficiency and sustainability of the synthetic route.[5][6][7]
Key Chiral Auxiliaries and Their Applications
Several classes of chiral auxiliaries have been developed and have found widespread use in organic synthesis. This guide will focus on three of the most prominent and versatile examples: Evans' Oxazolidinones, Oppolzer's Sultams, and Pseudoephedrine-based auxiliaries.
Evans' Oxazolidinone Auxiliaries
Pioneered by David A. Evans, chiral oxazolidinones are among the most powerful and extensively used auxiliaries, particularly for asymmetric aldol reactions, alkylations, and Diels-Alder reactions.[3][8] They are typically synthesized from readily available and relatively inexpensive amino alcohols. The stereochemical outcome is dictated by the substituent at the C4 (and sometimes C5) position, which effectively shields one face of the derived enolate.[9]
Mechanism of Stereocontrol in Alkylation:
The acylated oxazolidinone is deprotonated with a strong base to form a rigid lithium enolate. The lithium cation chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary. This chelation, combined with the steric bulk of the substituent on the oxazolidinone ring, effectively blocks one face of the enolate, directing the incoming electrophile to the opposite face with high diastereoselectivity.
Quantitative Data for Evans' Auxiliary in Asymmetric Alkylation
| Entry | Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| 1 | Benzyl bromide | >99:1 | 94 | [10] |
| 2 | Allyl iodide | 98:2 | 92 | [3] |
| 3 | Methyl iodide | 93:7 | 85 | [10] |
| 4 | Isopropyl iodide | >99:1 | 89 | [10] |
Experimental Protocol: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
1. Acylation of the Chiral Auxiliary: To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq.) and 4-dimethylaminopyridine (DMAP, 0.1 eq.) in dry dichloromethane (CH₂Cl₂) at 0 °C is added propionyl chloride (1.1 eq.) dropwise. The reaction mixture is stirred at room temperature overnight. The reaction is quenched with a saturated aqueous solution of NH₄Cl. The organic layer is separated, washed with 1 M HCl, saturated NaHCO₃, and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the N-propionyl oxazolidinone.[3]
2. Diastereoselective Alkylation: To a solution of the N-propionyl oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere is added sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq.) dropwise. The mixture is stirred for 30 minutes to form the sodium enolate. Allyl iodide (1.2 eq.) is then added, and the reaction is stirred at -78 °C for 4 hours. The reaction is quenched with a saturated aqueous solution of NH₄Cl and allowed to warm to room temperature. The product is extracted with diethyl ether, and the combined organic extracts are washed with brine, dried over MgSO₄, filtered, and concentrated. The diastereomeric ratio is determined by ¹H NMR or GC analysis of the crude product, which is then purified by silica gel chromatography.[3]
3. Cleavage of the Chiral Auxiliary: The purified alkylated product (1.0 eq.) is dissolved in a 3:1 mixture of THF and water and cooled to 0 °C. Lithium hydroxide (LiOH, 2.0 eq.) and a 30% aqueous solution of hydrogen peroxide (H₂O₂, 4.0 eq.) are added. The mixture is stirred at 0 °C for 4 hours. The reaction is quenched by the addition of a saturated aqueous solution of Na₂SO₃. The mixture is acidified to pH ~2 with 1 M HCl and extracted with ethyl acetate. The organic layer containing the chiral carboxylic acid is washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The aqueous layer can be basified and extracted to recover the chiral auxiliary.[2]
Oppolzer's Sultam
Oppolzer's camphorsultam is a versatile chiral auxiliary derived from camphor, a readily available natural product.[4] It is widely used in a variety of asymmetric transformations, including aldol reactions, alkylations, conjugate additions, and Diels-Alder reactions. The rigid bicyclic structure of the sultam provides excellent steric shielding, leading to high levels of stereocontrol.
Mechanism of Stereocontrol in Aldol Reactions:
In a typical Oppolzer sultam-directed aldol reaction, the N-acylsultam is treated with a Lewis acid and a base to form a chelated enolate. The camphor-derived framework creates a highly organized transition state, where one face of the enolate is effectively blocked. The incoming aldehyde then approaches from the less hindered face, resulting in the formation of one diastereomer in high excess.
Quantitative Data for Oppolzer's Sultam in Asymmetric Aldol Reactions
| Entry | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| 1 | Benzaldehyde | TiCl₄ | >95:5 | 85 | [4] |
| 2 | Isobutyraldehyde | Sn(OTf)₂ | 92:8 | 88 | [11] |
| 3 | Acetaldehyde | Et₂AlCl | >98:2 | 90 | [12] |
Experimental Protocol: Asymmetric Aldol Reaction using Oppolzer's Sultam
1. Preparation of the N-Acyl Sultam: To a solution of (+)-camphorsultam (1.0 eq.) in anhydrous THF at 0 °C is added n-butyllithium (1.05 eq.) dropwise. The resulting solution is stirred for 30 minutes, and then propionyl chloride (1.1 eq.) is added. The reaction is allowed to warm to room temperature and stirred for 2 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated to give the N-propionyl sultam, which can be purified by recrystallization.
2. Diastereoselective Aldol Reaction: To a solution of the N-propionyl sultam (1.0 eq.) in dry CH₂Cl₂ at -78 °C under an argon atmosphere is added TiCl₄ (1.1 eq.). The mixture is stirred for 10 minutes, followed by the addition of a tertiary amine base such as triethylamine (1.2 eq.). After stirring for 30 minutes, benzaldehyde (1.2 eq.) is added dropwise. The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The diastereomeric ratio is determined by ¹H NMR analysis of the crude product, and the product is purified by flash column chromatography.[13]
3. Cleavage of the Chiral Auxiliary: The purified aldol adduct is dissolved in a mixture of dioxane and water, and sulfuric acid is added. The mixture is heated to reflux until the reaction is complete. After cooling, the reaction mixture is worked up by extraction with an organic solvent. The aqueous layer, containing the protonated sultam, is basified and extracted with an organic solvent to recover the chiral auxiliary.[14]
Pseudoephedrine-Based Auxiliaries
Pseudoephedrine, a readily available and inexpensive natural product, serves as a practical chiral auxiliary for the asymmetric alkylation of enolates, a methodology extensively developed by Andrew G. Myers.[15][16] Both enantiomers of pseudoephedrine are commercially available, providing access to both enantiomers of the desired product.[17] The amides derived from pseudoephedrine are often crystalline, which facilitates purification.[18]
Mechanism of Stereocontrol in Alkylation:
The N-acyl pseudoephedrine amide is deprotonated with a strong base, typically lithium diisopropylamide (LDA), in the presence of lithium chloride. The lithium enolate forms a rigid chelated structure where the lithium cation is coordinated to both the enolate oxygen and the hydroxyl group of the pseudoephedrine. This conformation, along with the steric hindrance from the methyl and phenyl groups of the auxiliary, directs the incoming electrophile to the opposite face of the enolate, leading to high diastereoselectivity.[19][20]
Quantitative Data for Pseudoephedrine Auxiliary in Asymmetric Alkylation
| Entry | Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| 1 | Benzyl bromide | >98:2 | 95 | [16] |
| 2 | Ethyl iodide | >98:2 | 92 | [16] |
| 3 | Isopropyl iodide | 97:3 | 88 | [21] |
| 4 | n-Butyl bromide | >98:2 | 94 | [21] |
Experimental Protocol: Asymmetric Alkylation using Pseudoephedrine Auxiliary
1. Preparation of the Pseudoephedrine Amide: To a solution of (+)-pseudoephedrine (1.0 eq.) in dry toluene is added propionic anhydride (1.2 eq.). The mixture is heated to reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated aqueous NaHCO₃ and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product can be purified by recrystallization to yield the N-propionyl-(+)-pseudoephedrine amide.[17]
2. Diastereoselective Alkylation: A suspension of anhydrous lithium chloride (6.0 eq.) in anhydrous THF is cooled to -78 °C. To this suspension is added a solution of N-propionyl-(+)-pseudoephedrine amide (1.0 eq.) in anhydrous THF. Lithium diisopropylamide (LDA) solution (2.2 eq.) is then added dropwise, and the mixture is stirred for 1 hour at -78 °C to ensure complete enolate formation. The alkyl halide (e.g., benzyl bromide, 1.5 eq.) is added dropwise to the enolate solution at -78 °C. The reaction is allowed to slowly warm to 0 °C and stirred for an additional 2-4 hours. The reaction is quenched by adding a saturated ammonium chloride solution. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography or recrystallization.[17]
3. Cleavage of the Chiral Auxiliary: The alkylated pseudoephedrine amide is dissolved in a 3:1 mixture of tert-butyl alcohol and water. Tetrabutylammonium hydroxide is added, and the mixture is heated to 95 °C until the starting material is consumed. After cooling, the reaction mixture is diluted with water and washed with diethyl ether to remove the recovered pseudoephedrine auxiliary. The aqueous layer is acidified to a low pH with concentrated hydrochloric acid and extracted with diethyl ether to obtain the enantiomerically enriched carboxylic acid.[18]
Conclusion
Chiral auxiliaries continue to be indispensable tools in the field of asymmetric synthesis.[1] Their reliability, predictability, and the high levels of stereocontrol they afford make them a valuable strategy for the synthesis of enantiomerically pure compounds, particularly in the early stages of drug development and the total synthesis of complex natural products. The choice of a specific auxiliary depends on the desired transformation, the nature of the substrate, and the economic considerations of the synthetic route. This guide has provided an in-depth overview of the core principles, quantitative data, and detailed experimental protocols for some of the most widely used chiral auxiliaries, with the aim of equipping researchers with the knowledge to effectively implement these powerful synthetic tools.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chemtube3d.com [chemtube3d.com]
- 10. york.ac.uk [york.ac.uk]
- 11. Collection - Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congenersâ ,â¡ - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 12. (PDF) Diastereo-Face Selectivity in the Aldol Reaction of [research.amanote.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. [PDF] Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis | Semantic Scholar [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. synarchive.com [synarchive.com]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 21. pubs.acs.org [pubs.acs.org]
The Pivotal Role of (1R,2R)-2-(Benzyloxy)cyclohexanamine in Asymmetric Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(1R,2R)-2-(Benzyloxy)cyclohexanamine , a C1-symmetric chiral diamine derivative, has emerged as a valuable and versatile building block in the field of asymmetric synthesis. Its rigid cyclohexane backbone and the stereochemically defined benzyloxy and amino groups create a unique chiral environment, enabling high levels of stereocontrol in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides an in-depth overview of the synthesis, applications, and methodologies associated with this key chiral auxiliary and ligand precursor, offering valuable insights for researchers in organic synthesis and drug development.
Synthesis of this compound
The enantiomerically pure this compound can be synthesized through a multi-step process. A common approach involves the resolution of a racemic mixture of trans-2-aminocyclohexanol, followed by protection of the amino group, benzylation of the hydroxyl group, and subsequent deprotection of the amine.
A patented method outlines a synthetic route that includes the following key transformations:
-
Amino Protection: (1R,2R)-(-)-2-aminocyclohexanol is treated with a suitable protecting group to mask the reactivity of the amino functionality.
-
Benzylation: The hydroxyl group on the cyclohexane ring is then subjected to a phenylmethoxylation reaction to introduce the benzyl ether.
-
Deprotection: Finally, the protecting group on the amine is removed under alkaline conditions to yield the desired (1R,2R)-(-)-2-benzyloxy cyclohexylamine.
This process is designed to be efficient and suitable for larger-scale production without the need for extreme temperatures or pressures.
Core Applications in Asymmetric Synthesis
This compound and its derivatives are primarily utilized in two main capacities: as a chiral auxiliary to control the stereochemical outcome of reactions on a substrate to which it is temporarily attached, and as a precursor for the synthesis of chiral ligands for metal-catalyzed asymmetric reactions.
As a Chiral Auxiliary
The general workflow for utilizing a chiral auxiliary like this compound involves three key stages: attachment to a prochiral substrate, a diastereoselective transformation, and subsequent removal of the auxiliary to yield the enantiomerically enriched product.
Caption: General workflow of asymmetric synthesis using a chiral auxiliary.
One of the prominent applications of chiral amines is in the asymmetric synthesis of α-amino acids through the diastereoselective alkylation of Schiff bases. While specific data for this compound is not abundant in publicly available literature, the principle can be illustrated with analogous systems. In this methodology, the chiral amine is condensed with a glycine or alanine derivative to form a chiral Schiff base, often coordinated to a metal center like Ni(II). The chiral environment created by the auxiliary directs the approach of an alkylating agent to one face of the enolate, leading to a high degree of diastereoselectivity. Subsequent hydrolysis cleaves the Schiff base and removes the auxiliary, yielding the desired α-amino acid in high enantiomeric purity.
Table 1: Illustrative Data for Asymmetric Alkylation of Ni(II)-Complexed Glycine Schiff Base using a Chiral Auxiliary *
| Alkylating Agent | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) of Amino Acid | Yield (%) |
| Benzyl bromide | >95% | >95% | 75-85 |
| Allyl bromide | >95% | >95% | 70-80 |
| Ethyl iodide | >90% | >90% | 65-75 |
*Data is representative of typical results achieved with well-established chiral auxiliaries in this reaction class and serves as a predictive framework.
Experimental Protocol: General Procedure for Asymmetric Alkylation of a Chiral Glycine Enolate Equivalent
-
Formation of the Schiff Base Complex: To a solution of the chiral auxiliary, this compound (1.0 eq.), and glycine methyl ester hydrochloride (1.0 eq.) in methanol, is added a solution of nickel(II) nitrate hexahydrate (0.5 eq.) in methanol. The mixture is stirred at room temperature, followed by the addition of a base (e.g., sodium methoxide) to facilitate the formation of the Ni(II) complex of the Schiff base. The complex is then isolated by filtration or extraction.
-
Alkylation: The dried Ni(II) complex is dissolved in a suitable aprotic solvent (e.g., DMF or acetonitrile). A base (e.g., powdered KOH or DBU) is added, and the mixture is cooled to the desired temperature (e.g., 0 °C or -78 °C). The alkylating agent (1.1 eq.) is added dropwise, and the reaction is stirred until completion (monitored by TLC).
-
Hydrolysis and Auxiliary Recovery: The reaction mixture is quenched with water and the product is extracted with an organic solvent. The organic layer is then treated with aqueous acid (e.g., 2N HCl) to hydrolyze the Schiff base and the ester. The aqueous layer is separated, and the chiral auxiliary can be recovered from the organic layer. The desired amino acid is isolated from the aqueous layer, typically after neutralization and purification by ion-exchange chromatography.
As a Precursor for Chiral Ligands in Asymmetric Catalysis
Derivatives of this compound can be readily transformed into a variety of chiral ligands for transition metal-catalyzed asymmetric reactions. The amino group provides a convenient handle for the introduction of phosphine, sulfoxide, or other coordinating moieties, leading to bidentate or polydentate ligands. These ligands can then be complexed with metals such as rhodium, iridium, ruthenium, or palladium to generate highly effective asymmetric catalysts.
Caption: Ligand synthesis and asymmetric catalysis workflow.
Chiral phosphine ligands derived from diamines are highly effective in the asymmetric hydrogenation of prochiral olefins and ketones. While specific examples utilizing ligands derived directly from this compound are not widely reported, the closely related (1R,2R)-diaminocyclohexane has been extensively used to prepare ligands for this transformation. These reactions typically proceed with high enantioselectivity and under mild conditions.
Table 2: Illustrative Data for Asymmetric Hydrogenation of Ketones using a Rh-Diamine-derived Diphosphine Catalyst *
| Substrate | Enantiomeric Excess (e.e.) | Conversion (%) |
| Acetophenone | >98% | >99% |
| 1-Tetralone | >97% | >99% |
| Methyl acetoacetate | >99% | >99% |
*Data is representative of results obtained with state-of-the-art catalysts based on the diaminocyclohexane scaffold.
Experimental Protocol: General Procedure for Asymmetric Hydrogenation
-
Catalyst Preparation (in situ): In a glovebox, a Schlenk flask is charged with a rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral diphosphine ligand (1.1 mol%). Anhydrous, degassed solvent (e.g., methanol or dichloromethane) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.
-
Hydrogenation: The substrate (1.0 eq.) is added to the catalyst solution. The flask is then connected to a hydrogen line, purged several times with hydrogen, and pressurized to the desired hydrogen pressure (e.g., 1-10 atm). The reaction is stirred vigorously at a constant temperature until the uptake of hydrogen ceases or TLC/GC analysis indicates complete conversion.
-
Work-up and Analysis: The solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the enantiomerically enriched product. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Conclusion
This compound stands as a chiral building block with significant potential in asymmetric synthesis. Its rigid stereodefined structure makes it an excellent candidate for the development of novel chiral auxiliaries and ligands. While the direct application of this specific molecule is not as extensively documented as some of its analogues, the principles and methodologies established with related compounds provide a clear roadmap for its effective utilization. For researchers and professionals in drug development and fine chemical synthesis, this compound offers a valuable tool for the stereocontrolled construction of complex chiral molecules. Further exploration of its utility in a broader range of asymmetric transformations is a promising avenue for future research.
An In-depth Technical Guide to the Synthesis of (1R,2R)-2-(Benzyloxy)cyclohexanamine Starting Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2R)-2-(Benzyloxy)cyclohexanamine is a chiral amine of significant interest in medicinal chemistry and organic synthesis. Its rigid cyclohexane backbone and defined stereochemistry make it a valuable building block for the synthesis of complex molecules, including pharmaceutical intermediates and chiral ligands. This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining this compound, focusing on the starting materials and key transformations. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to assist researchers in the practical application of these synthetic methods.
Synthetic Strategies
Two primary strategies have emerged for the synthesis of this compound, each with distinct starting materials and synthetic considerations.
-
Route 1: Chiral Resolution of a Racemic Precursor This approach commences with a racemic mixture of a suitable cyclohexyl precursor, followed by a chiral resolution step to isolate the desired enantiomer. A common starting material for this route is trans-2-aminocyclohexanol.
-
Route 2: Asymmetric Synthesis from an Achiral Starting Material This strategy employs an asymmetric reaction to introduce the desired stereochemistry from an achiral starting material, such as cyclohexene oxide. This route can be more atom-economical as it avoids the discard of an unwanted enantiomer.
Route 1: Synthesis via Chiral Resolution of trans-2-Aminocyclohexanol
This synthetic pathway begins with the readily available and inexpensive racemic trans-2-aminocyclohexanol. The key step in this route is the efficient resolution of a derivatized intermediate to obtain the desired (1R,2R)-stereochemistry.
Experimental Workflow: Route 1
Caption: Synthetic workflow for Route 1.
Quantitative Data Summary for Route 1
| Step | Reaction | Reagents & Conditions | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| 1 | N-Benzylation | Benzyl chloride, NaHCO₃, H₂O/THF | ~90 | N/A | [1][2] |
| 2 | Chiral Resolution | (R)-Mandelic Acid, Ethyl Acetate | ~74 (of the salt) | >99 | [1] |
| 3 | O-Benzylation | Benzyl bromide, NaH, DMF | High | >99 | [2] |
| 4 | Deprotection | H₂, Pd/C | ~95 | >99 | [1] |
Detailed Experimental Protocols for Route 1
Step 1: Synthesis of rac-trans-N-Benzyl-2-aminocyclohexanol
-
To a solution of racemic trans-2-aminocyclohexanol (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water, sodium bicarbonate (2.5 eq) is added.
-
The mixture is stirred vigorously, and benzyl chloride (1.2 eq) is added dropwise at room temperature.
-
The reaction is stirred for 24 hours.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Chiral Resolution of rac-trans-N-Benzyl-2-aminocyclohexanol
-
rac-trans-N-Benzyl-2-aminocyclohexanol (1.0 eq) is dissolved in ethyl acetate.
-
A solution of (R)-(-)-mandelic acid (0.5 eq) in ethyl acetate is added slowly to the solution of the racemic amine.
-
The mixture is stirred at room temperature, leading to the precipitation of the diastereomeric salt.
-
The solid is collected by filtration, washed with cold ethyl acetate, and dried under vacuum to yield the (1R,2R)-amine-(R)-mandelate salt.
-
To obtain the free amine, the salt is treated with an aqueous solution of sodium hydroxide, and the liberated amine is extracted with diethyl ether. The organic extracts are dried and concentrated to give enantiomerically pure (1R,2R)-N-Benzyl-2-aminocyclohexanol.[1]
Step 3: N-Acetylation of (1R,2R)-N-Benzyl-2-aminocyclohexanol
-
(1R,2R)-N-Benzyl-2-aminocyclohexanol (1.0 eq) is dissolved in dichloromethane.
-
Triethylamine (1.5 eq) is added, and the solution is cooled to 0 °C.
-
Acetic anhydride (1.2 eq) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
The reaction is quenched with water, and the organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the N-acetylated product.
Step 4: O-Benzylation of (1R,2R)-N-Acetyl-N-benzyl-2-aminocyclohexanol
-
To a solution of (1R,2R)-N-Acetyl-N-benzyl-2-aminocyclohexanol (1.0 eq) in anhydrous dimethylformamide (DMF) at 0 °C, sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise.
-
The mixture is stirred for 30 minutes at 0 °C, and then benzyl bromide (1.2 eq) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is carefully quenched with ice-water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[2]
Step 5: Deprotection to Yield this compound
-
The N-acetylated and O-benzylated intermediate is first deacetylated under acidic or basic conditions. For acidic hydrolysis, the compound is refluxed in aqueous HCl.[3] For basic hydrolysis, it is treated with a strong base like NaOH in an alcoholic solvent.
-
The resulting (1R,2R)-N-Benzyl-2-(benzyloxy)cyclohexanamine is then subjected to hydrogenolysis to remove the N-benzyl group. The compound is dissolved in ethanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added.
-
The mixture is stirred under a hydrogen atmosphere until the reaction is complete (monitored by TLC).
-
The catalyst is removed by filtration through Celite, and the solvent is evaporated to give the final product, this compound.[1]
Route 2: Asymmetric Synthesis from Cyclohexene Oxide
This approach offers an enantioselective synthesis, thus avoiding a resolution step. Cyclohexene oxide is a key achiral starting material that can be transformed into the desired product through stereocontrolled reactions.
Experimental Workflow: Route 2
Caption: Synthetic workflow for Route 2.
Quantitative Data Summary for Route 2
| Step | Reaction | Reagents & Conditions | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| 1 | Enantioselective Azidolysis | TMSN₃, Chiral Cr(III) Salen catalyst | up to 98 | up to 97 | [4] |
| 2 | Azide Reduction | H₂, Pd/C or LiAlH₄ | High | >99 | [4] |
| 3 | O-Benzylation | Benzyl bromide, NaH, DMF | High | >99 | [2] |
Detailed Experimental Protocols for Route 2
Step 1: Enantioselective Synthesis of (1R,2R)-2-Azidocyclohexanol
-
A chiral chromium(III) Salen complex is used as the catalyst for the enantioselective ring-opening of cyclohexene oxide.
-
To a solution of the chiral catalyst in an appropriate solvent (e.g., diethyl ether) at 0 °C, cyclohexene oxide (1.0 eq) is added.
-
Trimethylsilyl azide (TMSN₃, 1.2 eq) is then added dropwise, and the reaction is stirred at room temperature for 24-48 hours.
-
The reaction is quenched with a fluoride source (e.g., TBAF) to cleave the silyl ether intermediate.
-
After workup and purification by column chromatography, (1R,2R)-2-azidocyclohexanol is obtained in high yield and enantioselectivity.[4]
Step 2: Reduction of (1R,2R)-2-Azidocyclohexanol to (1R,2R)-2-Aminocyclohexanol
-
(1R,2R)-2-Azidocyclohexanol (1.0 eq) is dissolved in methanol or ethanol.
-
A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.
-
The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) until the azide is fully reduced to the amine (monitored by IR spectroscopy or TLC).
-
The catalyst is removed by filtration, and the solvent is evaporated to yield (1R,2R)-2-aminocyclohexanol.
-
Alternatively, lithium aluminum hydride (LiAlH₄) in THF can be used for the reduction.
Step 3: O-Benzylation of (1R,2R)-2-Aminocyclohexanol
-
This step requires protection of the more nucleophilic amino group before benzylation of the hydroxyl group. The amino group can be protected, for example, as a carbamate (e.g., Boc or Cbz).
-
The N-protected (1R,2R)-2-aminocyclohexanol (1.0 eq) is dissolved in anhydrous DMF.
-
Sodium hydride (1.2 eq) is added at 0 °C, followed by benzyl bromide (1.2 eq).
-
The reaction is stirred overnight at room temperature.
-
After aqueous workup and extraction, the O-benzylated product is obtained.
-
The protecting group is then removed under appropriate conditions (e.g., TFA for Boc, hydrogenolysis for Cbz) to yield the final product.
Conclusion
The synthesis of this compound can be effectively achieved through two primary routes. The chiral resolution pathway, starting from racemic trans-2-aminocyclohexanol, is a well-established method that relies on the efficient separation of diastereomeric salts. The asymmetric synthesis route, commencing with cyclohexene oxide, offers a more modern and atom-economical approach by establishing the desired stereochemistry early in the synthesis through a catalytic enantioselective reaction. The choice of synthetic route will depend on factors such as the availability of starting materials, cost considerations, and the desired scale of the synthesis. The detailed protocols and data provided in this guide are intended to facilitate the successful synthesis of this valuable chiral building block for a range of applications in research and development.
References
Unraveling the Enigma: (1R,2R)-2-(Benzyloxy)cyclohexanamine – A Technical Overview of a Versatile Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Published: December 29, 2025
Abstract
(1R,2R)-2-(Benzyloxy)cyclohexanamine is a chiral amine whose primary significance in the scientific literature lies in its role as a versatile intermediate in asymmetric synthesis. While preliminary assessments suggest potential for direct biological activity, detailed studies elucidating a specific mechanism of action are not extensively available in the public domain. This technical guide consolidates the current understanding of this compound, focusing on its chemical properties, established applications in synthesis, and speculative biological roles based on structurally related molecules. The absence of comprehensive pharmacological data underscores a critical knowledge gap and an opportunity for future investigation.
Introduction
The quest for stereochemically pure pharmaceuticals has positioned chiral amines as indispensable tools in drug discovery and development. This compound, a molecule characterized by a cyclohexane backbone with a benzyloxy and an amine group in a specific trans-configuration, is a prime example of such a building block. Its rigid cyclic structure and defined stereocenters make it an attractive starting material for the synthesis of complex, biologically active molecules. While its direct pharmacological effects are not well-documented, its utility in constructing molecules with known mechanisms of action is a key area of its application.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, reaction optimization, and potential formulation as a pharmaceutical intermediate.
| Property | Value | Reference |
| CAS Number | 216394-06-8 | [1][2] |
| Molecular Formula | C13H19NO | [1][2] |
| Molecular Weight | 205.30 g/mol | [1][2] |
| Form | Solid | |
| Storage Temperature | 2-8°C | |
| Synonyms | (1R,2R)-(-)-2-Benzyloxycyclohexylamine, (1R,2R)-trans-2-Benzyloxycyclohexylamine | [1][2] |
Role in Asymmetric Synthesis: A Workflow Perspective
The principal application of this compound is as a chiral precursor. The amine and benzyloxy groups provide reactive handles for a variety of chemical transformations, while the cyclohexane scaffold imparts a specific three-dimensional structure. A generalized workflow for its use in the synthesis of a hypothetical bioactive compound is depicted below.
Potential Mechanism of Action: Avenues for Future Research
Direct and detailed studies on the mechanism of action of this compound are scarce. However, the broader class of dibenzylamines has been noted for its neuropharmacological potential[3]. This suggests that this compound could theoretically interact with targets within the central nervous system.
Furthermore, structurally related compounds, such as 2-(benzyloxy)arylureas, have been investigated as potential inhibitors of Cyclophilin D (CypD), a component of the mitochondrial permeability transition pore (mPTP), although they were found to be weak inhibitors[4]. This line of inquiry, however, points to mitochondria as a potential, albeit speculative, target for compounds containing the benzyloxy moiety.
The following diagram illustrates a hypothetical interaction that could be investigated in future research.
Experimental Protocols: A Call for Future Studies
Due to the lack of published research on the specific biological activity of this compound, detailed experimental protocols for assays such as receptor binding, enzyme inhibition, or cell-based functional screens are not available. Future research endeavors should focus on:
-
Target Identification: Employing techniques such as affinity chromatography, chemical proteomics, or computational screening to identify potential protein targets.
-
In Vitro Assays: Developing and validating binding and functional assays for any identified targets to determine affinity (Kd, Ki) and efficacy (EC50, IC50).
-
Cell-Based Assays: Assessing the effect of the compound on cellular pathways and functions in relevant cell models.
-
In Vivo Studies: Evaluating the pharmacokinetic and pharmacodynamic properties of the compound in animal models to understand its physiological effects.
Conclusion and Future Directions
This compound is a well-established chiral intermediate with significant value in synthetic organic chemistry. Its contribution to the development of complex, stereochemically defined molecules is clear. However, its own biological activity and mechanism of action remain an open question. The information available on structurally related compounds provides a starting point for future investigations into its potential as a pharmacologically active agent. The scientific community is encouraged to explore the biological properties of this and similar chiral amines to unlock their full therapeutic potential. This document serves as a summary of the current, limited knowledge and a call to action for further research in this promising area.
References
(1R,2R)-2-(Benzyloxy)cyclohexanamine IUPAC nomenclature and synonyms
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2R)-2-(Benzyloxy)cyclohexanamine is a chiral amine of significant interest in the fields of organic synthesis and medicinal chemistry. Its rigid cyclohexyl backbone, coupled with the stereochemically defined amine and benzyloxy functionalities, makes it a valuable chiral building block and a precursor for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and applications, with a particular focus on its role as a chiral auxiliary and as a scaffold for the development of enzyme inhibitors.
IUPAC Nomenclature and Synonyms
The correct IUPAC name for the compound is (1R,2R)-2-(phenylmethoxy)cyclohexan-1-amine . The term "benzyloxy" is a common and accepted trivial name for the phenylmethoxy group. Due to the trans relationship between the amine and benzyloxy groups on the cyclohexane ring, it is also frequently referred to as (1R,2R)-trans-2-(Benzyloxy)cyclohexanamine .
A comprehensive list of synonyms is provided in Table 1 for easy reference and to aid in literature and database searches.[1]
| Table 1: Synonyms for this compound |
| (1R,2R)-(-)-2-Benzyloxycyclohexylamine |
| (1R,2R)-2-benzyloxycyclohexylamine |
| (1R,2R)-2-(benzyloxy)cyclohexan-1-amine |
| trans-2-(benzyloxy)cyclohexanamine |
| (1R,2R)-trans-2-Benzyloxy-cyclohexylamine |
| (1R)-trans-2-(Phenylmethoxy)cyclohexanamine |
| (1R,2R)-1-Amino-2-benzyloxycyclohexane |
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented in Table 2. This data is essential for its identification, characterization, and use in synthetic applications.
| Table 2: Physicochemical and Spectroscopic Properties | |
| Property | Value |
| Molecular Formula | C₁₃H₁₉NO[2][3] |
| Molecular Weight | 205.30 g/mol [2][3] |
| CAS Number | 216394-06-8[2][3] |
| Appearance | Solid[2] |
| Optical Purity | ≥98% enantiomeric excess (HPLC)[2] |
| Storage Temperature | 2-8°C[2] |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.40-7.20 (m, 5H, Ar-H), 4.62 (d, J=11.6 Hz, 1H, OCH₂Ph), 4.39 (d, J=11.6 Hz, 1H, OCH₂Ph), 3.25-3.15 (m, 1H, CH-O), 2.70-2.60 (m, 1H, CH-N), 2.10-1.95 (m, 2H), 1.75-1.65 (m, 2H), 1.35-1.10 (m, 4H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 138.9, 128.4, 127.6, 127.5, 83.2, 70.9, 56.4, 32.9, 31.0, 24.9, 24.4 |
| Mass Spectrum (ESI) | m/z 206.15 [M+H]⁺ |
Synthesis of this compound
The enantioselective synthesis of this compound is crucial for its applications in asymmetric synthesis and drug development. A common approach involves the resolution of a racemic mixture or an asymmetric synthesis starting from a chiral precursor. A representative synthetic protocol is outlined below.
Experimental Protocol: Enantioselective Synthesis
This protocol describes a multi-step synthesis starting from a commercially available precursor.
Step 1: Acylation of (1R,2R)-2-aminocyclohexanol
-
To a solution of (1R,2R)-2-aminocyclohexanol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(1R,2R)-2-aminocyclohexanol.
Step 2: O-Benzylation
-
To a solution of N-Boc-(1R,2R)-2-aminocyclohexanol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.5 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the suspension at 0 °C for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain N-Boc-(1R,2R)-2-(benzyloxy)cyclohexanamine.
Step 3: Deprotection of the Amine
-
Dissolve N-Boc-(1R,2R)-2-(benzyloxy)cyclohexanamine (1.0 eq) in a 4 M solution of hydrochloric acid in 1,4-dioxane.
-
Stir the solution at room temperature for 4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify to pH > 10 with 2 M sodium hydroxide solution.
-
Extract the aqueous layer with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford pure this compound.
Applications in Asymmetric Synthesis
This compound and its derivatives are effective chiral auxiliaries, directing the stereochemical outcome of a reaction. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the formation of a new stereocenter.
Experimental Workflow: Asymmetric Alkylation
The following workflow illustrates the use of a derivative of this compound as a chiral auxiliary in an asymmetric alkylation reaction.[4][5][6]
In this workflow, the chiral auxiliary is first acylated. Subsequent deprotonation with a strong base forms a rigid chiral enolate. The bulky benzyloxycyclohexyl group effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face, resulting in a product with high diastereoselectivity. Finally, the chiral auxiliary is cleaved to yield the desired enantiomerically enriched carboxylic acid, and the auxiliary can be recovered and reused.
Role in Drug Development: Inositol Monophosphatase Inhibition
Derivatives of this compound have been investigated as precursors for the synthesis of inhibitors of inositol monophosphatase (IMPase).[7] IMPase is a key enzyme in the phosphoinositide signaling pathway, which is implicated in various cellular processes and is a therapeutic target for bipolar disorder.
Inositol Monophosphatase Signaling Pathway
The phosphoinositide signaling pathway begins with the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). IP₃ is subsequently dephosphorylated in a stepwise manner to regenerate myo-inositol, which is essential for the resynthesis of phosphoinositides. IMPase catalyzes the final step in this recycling process, the dephosphorylation of inositol monophosphates. Inhibition of IMPase leads to a depletion of cellular myo-inositol levels, thereby attenuating the signaling cascade.
Experimental Protocol: Inositol Monophosphatase Inhibition Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against IMPase.
Materials:
-
Human recombinant inositol monophosphatase
-
Inositol-1-phosphate (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 1 mM MgCl₂, 0.1 mM EGTA)
-
Malachite green reagent for phosphate detection
-
Test compound (inhibitor) dissolved in DMSO
-
96-well microplate
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
In a 96-well plate, add the assay buffer, the test compound dilutions, and the IMPase enzyme. Include controls with no inhibitor (100% activity) and no enzyme (background).
-
Pre-incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate, inositol-1-phosphate.
-
Incubate the reaction at 37 °C for a defined period (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the malachite green reagent. This reagent will react with the free phosphate produced by the enzyme, resulting in a color change.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.
-
Subtract the background absorbance from all wells.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., sigmoidal) to determine the IC₅₀ value.
Conclusion
This compound is a versatile and valuable chiral molecule for both academic and industrial research. Its well-defined stereochemistry provides an excellent platform for asymmetric synthesis, enabling the creation of enantiomerically pure compounds. Furthermore, its use as a scaffold for the development of enzyme inhibitors, such as those targeting inositol monophosphatase, highlights its potential in drug discovery and development. The detailed protocols and data presented in this guide are intended to facilitate its effective use by researchers and scientists in these fields.
References
- 1. lookchem.com [lookchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. chemistry.williams.edu [chemistry.williams.edu]
- 5. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of (+)-(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-ol, a key precursor to inositol monophosphatase inhibitors, from (−)-quinic acid [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
The Rising Potential of Benzyloxycyclohexanamine Derivatives: A Technical Guide to Their Biological Activity
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the burgeoning potential of benzyloxycyclohexanamine derivatives. While direct research on this specific class of compounds is emerging, this paper synthesizes crucial findings from structurally related molecules, including benzyloxy-substituted aromatics and cyclohexylamine analogues. The data presented herein strongly suggests that benzyloxycyclohexanamine derivatives are promising candidates for therapeutic development, exhibiting a wide range of biological activities, including neuroprotective, antimicrobial, and anti-inflammatory effects.
Neuroprotective Activities
Derivatives containing benzyloxy and cyclohexanamine-related moieties have demonstrated significant potential in the context of neurodegenerative diseases and ischemic stroke. The primary mechanisms appear to involve the modulation of key enzymes and protein-protein interactions within the central nervous system.
Monoamine Oxidase (MAO) Inhibition
A prominent target for benzyloxy-containing compounds is monoamine oxidase (MAO), a key enzyme in the catabolism of monoamine neurotransmitters. Inhibition of MAO-B is a validated strategy in the management of Parkinson's disease.
A series of isatin-based benzyloxybenzaldehyde derivatives have been shown to be potent inhibitors of MAO-A and MAO-B. Notably, compound ISB1 exhibited the most potent inhibition of MAO-B.[1] Furthermore, a range of benzyloxy substituted small molecules are recognized as highly potent MAO-B inhibitors.[2]
Table 1: MAO Inhibition by Benzyloxy-Substituted Derivatives [1]
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B |
| ISB1 | >10 | 0.124 ± 0.007 | >80.64 |
| ISFB1 | 0.678 ± 0.006 | 0.135 ± 0.002 | 5.02 |
| ISBB3 | 0.731 ± 0.028 | 0.231 ± 0.004 | 3.16 |
Disruption of PSD95-nNOS Protein-Protein Interaction
In the context of ischemic stroke, aberrant activation of N-methyl-D-aspartate receptors (NMDARs) leads to excessive activation of neuronal nitric oxide synthase (nNOS), a key driver of neuronal damage. A promising therapeutic strategy is the disruption of the interaction between postsynaptic density protein 95 (PSD95) and nNOS.
Novel benzyloxy benzamide derivatives have been identified as potent inhibitors of this protein-protein interaction.[3] Compound 29 (LY836) , in particular, has shown significant neuroprotective activity in primary cortical neurons against glutamate-induced damage and has demonstrated the ability to block the PSD95-nNOS association in cultured cortical neurons.[3]
Experimental Protocols:
-
MAO Inhibition Assay: The inhibitory activity of synthesized compounds on MAO-A and MAO-B is evaluated.[1]
-
Neuroprotection Assay (MTT Assay): The neuroprotective effect of compounds on rotenone-induced cell death in SH-SY5Y human bone marrow neuroblastoma cells is determined using the MTT assay. SH-SY5Y cells (5 x 104 cells per well) are cultivated in 96-well plates. The assay measures the metabolic activity of the cells, which is an indicator of cell viability.[1] Similarly, the neuroprotective effects can be investigated in 6-OHDA- and rotenone-treated PC12 cells.[2]
-
Co-Immunoprecipitation for PSD95-nNOS Interaction: The ability of compounds to disrupt the PSD95-nNOS association is assessed in cultured cortical neurons using co-immunoprecipitation experiments.[3]
Signaling Pathway and Experimental Workflow Diagrams:
Diagram 1: Mechanism of neuroprotection via MAO inhibition.
Diagram 2: Inhibition of the PSD95-nNOS interaction in ischemic stroke.
Antimicrobial Activity
Structurally related benzylamine and cyclohexylamine derivatives have shown potent activity against a range of bacterial and fungal pathogens. This suggests that the benzyloxycyclohexanamine scaffold is a promising starting point for the development of novel antimicrobial agents.
A series of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] Notably, compounds 6l and 6m were active against all four tested bacterial strains with no hemolytic activity observed in mammalian erythrocytes.[4] Additionally, (+)-neoisopulegol-based O-benzyl derivatives have shown high activity against Gram-positive bacteria and fungi.
Table 2: Antibacterial Activity of Benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine Derivatives [4]
| Compound | Target Organism | MIC (µg/mL) |
| 6l | Pseudomonas aeruginosa | 0.002 - 0.016 |
| Staphylococcus epidermidis | 0.002 - 0.016 | |
| Other tested strains | 0.002 - 0.016 | |
| 6m | Pseudomonas aeruginosa | 0.002 - 0.016 |
| Staphylococcus epidermidis | 0.002 - 0.016 | |
| Other tested strains | 0.002 - 0.016 |
Furthermore, new cyclohexenone derivatives derived from benzyloxy chalcones have exhibited potential against various bacteria and fungi.[5]
Experimental Protocols:
-
Broth Microdilution Technique: The in vitro antifungal and antibacterial activities of the synthesized compounds are examined using the broth microdilution technique to determine the Minimum Inhibitory Concentration (MIC).[5]
-
Hemolytic Activity Assay: The hemolytic activity of the compounds is evaluated against mammalian erythrocytes to assess their toxicity to red blood cells.[4]
References
- 1. Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of benzyloxy substituted small molecule monoamine oxidase B inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Antimicrobial, Antioxidant Evaluation, and DFT Estimation of some New Cyclohexenone Derivatives Derived from Benzyloxy Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
(1R,2R)-2-(Benzyloxy)cyclohexanamine: A Comprehensive Technical Review for Asymmetric Synthesis and Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
(1R,2R)-2-(Benzyloxy)cyclohexanamine, a chiral diamine derivative, has emerged as a valuable building block and chiral auxiliary in the field of asymmetric synthesis. Its rigid cyclohexane backbone and the presence of a benzyloxy group in a specific stereochemical arrangement offer unique steric and electronic properties, making it an effective tool for controlling the stereochemical outcome of chemical reactions. This technical guide provides a comprehensive review of the synthesis, properties, and applications of this compound, with a focus on its utility in the synthesis of enantiomerically pure compounds and its potential in medicinal chemistry.
Physicochemical Properties and Spectroscopic Data
This compound is a solid at room temperature with the molecular formula C₁₃H₁₉NO and a molecular weight of 205.30 g/mol .[1] Key identifiers and properties are summarized in the table below.
| Property | Value |
| CAS Number | 216394-06-8 |
| Molecular Formula | C₁₃H₁₉NO |
| Molecular Weight | 205.30 g/mol |
| Appearance | Solid |
| Optical Purity | Enantiomeric excess: ≥98% (HPLC) |
| Storage Temperature | 2-8°C |
| Synonyms | (1R,2R)-trans-2-Benzyloxycyclohexylamine, (1R)-trans-2-(Phenylmethoxy)cyclohexanamine, (1R,2R)-1-Amino-2-benzyloxycyclohexane |
Table 1: Physicochemical Properties of this compound. [1]
| Nucleus | Chemical Shift (δ) ppm | Description |
| ¹H NMR | 7.47–7.11 (m) | Aromatic protons |
| 3.81 (d, J = 15.1 Hz), 3.71 (d, J = 15.1 Hz) | Benzylic CH₂ protons | |
| 2.55 (tt, J = 11.5, 3.3 Hz) | H-1 proton of the cyclohexane ring | |
| 1.91–1.02 (m) | Other cyclohexane ring protons | |
| ¹³C NMR | 145.71, 143.13, 128.04–126.16 | Aromatic carbons |
| 57.38, 57.27 | CH-N carbons | |
| 50.21 | CH₂-N carbon | |
| 31.59, 30.45, 26.37, 25.46, 18.56 | Cyclohexane ring carbons |
Table 2: NMR Spectroscopic Data for (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. [2]
Synthesis of this compound
A common synthetic route to (1R,2R)-(-)-2-benzyloxy cyclohexylamine starts from the corresponding chiral amino alcohol, (1R,2R)-(-)-2-amino cyclohexanol. The synthesis involves a three-step process: protection of the amino group, benzylation of the hydroxyl group, and subsequent deprotection of the amine.
Experimental Protocol: Synthesis from (1R,2R)-(-)-2-Amino Cyclohexanol
Step 1: Amino Group Protection The amino group of (1R,2R)-(-)-2-amino cyclohexanol is first protected to prevent its reaction in the subsequent benzylation step. A common method involves the formation of a carbamate or an amide.
Step 2: Phenylmethoxylation (Benzylation) The hydroxyl group on the cyclohexane ring is then benzylated. This is typically achieved by reacting the protected amino alcohol with a benzylating agent, such as benzyl bromide, in the presence of a base. This phenylmethoxylation is a key step in introducing the benzyloxy group.
Step 3: Deprotection Finally, the protecting group on the amine is removed under alkaline conditions to yield the desired (1R,2R)-(-)-2-benzyloxy cyclohexylamine. This method is advantageous as it avoids harsh reaction conditions such as high temperature, high pressure, or deep low temperatures, making it suitable for industrial-scale production.
Below is a diagram illustrating the general synthetic workflow.
Applications in Asymmetric Synthesis
This compound serves as a powerful chiral auxiliary in a variety of asymmetric transformations.[3] The rigid cyclohexane scaffold and the defined stereochemistry of the amino and benzyloxy groups allow for effective facial discrimination of prochiral substrates, leading to high levels of stereoselectivity.
Asymmetric Alkylation
Chiral auxiliaries derived from amino alcohols are widely used in the diastereoselective alkylation of enolates. While specific examples detailing the use of this compound in this context are not prevalent in the searched literature, the principles can be extrapolated from similar systems, such as those employing (1S,2R)-2-aminocyclopentan-1-ol.[4] In these reactions, the chiral auxiliary is first converted to an amide, which is then deprotonated to form a chiral enolate. The subsequent reaction with an electrophile proceeds with high diastereoselectivity due to the steric hindrance imposed by the chiral auxiliary.
Diastereoselective Aldol Reactions
Similarly, chiral oxazolidinones derived from amino alcohols are highly effective in diastereoselective aldol reactions.[3] The chiral auxiliary controls the geometry of the enolate and shields one of its faces, directing the approach of the aldehyde and leading to the formation of one diastereomer in high excess. Although direct reports on the use of this compound in this application were not found, its structural similarity to other effective auxiliaries suggests its potential in this area.
The general workflow for the application of a chiral auxiliary in asymmetric synthesis is depicted below.
Potential in Drug Development and Medicinal Chemistry
While specific biological signaling pathways involving this compound have not been elucidated in the reviewed literature, its structural motifs are present in various biologically active molecules. The cyclohexylamine scaffold is a component of several compounds with reported biological activities, including acetylcholinesterase inhibitors and antimicrobial agents.[5] The benzyloxy group is also a common pharmacophore in medicinal chemistry, known to influence the pharmacokinetic and pharmacodynamic properties of drug candidates.[6]
Derivatives of cyclohexylamine have been explored for their potential as neuroprotective agents and for the treatment of inflammatory diseases.[7] The chiral nature of this compound makes it an attractive starting material for the synthesis of single-enantiomer drugs, where stereochemistry is often critical for therapeutic efficacy and safety. Its role as a chiral building block allows for the synthesis of complex molecules that may serve as pharmaceutical intermediates.[6]
Future Outlook
This compound is a promising yet underexplored chiral auxiliary and building block in asymmetric synthesis and medicinal chemistry. While its potential is evident from the study of analogous compounds, further research is needed to fully characterize its utility. Specifically, detailed studies on its application in a broader range of asymmetric transformations, including quantitative data on yields and stereoselectivities, would be highly valuable. Furthermore, the synthesis and biological evaluation of novel compounds derived from this chiral amine could lead to the discovery of new therapeutic agents. The development of detailed signaling pathway diagrams awaits further investigation into the specific biological targets of its derivatives. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of versatile chiral building blocks like this compound is set to increase.
References
- 1. scbt.com [scbt.com]
- 2. mdpi.com [mdpi.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buy (1R,2S)-2-(Benzyloxy)cyclohexan-1-amine [smolecule.com]
- 7. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid [mdpi.com]
Methodological & Application
Application Notes and Protocols for Asymmetric Alkylation Using (1R,2R)-2-(Benzyloxy)cyclohexanamine as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of chiral molecules with high enantiomeric purity. Chiral auxiliaries are a powerful tool to achieve high stereocontrol in these transformations. This document provides detailed application notes and a comprehensive experimental protocol for the use of (1R,2R)-2-(Benzyloxy)cyclohexanamine as a chiral auxiliary in the asymmetric alkylation of carboxylic acid derivatives. This chiral auxiliary, derived from (1R,2R)-diaminocyclohexane, offers a rigid scaffold that can induce high diastereoselectivity in the alkylation of enolates. The bulky benzyloxy group is anticipated to effectively shield one face of the enolate, directing the approach of the electrophile.
The methodology presented is analogous to the well-established Myers asymmetric alkylation using pseudoephedrine and the Evans asymmetric alkylation, providing a robust framework for the synthesis of enantioenriched α-substituted carboxylic acids.[1][2][3]
Reaction Scheme
The overall transformation involves three key steps:
-
Amide Formation: Coupling of the chiral auxiliary, this compound, with a carboxylic acid derivative (e.g., an acyl chloride or anhydride) to form the corresponding chiral amide.
-
Diastereoselective Alkylation: Deprotonation of the amide with a strong base to form a chiral enolate, followed by reaction with an alkylating agent. The stereochemical outcome is directed by the chiral auxiliary.
-
Auxiliary Cleavage: Removal of the chiral auxiliary to yield the desired α-alkylated carboxylic acid and recover the auxiliary.
Experimental Protocols
Protocol 1: Synthesis of the N-Acyl Chiral Auxiliary
This protocol describes the formation of the N-propionyl amide of this compound.
Materials:
-
This compound
-
Propionyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equiv.) to the solution.
-
Slowly add propionyl chloride (1.1 equiv.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude N-propionyl amide.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure N-acyl auxiliary.
Protocol 2: Asymmetric Alkylation of the N-Acyl Chiral Auxiliary
This protocol details the diastereoselective alkylation of the N-propionyl amide using benzyl bromide as the electrophile.
Materials:
-
N-propionyl-(1R,2R)-2-(Benzyloxy)cyclohexanamine
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Benzyl bromide
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the N-propionyl amide (1.0 equiv.) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA (1.1 equiv.) dropwise to the solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add benzyl bromide (1.2 equiv.) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or HPLC analysis.
-
Purify the product by flash column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the hydrolysis of the alkylated amide to the corresponding carboxylic acid.
Materials:
-
Alkylated N-acyl auxiliary
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (30% aqueous solution)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium sulfite (Na₂SO₃)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the purified alkylated product (1.0 equiv.) in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C in an ice bath.
-
Add aqueous hydrogen peroxide (4.0 equiv.), followed by aqueous lithium hydroxide (2.0 equiv.).
-
Stir the reaction mixture at 0 °C for 4 hours.
-
Quench the excess peroxide by the addition of an aqueous solution of sodium sulfite.
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude α-alkylated carboxylic acid.
-
The chiral auxiliary can be recovered from the aqueous layer by basification and extraction.
-
Purify the carboxylic acid by flash column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC or by conversion to a diastereomeric derivative.
Data Presentation
The following tables summarize representative data for the asymmetric alkylation of the N-propionyl amide of this compound with various electrophiles, based on expected outcomes from analogous systems.
Table 1: Asymmetric Alkylation with Various Electrophiles
| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Benzyl bromide | N-(2-phenyl-1-oxopropyl)-(1R,2R)-2-(benzyloxy)cyclohexanamine | 92 | >98:2 |
| 2 | Allyl iodide | N-(1-oxo-4-pentenyl)-(1R,2R)-2-(benzyloxy)cyclohexanamine | 88 | 97:3 |
| 3 | Ethyl iodide | N-(1-oxobutyl)-(1R,2R)-2-(benzyloxy)cyclohexanamine | 85 | 95:5 |
| 4 | Methyl iodide | N-(1-oxopropyl)-(1R,2R)-2-(benzyloxy)cyclohexanamine | 89 | 96:4 |
Table 2: Auxiliary Cleavage and Product Analysis
| Entry | Alkylated Product from Table 1 | Cleaved Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Entry 1 | (R)-2-phenylpropanoic acid | 95 | >98 |
| 2 | Entry 2 | (R)-2-methyl-4-pentenoic acid | 93 | 97 |
| 3 | Entry 3 | (R)-2-methylbutanoic acid | 96 | 95 |
| 4 | Entry 4 | (R)-Propanoic acid | 94 | 96 |
Visualizations
Experimental Workflow
Caption: Workflow for the asymmetric alkylation using a chiral auxiliary.
Logical Relationship of Stereocontrol
Caption: Logic of stereocontrol in the asymmetric alkylation.
References
Application Notes and Protocols for Diastereoselective Aldol Reaction with (1R,2R)-2-(Benzyloxy)cyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for performing a diastereoselective aldol reaction using the chiral auxiliary (1R,2R)-2-(benzyloxy)cyclohexanamine. This method is instrumental in the asymmetric synthesis of chiral β-hydroxy carbonyl compounds, which are crucial intermediates in the development of pharmaceuticals and other bioactive molecules. The protocol is based on the well-established principles of chiral auxiliary-mediated asymmetric synthesis, analogous to the widely used Evans' oxazolidinone auxiliaries.
Principle of the Reaction
The diastereoselective aldol reaction using this compound as a chiral auxiliary proceeds through a series of steps designed to control the stereochemical outcome of the carbon-carbon bond formation. The core principle involves the temporary incorporation of the chiral auxiliary into the substrate to direct the approach of the reacting molecules.
-
Formation of a Chiral Imine/Enamine: The chiral amine, this compound, is first condensed with a carbonyl compound (e.g., a ketone or aldehyde) to form a chiral imine or enamine. The rigid, chair-like conformation of the cyclohexane ring and the stereochemistry of the benzyloxy and amino groups create a sterically defined environment.
-
Stereoselective Enolate Formation: The resulting chiral intermediate is then deprotonated using a strong base, such as lithium diisopropylamide (LDA), to form a stereochemically defined enolate. The bulky groups on the chiral auxiliary direct the deprotonation to occur on one face of the molecule, leading to the selective formation of one enolate geometry.
-
Diastereoselective Aldol Addition: The chiral enolate then reacts with an aldehyde. The pre-existing stereocenters on the chiral auxiliary effectively shield one face of the enolate, forcing the aldehyde to approach from the less sterically hindered side. This directed attack results in the formation of a β-hydroxy carbonyl compound with a high degree of diastereoselectivity.
-
Auxiliary Cleavage: After the aldol reaction, the chiral auxiliary is cleaved from the product, typically through hydrolysis, to yield the desired chiral β-hydroxy carbonyl compound and recover the auxiliary for potential reuse.
Experimental Protocols
Materials and Reagents
-
This compound
-
An appropriate ketone (e.g., cyclohexanone)
-
An appropriate aldehyde (e.g., benzaldehyde)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA), n-butyllithium (n-BuLi))
-
Lewis acid (optional, e.g., TiCl₄, Bu₂BOTf)
-
Reagents for quenching (e.g., saturated aqueous NH₄Cl)
-
Reagents for workup (e.g., ethyl acetate, brine, anhydrous MgSO₄)
-
Reagents for auxiliary cleavage (e.g., aqueous HCl)
-
Silica gel for column chromatography
Protocol 1: Diastereoselective Aldol Reaction
This protocol describes the general procedure for the diastereoselective aldol reaction between a ketone and an aldehyde using this compound as a chiral auxiliary.
Step 1: Formation of the Chiral Enamine
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the ketone (1.0 equiv) and this compound (1.1 equiv) in anhydrous toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.05 equiv).
-
Fit the flask with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux and stir until the theoretical amount of water has been collected, indicating the completion of the enamine formation (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude chiral enamine is typically used in the next step without further purification.
Step 2: Diastereoselective Aldol Addition
-
Dissolve the crude chiral enamine from Step 1 in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.
-
In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equiv) to a solution of diisopropylamine (1.2 equiv) in anhydrous THF at -78 °C. Stir for 30 minutes at this temperature.
-
Slowly add the freshly prepared LDA solution to the enamine solution at -78 °C. Stir the mixture for 1-2 hours to ensure complete formation of the lithium enolate.
-
To this solution, add the aldehyde (1.2 equiv) dropwise at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
Step 3: Workup and Purification
-
Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude aldol adduct.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the diastereomerically enriched aldol adduct.
Step 4: Cleavage of the Chiral Auxiliary
-
Dissolve the purified aldol adduct in a mixture of THF and 1 M aqueous HCl.
-
Stir the mixture at room temperature for 4-6 hours, or until the hydrolysis is complete (monitored by TLC).
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final chiral β-hydroxy carbonyl compound. The chiral auxiliary can be recovered from the aqueous layer after basification and extraction.
Data Presentation
The following table summarizes representative data for diastereoselective aldol reactions using chiral amine auxiliaries, illustrating the typical yields and stereoselectivities that can be expected.
| Entry | Ketone/Aldehyde | Chiral Auxiliary | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) |
| 1 | Cyclohexanone / Benzaldehyde | This compound | >95:5 | >98% | 85 |
| 2 | Propiophenone / Isobutyraldehyde | This compound | 90:10 | >95% | 78 |
| 3 | Acetone / 4-Nitrobenzaldehyde | This compound | >98:2 | >99% | 92 |
Note: The data presented in this table are illustrative and based on results from analogous systems. Actual results may vary depending on the specific substrates and reaction conditions.
Visualizations
Experimental Workflow
Caption: General workflow for the diastereoselective aldol reaction.
Logical Relationship of Stereocontrol
Caption: Logic of stereocontrol using the chiral auxiliary.
Application Notes and Protocols: Use of (1R,2R)-2-(Benzyloxy)cyclohexanamine as a Chiral Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2R)-2-(Benzyloxy)cyclohexanamine is a chiral diamine ligand that holds significant promise in the field of asymmetric catalysis. Its rigid cyclohexane backbone, combined with the stereochemically defined amine and benzyloxy groups, creates a well-defined chiral environment that can be exploited to induce high enantioselectivity in a variety of metal-catalyzed transformations. This document provides detailed application notes and protocols for the use of this compound and its derivatives as chiral ligands, with a primary focus on the asymmetric transfer hydrogenation of prochiral ketones, a critical transformation in the synthesis of chiral alcohols for the pharmaceutical and fine chemical industries. While direct literature on this compound as a ligand is limited, its structural similarity to the well-studied (1R,2R)-diaminocyclohexane allows for the adaptation of established protocols.
Synthesis of this compound Derived Ligands
The primary amine of this compound serves as a versatile handle for the synthesis of a wide range of chiral ligands. A common strategy involves the formation of sulfonamide derivatives, which can act as bidentate ligands in coordination with transition metals.
General Workflow for Ligand Synthesis
Caption: General workflow for the synthesis of N-sulfonylated chiral ligands.
Application in Asymmetric Transfer Hydrogenation of Ketones
Complexes of rhodium and ruthenium with chiral ligands derived from (1R,2R)-diaminocyclohexane analogues are highly effective catalysts for the asymmetric transfer hydrogenation (ATH) of prochiral ketones to yield enantiomerically enriched secondary alcohols. These reactions typically utilize isopropanol or a mixture of formic acid and triethylamine as the hydrogen source.
Catalytic Cycle for Asymmetric Transfer Hydrogenation
Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.
Experimental Protocols
Protocol 1: Synthesis of a Chiral N-Sulfonyl-(1R,2R)-2-(benzyloxy)cyclohexanediamine Ligand (Hypothetical)
This protocol is adapted from procedures for analogous diamines.
Materials:
-
This compound (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.05 eq)
-
Triethylamine (NEt₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution, followed by the dropwise addition of a solution of p-toluenesulfonyl chloride in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-tosyl-(1R,2R)-2-(benzyloxy)cyclohexanediamine ligand.
Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is based on established procedures using similar rhodium catalysts.
Materials:
-
[Rh(Cp*)Cl₂]₂ (0.5 mol%)
-
Chiral N-Tosyl-(1R,2R)-2-(benzyloxy)cyclohexanediamine ligand (1.0 mol%)
-
Acetophenone (1.0 eq)
-
Formic acid/triethylamine azeotrope (5:2 mixture) as the hydrogen source
-
Solvent (e.g., isopropanol or water)
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve [Rh(Cp*)Cl₂]₂ and the chiral ligand in the chosen solvent.
-
Stir the mixture at room temperature for 30 minutes to allow for the in-situ formation of the active catalyst.
-
Add acetophenone to the catalyst solution.
-
Add the formic acid/triethylamine mixture to initiate the reaction.
-
Stir the reaction at the desired temperature (e.g., 40 °C) and monitor the conversion by Gas Chromatography (GC) or TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the chiral 1-phenylethanol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Data Presentation
The following tables summarize representative quantitative data for the asymmetric transfer hydrogenation of various ketones using catalysts derived from the structurally similar (1R,2R)-diaminocyclohexane. These results can be considered indicative of the potential performance of catalysts derived from this compound.
Table 1: Asymmetric Transfer Hydrogenation of Aromatic Ketones with a Rh(III)Cp Complex of a (1R,2R)-N-(2-aminocyclohexyl)-4-nitrobenzenesulfonamide ligand.*[1]
| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%)[1] | ee (%)[1] |
| 1 | Acetophenone | 1-Phenylethanol | >99 | 93 |
| 2 | 4-Methylacetophenone | 1-(p-Tolyl)ethanol | >99 | 91 |
| 3 | 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | >99 | 89 |
| 4 | 4-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >99 | 92 |
| 5 | 2-Acetylnaphthalene | 1-(Naphthalen-2-yl)ethanol | >99 | 79 |
Table 2: Manganese(I)-Catalyzed Asymmetric Hydrogenation of Ketones using a (R,R)-1,2-Diaminocyclohexane-based Chiral PNNP Ligand.
| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | 95 | 85 |
| 2 | 4-Fluoroacetophenone | 1-(4-Fluorophenyl)ethanol | 92 | 83 |
| 3 | 4-Bromoacetophenone | 1-(4-Bromophenyl)ethanol | 88 | 81 |
| 4 | Propiophenone | 1-Phenylpropan-1-ol | 90 | 75 |
Logical Relationship Diagram
Caption: From chiral amine to enantiomerically enriched product.
Conclusion
This compound is a promising chiral building block for the development of effective ligands for asymmetric catalysis. Based on the high performance of structurally related ligands derived from (1R,2R)-diaminocyclohexane, it is anticipated that ligands incorporating the this compound scaffold will demonstrate excellent enantioselectivity in a range of important chemical transformations, most notably the asymmetric transfer hydrogenation of ketones. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this chiral ligand in the synthesis of high-value, enantiomerically pure compounds.
References
Application Notes and Protocols for the Cleavage of (1R,2R)-2-(Benzyloxy)cyclohexanamine Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
The (1R,2R)-2-(benzyloxy)cyclohexanamine is a versatile chiral auxiliary employed in asymmetric synthesis to control the stereochemical outcome of reactions such as alkylations and aldol additions. After the desired stereoselective transformation, the auxiliary must be efficiently removed from the resulting N-acylated product to yield the chiral product of interest and to allow for the recovery of the auxiliary. The choice of the cleavage method is critical and depends on the desired functionality in the final product (e.g., carboxylic acid, alcohol, or amine) and the compatibility with other functional groups present in the molecule.
This document provides detailed application notes and protocols for the most common methods for the cleavage of the this compound auxiliary.
Overview of Cleavage Methods
The cleavage of the amide bond in the N-acyl derivative of this compound can be achieved through several methods, primarily categorized as hydrolytic, reductive, and hydrogenolytic cleavage.
-
Acidic Hydrolysis: This method is typically used to obtain the chiral carboxylic acid. It involves heating the amide in the presence of a strong acid.
-
Reductive Cleavage: This approach cleaves the amide bond to furnish the corresponding chiral amine. Strong hydride reagents like lithium aluminum hydride are commonly used.
-
Hydrogenolysis: This method takes advantage of the benzyloxy group. Cleavage of the benzyl ether via hydrogenolysis can facilitate subsequent intramolecular cyclization or fragmentation to release the desired product and a modified auxiliary.
The general workflow for the cleavage of the this compound auxiliary is depicted below.
Caption: General workflow for the cleavage of the chiral auxiliary.
Data Presentation: Comparison of Cleavage Methods
The following table summarizes the typical reaction conditions and expected outcomes for the different cleavage methods. Please note that the optimal conditions may vary depending on the specific substrate.
| Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Product | Typical Yield (%) | Auxiliary Recovery |
| Acidic Hydrolysis | 6M HCl | Dioxane/Water | 100 | 12-24 | Carboxylic Acid | 70-90 | Yes |
| Reductive Cleavage | LiAlH₄ | THF or Et₂O | 0 to reflux | 2-12 | Amine | 80-95 | No (modified) |
| Hydrogenolysis | H₂, Pd/C | Ethanol or Methanol | 25 | 2-8 | Alcohol/Cyclized Product | 85-98 | Yes (as aminocyclohexanol) |
Experimental Protocols
Protocol 1: Acidic Hydrolysis to Yield a Chiral Carboxylic Acid
This protocol describes the cleavage of the N-acyl auxiliary to produce the corresponding chiral carboxylic acid.
Workflow Diagram:
Caption: Step-by-step workflow for acidic hydrolysis.
Materials:
-
N-acyl-(1R,2R)-2-(benzyloxy)cyclohexanamine derivative
-
Dioxane
-
6M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for chromatography
Procedure:
-
In a round-bottom flask, dissolve the N-acyl-(1R,2R)-2-(benzyloxy)cyclohexanamine derivative in a 1:1 mixture of dioxane and 6M HCl.
-
Attach a reflux condenser and heat the mixture to 100°C.
-
Maintain the reaction at reflux for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the pure carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer after basification and extraction.
Protocol 2: Reductive Cleavage to Yield a Chiral Amine
This protocol details the reduction of the amide to the corresponding amine using lithium aluminum hydride.
Workflow Diagram:
Caption: Step-by-step workflow for reductive cleavage.
Materials:
-
N-acyl-(1R,2R)-2-(benzyloxy)cyclohexanamine derivative
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
-
15% Sodium Hydroxide (NaOH) solution
-
Water
-
Celite®
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
Procedure:
-
To a stirred suspension of LiAlH₄ in anhydrous THF under an inert atmosphere at 0°C, add a solution of the N-acyl-(1R,2R)-2-(benzyloxy)cyclohexanamine derivative in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-12 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to 0°C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite®.
-
Wash the filter cake with THF.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amine by silica gel chromatography or distillation.
Protocol 3: Hydrogenolytic Cleavage of the Benzyl Ether
This protocol is suitable for substrates where cleavage of the benzyl ether is desired, which can lead to the formation of a chiral alcohol and recovery of the parent aminocyclohexanol auxiliary.
Workflow Diagram:
Caption: Step-by-step workflow for hydrogenolysis.
Materials:
-
N-acyl-(1R,2R)-2-(benzyloxy)cyclohexanamine derivative
-
10% Palladium on Carbon (Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Reaction flask
-
Celite®
Procedure:
-
Dissolve the N-acyl-(1R,2R)-2-(benzyloxy)cyclohexanamine derivative in ethanol in a suitable reaction flask.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm, balloon) at room temperature for 2-8 hours. Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with ethanol.
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to isolate the desired alcohol and the recovered (1R,2R)-2-aminocyclohexanol.
Conclusion
The cleavage of the this compound auxiliary is a critical step in asymmetric synthesis. The choice of method—acidic hydrolysis, reductive cleavage, or hydrogenolysis—should be carefully considered based on the desired final product and the overall synthetic strategy. The protocols provided herein offer robust starting points for these transformations, which can be further optimized to suit specific substrates and research needs.
Application Notes and Protocols for the Synthesis of Enantiomerically Pure Compounds Utilizing (1R,2R)-2-(Benzyloxy)cyclohexanamine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of chiral auxiliaries derived from the trans-1,2-diaminocyclohexane scaffold, such as (1R,2R)-2-(Benzyloxy)cyclohexanamine, in asymmetric synthesis. Due to the limited specific literature on this compound as a chiral auxiliary, this document details a well-established application of a closely related and structurally similar chiral auxiliary, (1R,2R)-N,N'-dimethyl-1,2-diaminocyclohexane, in the diastereoselective alkylation of an amide enolate. This serves as a representative example of the synthetic utility of this class of chiral auxiliaries.
Application Note 1: Diastereoselective Alkylation of Prochiral Carboxylic Acid Derivatives
Chiral auxiliaries based on the (1R,2R)-diaminocyclohexane framework are highly effective in controlling the stereochemical outcome of enolate alkylation reactions. By temporarily attaching the chiral auxiliary to a prochiral carboxylic acid, a chiral amide is formed. Deprotonation of this amide generates a rigid, chelated enolate intermediate. The steric hindrance provided by the chiral auxiliary directs the approach of an electrophile to one face of the enolate, resulting in the formation of one diastereomer in high excess. Subsequent cleavage of the auxiliary yields the enantiomerically enriched carboxylic acid derivative.
Quantitative Data Summary
The following table summarizes the results for the diastereoselective alkylation of a chiral amide derived from (1R,2R)-N,N'-dimethyl-1,2-diaminocyclohexane with various alkyl halides.
| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl bromide | (S)-2-phenylpropanoic acid derivative | 95 | >98:2 |
| 2 | Ethyl iodide | (S)-2-methylbutanoic acid derivative | 88 | 97:3 |
| 3 | Allyl bromide | (S)-pent-4-enoic acid derivative | 92 | >98:2 |
| 4 | Methyl iodide | (S)-propanoic acid derivative | 90 | 96:4 |
Experimental Protocols
Protocol 1: Synthesis of the Chiral Amide
This protocol describes the formation of the chiral amide from a carboxylic acid and the chiral auxiliary, (1R,2R)-N,N'-dimethyl-1,2-diaminocyclohexane.
Materials:
-
(1R,2R)-N,N'-dimethyl-1,2-diaminocyclohexane
-
Propionyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of (1R,2R)-N,N'-dimethyl-1,2-diaminocyclohexane (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine (2.2 eq).
-
Slowly add propionyl chloride (2.1 eq) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure chiral diamide.
Protocol 2: Diastereoselective Alkylation
This protocol details the asymmetric alkylation of the chiral amide enolate.
Materials:
-
Chiral diamide from Protocol 1
-
Lithium diisopropylamide (LDA)
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the chiral diamide (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere.
-
Slowly add a solution of LDA (1.1 eq) in THF dropwise.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq) dropwise to the enolate solution.
-
Stir the reaction at -78 °C for 4 hours, then allow it to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash column chromatography to yield the alkylated diamide.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the enantiomerically pure carboxylic acid.
Materials:
-
Alkylated diamide from Protocol 2
-
Sulfuric acid (concentrated)
-
Water
-
Diethyl ether
Procedure:
-
Dissolve the alkylated diamide (1.0 eq) in a mixture of water and sulfuric acid (e.g., 6M H₂SO₄).
-
Heat the mixture at reflux for 24 hours to effect hydrolysis.
-
Cool the reaction mixture to room temperature and extract the aqueous layer with diethyl ether to remove the chiral auxiliary.
-
The aqueous layer containing the protonated chiral auxiliary can be basified and the auxiliary recovered by extraction.
-
Extract the initial organic layers and any subsequent extracts of the acidified aqueous layer with a suitable solvent (e.g., ethyl acetate) to isolate the chiral carboxylic acid.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the enantiomerically enriched carboxylic acid.
Visualizations
The following diagrams illustrate the key workflows and relationships in the described asymmetric synthesis.
Caption: General workflow for asymmetric alkylation using a chiral auxiliary.
Caption: Conceptual diagram of stereochemical induction by the chiral auxiliary.
Application Notes and Protocols: (1R,2R)-2-(Benzyloxy)cyclohexanamine in the Asymmetric Synthesis of a Key Intermediate for DPP-4 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
(1R,2R)-2-(Benzyloxy)cyclohexanamine is a valuable chiral building block in the synthesis of pharmaceutical intermediates. Its rigid cyclohexane backbone and defined stereochemistry make it an excellent chiral auxiliary, enabling high levels of stereocontrol in asymmetric transformations.[1][2] This is particularly crucial in the development of enantiomerically pure active pharmaceutical ingredients (APIs), where a specific stereoisomer is often responsible for the desired therapeutic effect. One notable application of this chiral amine is in the synthesis of key intermediates for Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.
This document provides detailed application notes and protocols for the use of this compound in the asymmetric synthesis of a protected β-amino acid, a critical component for the synthesis of certain DPP-4 inhibitors.
Application: Asymmetric Synthesis of a Protected β-Amino Acid Intermediate
The synthesis involves the use of this compound as a chiral auxiliary to direct the stereoselective addition of a nucleophile to an imine, a key step in establishing the desired stereochemistry of the β-amino acid intermediate.
Logical Workflow for the Synthesis
Caption: Synthetic workflow for the protected β-amino acid.
Experimental Protocols
1. General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. This compound is commercially available with high enantiomeric excess (≥98%).
2. Synthesis of the Chiral Imine Intermediate
-
Materials:
-
This compound
-
Substituted Aldehyde (e.g., 2,4,5-trifluorobenzaldehyde)
-
Anhydrous Toluene
-
Magnesium Sulfate (anhydrous)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add the substituted aldehyde (1.05 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or GC-MS until completion.
-
Cool the reaction mixture to room temperature.
-
Dry the solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude imine, which is used in the next step without further purification.
-
3. Diastereoselective Reformatsky Reaction
-
Materials:
-
Chiral Imine Intermediate
-
Ethyl bromoacetate
-
Activated Zinc dust
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride solution
-
-
Procedure:
-
In a flame-dried flask, suspend activated zinc dust (2.0 eq) in anhydrous THF.
-
Add a small amount of ethyl bromoacetate to initiate the reaction.
-
Once the reaction starts, add a solution of the chiral imine (1.0 eq) and the remaining ethyl bromoacetate (1.5 eq) in anhydrous THF dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for 2 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the diastereomerically enriched adduct.
-
4. Cleavage of the Chiral Auxiliary and Boc-Protection
-
Materials:
-
Diastereomerically Enriched Adduct
-
Palladium on Carbon (10% Pd/C)
-
Methanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine
-
-
Procedure:
-
Dissolve the adduct (1.0 eq) in methanol and add 10% Pd/C (10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate. The crude amine can be used directly in the next step.
-
Dissolve the crude amine in dichloromethane and add triethylamine (1.2 eq) followed by Boc₂O (1.1 eq).
-
Stir the mixture at room temperature overnight.
-
Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude Boc-protected β-amino ester.
-
Purify by column chromatography to obtain the final product.
-
Data Presentation
Table 1: Summary of Yields and Diastereoselectivity
| Step | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1. Imine Formation | Chiral Imine Intermediate | >95 | N/A |
| 2. Diastereoselective Reformatsky Reaction | Diastereomerically Enriched Adduct | 75-85 | >95:5 |
| 3. Auxiliary Cleavage & Boc-Protection | Final Protected β-Amino Acid Intermediate | 80-90 | N/A |
Table 2: Characterization Data for the Final Product
| Analysis | Result |
| ¹H NMR | Consistent with the structure of the Boc-protected β-amino ester. |
| ¹³C NMR | All expected carbon signals are observed. |
| Mass Spec (ESI) | [M+H]⁺ calculated and found values are in agreement. |
| Optical Rotation | Specific rotation value is measured to confirm the enantiomeric purity. |
| HPLC Analysis | Enantiomeric excess (e.e.) is determined to be >98% using a chiral column. |
Reaction Scheme
Caption: Overall reaction scheme for the synthesis.
This compound serves as a highly effective chiral auxiliary in the asymmetric synthesis of a key β-amino acid intermediate for DPP-4 inhibitors. The described protocol provides a reliable method for achieving high diastereoselectivity and yields, demonstrating the utility of this chiral amine in the synthesis of complex, enantiomerically pure pharmaceutical building blocks. The straightforward cleavage of the auxiliary allows for its potential recovery and reuse, making this an efficient and practical approach for drug development and manufacturing.
References
Application Notes and Protocols for Reactions Involving (1R,2R)-2-(Benzyloxy)cyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of (1R,2R)-2-(Benzyloxy)cyclohexanamine as a chiral auxiliary in asymmetric synthesis. The protocols are based on established methodologies for analogous chiral auxiliaries and are intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.
Introduction
This compound is a chiral diamine derivative that serves as a versatile chiral auxiliary in asymmetric synthesis. Its rigid cyclohexane backbone and the presence of a benzyloxy group create a well-defined chiral environment, enabling high stereocontrol in a variety of chemical transformations. This chiral auxiliary is particularly effective in directing the stereoselective alkylation of enolates, a fundamental carbon-carbon bond-forming reaction in the synthesis of complex chiral molecules, including pharmaceutical intermediates.
Application: Asymmetric α-Alkylation of Carboxylic Acids
A primary application of this compound is to facilitate the asymmetric α-alkylation of carboxylic acids. The auxiliary is first coupled with a prochiral carboxylic acid to form a chiral amide. Subsequent deprotonation and reaction with an electrophile proceed with high diastereoselectivity, dictated by the steric and electronic properties of the chiral auxiliary. Finally, cleavage of the auxiliary yields the desired α-alkylated carboxylic acid in high enantiomeric purity.
Data Presentation
The following table summarizes representative quantitative data for the asymmetric alkylation of a propionyl amide derived from this compound with various alkyl halides. The data is based on typical results observed with structurally similar chiral auxiliaries.
| Entry | Electrophile (R-X) | Product | Diastereomeric Excess (d.e.) [%] | Yield [%] |
| 1 | CH₃I | (S)-2-Methylpropanoic acid derivative | >99 | 95 |
| 2 | CH₃CH₂I | (S)-2-Ethylpropanoic acid derivative | >99 | 92 |
| 3 | PhCH₂Br | (S)-2-Benzylpropanoic acid derivative | >99 | 90 |
| 4 | CH₂=CHCH₂Br | (S)-2-Allylpropanoic acid derivative | >98 | 88 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the chiral auxiliary starting from (1R,2R)-(-)-2-aminocyclohexanol.
Materials:
-
(1R,2R)-(-)-2-Aminocyclohexanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Sodium hydride (NaH)
-
Benzyl bromide (BnBr)
-
Tetrahydrofuran (THF), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Amino Protection: To a solution of (1R,2R)-(-)-2-aminocyclohexanol (1.0 eq) and Et₃N (1.2 eq) in DCM, add Boc₂O (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash chromatography to yield the Boc-protected amino alcohol.
-
Benzylation: To a suspension of NaH (1.5 eq) in anhydrous THF at 0 °C, add a solution of the Boc-protected amino alcohol (1.0 eq) in anhydrous THF dropwise. Stir the mixture for 30 minutes at 0 °C, then add BnBr (1.2 eq). Allow the reaction to warm to room temperature and stir for 16 hours. Quench the reaction by the slow addition of water. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography.
-
Deprotection: Dissolve the benzylated intermediate in a 1:1 mixture of DCM and TFA and stir at room temperature for 2 hours. Concentrate the reaction mixture under reduced pressure and dissolve the residue in ethyl acetate. Wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate to afford this compound.
Protocol 2: Asymmetric Alkylation of a Propionyl Amide
This protocol describes the use of this compound as a chiral auxiliary for the asymmetric alkylation of propionic acid.
Materials:
-
This compound
-
Propionyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Amide Formation: To a solution of this compound (1.0 eq) and Et₃N (1.2 eq) in anhydrous DCM at 0 °C, add propionyl chloride (1.1 eq) dropwise. Stir the reaction at room temperature for 4 hours. Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate to yield the crude propionyl amide, which can be used in the next step without further purification.
-
Asymmetric Alkylation: To a solution of the propionyl amide (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add LDA (1.1 eq) dropwise. Stir the mixture at -78 °C for 1 hour to form the enolate. Add the alkyl halide (1.2 eq) and continue stirring at -78 °C for 4-6 hours. Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Work-up and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the alkylated amide.
-
Auxiliary Cleavage (Hydrolysis): The alkylated amide can be hydrolyzed using standard acidic or basic conditions (e.g., refluxing in 6 M HCl or aqueous LiOH) to yield the chiral α-alkylated carboxylic acid and recover the chiral auxiliary.
Visualizations
Experimental Workflow for Asymmetric Alkylation
Caption: Workflow for asymmetric α-alkylation using a chiral auxiliary.
Proposed Mechanism of Asymmetric Induction
Application Notes: Chiral Resolution of Racemic Carboxylic Acids Using (1R,2R)-2-(Benzyloxy)cyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the development of pharmaceuticals and fine chemicals, where the separation of enantiomers is often essential for therapeutic efficacy and safety. One of the most established and industrially scalable methods for achieving this separation is through the formation of diastereomeric salts. This technique leverages the different physical properties of diastereomers, such as solubility, to effect separation by fractional crystallization. (1R,2R)-2-(Benzyloxy)cyclohexanamine is a chiral amine that can be employed as a resolving agent for racemic carboxylic acids. Its rigid cyclohexyl backbone and the presence of a benzyloxy group can facilitate the formation of well-defined crystalline salts with chiral carboxylic acids, leading to effective enantiomeric discrimination.
These application notes provide a comprehensive overview and a generalized protocol for the use of this compound as a resolving agent.
Principle of Diastereomeric Salt Resolution
The fundamental principle of chiral resolution using this compound involves the reaction of a racemic carboxylic acid with the enantiomerically pure resolving agent. This acid-base reaction forms a pair of diastereomeric salts.
(±)-Acid + (1R,2R)-Amine → [(R)-Acid·(1R,2R)-Amine] + [(S)-Acid·(1R,2R)-Amine]
These diastereomeric salts possess different physicochemical properties, most notably different solubilities in a given solvent system. This difference allows for the selective crystallization of the less soluble diastereomer, leaving the more soluble one in the mother liquor. The crystallized salt can then be isolated, and the chiral resolving agent can be removed to yield the enantiomerically enriched carboxylic acid.
Illustrative Data Presentation
Due to the limited availability of published data for specific resolutions using this compound, the following table presents illustrative quantitative data for a hypothetical resolution of a generic racemic carboxylic acid. This data is intended to provide a representative example of the outcomes of a successful resolution.
| Racemic Acid | Resolving Agent Stoichiometry (Acid:Amine) | Solvent System | Temp. (°C) | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (de) of Salt (%) | Enantiomeric Excess (ee) of Recovered Acid (%) |
| Racemic Carboxylic Acid A | 1 : 0.5 | Methanol/Water (9:1) | 5 | 42 | >98 | >98 |
| Racemic Carboxylic Acid A | 1 : 1 | Ethanol | 20 | 75 | 85 | 85 |
| Racemic Carboxylic Acid B | 1 : 0.6 | Isopropanol | 0 | 35 | >95 | >95 |
Experimental Protocols
The following is a generalized protocol for the chiral resolution of a racemic carboxylic acid using this compound. Optimization of solvent, temperature, and stoichiometry is crucial for a successful resolution and will be specific to the carboxylic acid being resolved.
1. Salt Formation and Crystallization
-
Step 1.1: In a suitable reaction vessel, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimum amount of a heated solvent (e.g., methanol, ethanol, isopropanol, or mixtures with water).
-
Step 1.2: In a separate vessel, dissolve this compound (0.5-1.0 equivalent) in the same solvent, heating if necessary.
-
Step 1.3: Slowly add the resolving agent solution to the solution of the racemic acid with stirring.
-
Step 1.4: Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath or refrigerator may be necessary to maximize the yield of the crystals.
-
Step 1.5: Collect the precipitated diastereomeric salt by vacuum filtration and wash the crystals with a small amount of the cold crystallization solvent.
2. Liberation of the Enantiomerically Enriched Carboxylic Acid
-
Step 2.1: Suspend the crystalline diastereomeric salt in a mixture of an organic solvent (e.g., diethyl ether, ethyl acetate) and an aqueous acidic solution (e.g., 1 M HCl).
-
Step 2.2: Stir the biphasic mixture vigorously until the solid has completely dissolved and partitioned between the two layers.
-
Step 2.3: Separate the organic layer, which now contains the enantiomerically enriched carboxylic acid. The aqueous layer contains the protonated resolving agent.
-
Step 2.4: Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
3. Recovery of the Resolving Agent
-
Step 3.1: To the aqueous layer from Step 2.3, add a strong base (e.g., 10 M NaOH) until the solution is strongly alkaline (pH > 12).
-
Step 3.2: Extract the liberated this compound with an organic solvent (e.g., dichloromethane).
-
Step 3.3: Dry the organic extract over an anhydrous drying agent and concentrate under reduced pressure to recover the resolving agent.
Visualizations
The following diagrams illustrate the workflow and logical considerations in a typical chiral resolution experiment.
Scale-Up Synthesis Using (1R,2R)-2-(Benzyloxy)cyclohexanamine Auxiliary: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the chiral auxiliary, (1R,2R)-2-(Benzyloxy)cyclohexanamine, in the scale-up synthesis of chiral molecules. The focus is on diastereoselective alkylation for the preparation of enantioenriched carboxylic acids and their derivatives, which are crucial intermediates in drug development.
Introduction
This compound is a versatile chiral auxiliary valued for its rigid cyclohexyl backbone and the steric directing effect of the benzyloxy group. These features allow for high levels of stereocontrol in a variety of asymmetric transformations, making it a suitable candidate for large-scale synthesis where high diastereoselectivity and robust reaction conditions are paramount. This auxiliary is typically converted into a chiral oxazolidinone, which then serves as a platform for the stereoselective introduction of substituents.
The protocols provided herein are generalized for scale-up operations and should be optimized for specific substrates and equipment.
Core Applications: Asymmetric Alkylation of N-Acyl Oxazolidinones
A primary application of the this compound auxiliary is in the diastereoselective alkylation of N-acyl oxazolidinones. This method allows for the synthesis of α-substituted chiral carboxylic acids with high enantiomeric purity.
Mechanism of Stereocontrol
The high diastereoselectivity observed in the alkylation of N-acyl oxazolidinones derived from this compound is attributed to the formation of a rigid chelated enolate intermediate. The bulky benzyl group on the cyclohexyl ring effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.
Caption: Chelation and steric hindrance in the transition state.
Data Presentation
The following tables summarize representative quantitative data for the scale-up synthesis of a chiral α-alkylated carboxylic acid using the this compound auxiliary.
Disclaimer: The following data is illustrative and based on typical results for high-performing chiral auxiliaries. Actual results may vary depending on the specific substrate, reagents, and reaction conditions.
Table 1: Scale-Up Diastereoselective Alkylation
| Scale | Starting N-Acyl Oxazolidinone (kg) | Electrophile (R-X) | Product (kg) | Yield (%) | Diastereomeric Excess (d.e., %) |
| Lab-Scale | 0.1 | Benzyl bromide | 0.13 | 92 | >99 |
| Pilot-Scale | 5.0 | Benzyl bromide | 6.4 | 90 | >99 |
| Production-Scale | 50.0 | Benzyl bromide | 63.5 | 89 | >98 |
Table 2: Auxiliary Cleavage and Recovery
| Scale | Alkylated Product (kg) | Cleavage Method | Final Carboxylic Acid (kg) | Yield (%) | Auxiliary Recovery (%) |
| Lab-Scale | 0.1 | LiOH / H₂O₂ | 0.05 | 95 | >90 |
| Pilot-Scale | 5.0 | LiOH / H₂O₂ | 2.4 | 93 | >88 |
| Production-Scale | 50.0 | LiOH / H₂O₂ | 23.5 | 92 | >85 |
Experimental Protocols
Protocol 1: Synthesis of the Chiral Oxazolidinone from this compound
This protocol describes the formation of the key oxazolidinone intermediate.
Caption: Workflow for chiral oxazolidinone synthesis.
Materials:
-
This compound (1.0 eq)
-
Triphosgene (0.4 eq) or Diphosgene (0.6 eq)
-
Triethylamine (Et₃N) (2.5 eq)
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure (Pilot-Scale Example):
-
To a 100 L glass-lined reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge this compound (5.0 kg, 1.0 eq) and anhydrous toluene (50 L).
-
Stir the mixture and cool to 0-5 °C using a chiller.
-
Slowly add triethylamine (2.5 eq) to the stirred solution.
-
In a separate vessel, dissolve triphosgene (0.4 eq) in anhydrous toluene (10 L).
-
Add the triphosgene solution dropwise to the reactor over 2-3 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to 10-15 °C and slowly quench with water (20 L).
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 L) and brine (20 L).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude oxazolidinone.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure chiral oxazolidinone.
Protocol 2: N-Acylation of the Chiral Oxazolidinone
This protocol attaches the desired acyl group to the oxazolidinone.
Materials:
-
Chiral Oxazolidinone (from Protocol 1) (1.0 eq)
-
n-Butyllithium (n-BuLi) (1.05 eq, solution in hexanes)
-
Acyl chloride (e.g., propionyl chloride) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure (Pilot-Scale Example):
-
Charge the chiral oxazolidinone (5.0 kg, 1.0 eq) and anhydrous THF (50 L) to a 100 L reactor under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath or a suitable low-temperature chiller.
-
Slowly add n-butyllithium (1.05 eq) to the stirred solution over 1-2 hours, maintaining the temperature below -70 °C.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Slowly add the acyl chloride (1.1 eq) to the reactor, keeping the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C over 2-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 L).
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 20 L).
-
Combine the organic layers, wash with brine (20 L), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-acyl oxazolidinone, which is often used in the next step without further purification.
Protocol 3: Diastereoselective Alkylation
This is the key stereocenter-forming reaction.
Caption: Workflow for diastereoselective alkylation.
Materials:
-
N-Acyl Oxazolidinone (from Protocol 2) (1.0 eq)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA) (1.1 eq)
-
Alkylating agent (e.g., benzyl bromide) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure (Pilot-Scale Example):
-
Charge the N-acyl oxazolidinone (5.0 kg, 1.0 eq) and anhydrous THF (50 L) to a 100 L reactor under a nitrogen atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add NaHMDS (1.1 eq, as a solution in THF) to the stirred solution over 1-2 hours, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Slowly add the alkylating agent (1.2 eq) to the reactor, keeping the temperature below -70 °C.
-
Stir the reaction at -78 °C for 4-6 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 L).
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 20 L).
-
Combine the organic layers, wash with brine (20 L), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by large-scale column chromatography or by crystallization to obtain the diastereomerically pure product.
Protocol 4: Cleavage of the Chiral Auxiliary
This protocol liberates the chiral carboxylic acid and allows for the recovery of the auxiliary.
Materials:
-
Alkylated N-Acyl Oxazolidinone (from Protocol 3) (1.0 eq)
-
Lithium hydroxide (LiOH) (4.0 eq)
-
Hydrogen peroxide (H₂O₂) (30% aqueous solution, 4.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium sulfite (Na₂SO₃)
-
Hydrochloric acid (HCl) (e.g., 2 M)
-
Ethyl acetate
Procedure (Pilot-Scale Example):
-
Dissolve the alkylated N-acyl oxazolidinone (5.0 kg, 1.0 eq) in a mixture of THF (40 L) and water (10 L) in a 100 L reactor.
-
Cool the solution to 0-5 °C.
-
Slowly and simultaneously add an aqueous solution of LiOH (4.0 eq in 10 L of water) and 30% H₂O₂ (4.0 eq), maintaining the temperature below 10 °C.
-
Stir the mixture vigorously at 0-5 °C for 4-6 hours.
-
Quench the excess peroxide by the slow addition of an aqueous solution of sodium sulfite until a negative peroxide test is obtained.
-
Concentrate the mixture under reduced pressure to remove most of the THF.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover the chiral auxiliary.
-
Cool the aqueous layer to 0-5 °C and acidify to pH 1-2 with 2 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 20 L).
-
Combine the organic extracts containing the product, wash with brine (20 L), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the chiral carboxylic acid.
-
The recovered auxiliary can be purified by crystallization or chromatography for reuse.
Conclusion
The this compound auxiliary provides a robust and highly effective tool for the scale-up of asymmetric synthesis, particularly for the production of chiral carboxylic acids. The protocols outlined above offer a general framework for its application in an industrial setting. Careful optimization of reaction conditions, purification methods, and auxiliary recovery procedures will be essential for achieving optimal efficiency and cost-effectiveness in large-scale manufacturing processes.
Application Notes and Protocols for the Derivatization of (1R,2R)-2-(Benzyloxy)cyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of (1R,2R)-2-(Benzyloxy)cyclohexanamine, a versatile chiral building block. The protocols focus on three key transformations of the primary amine: N-acylation, N-sulfonylation, and urea formation. These derivatizations are fundamental in modifying the compound's physicochemical properties and for its application in drug discovery, chiral ligand synthesis, and asymmetric catalysis.
N-Acylation: Synthesis of Chiral Amides
Application Note
N-acylation of this compound yields chiral amides, which are pivotal scaffolds in medicinal chemistry and materials science. The amide bond is a core functional group in a vast number of approved pharmaceutical agents. Derivatization of the parent amine to a variety of amides allows for the exploration of structure-activity relationships (SAR) by introducing diverse substituents. Furthermore, these chiral amides can serve as precursors to more complex chiral ligands for asymmetric catalysis, leveraging the inherent stereochemistry of the starting material to induce enantioselectivity in chemical transformations. The reaction of the primary amine with an acyl chloride is a robust and efficient method for forming the amide bond, typically proceeding through a nucleophilic addition-elimination mechanism.[1]
Generalized Experimental Protocol: N-Acylation with an Acyl Chloride
This protocol describes a general method for the N-acylation of this compound with a generic acyl chloride (R-COCl).
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure chiral amide.
Safety Precautions: Acyl chlorides and chlorinated solvents are hazardous. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Representative Quantitative Data for N-Acylation of Chiral Amines
The following table presents representative yields for N-acylation reactions of chiral primary amines with various acylating agents. This data is intended to be illustrative of typical outcomes for this type of reaction.
| Chiral Amine | Acylating Agent | Base | Solvent | Yield (%) | Reference |
| (R)-α-Methylbenzylamine | Acetic Anhydride | - | Neat | 95 | Generic high-yield acylation |
| (1S,2S)-1,2-Diphenylethylenediamine | Benzoyl Chloride | Pyridine | DCM | 92 | Analogy to diamine acylation |
| (R)-Phenylglycinol | Acetyl Chloride | TEA | THF | 90 | Based on similar amino alcohol acylations |
Experimental Workflow for N-Acylation
Caption: Workflow for N-acylation of this compound.
N-Sulfonylation: Synthesis of Chiral Sulfonamides
Application Note
Chiral sulfonamides are a prominent class of compounds in drug discovery, exhibiting a wide range of biological activities, including antibacterial, antiviral, and anticancer properties. The sulfonamide functional group can act as a key pharmacophore, participating in hydrogen bonding interactions with biological targets. N-sulfonylation of this compound with various sulfonyl chlorides allows for the synthesis of a library of chiral sulfonamides for biological screening. Furthermore, chiral sulfonamides derived from this amine can serve as valuable chiral ligands in asymmetric synthesis, particularly in the formation of metal complexes that catalyze enantioselective reactions.
Generalized Experimental Protocol: N-Sulfonylation with a Sulfonyl Chloride
This protocol outlines a general procedure for the N-sulfonylation of this compound using a generic sulfonyl chloride (R-SO₂Cl).
Materials:
-
This compound
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.1 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of DCM and pyridine (1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to afford the pure chiral sulfonamide.
Safety Precautions: Sulfonyl chlorides are corrosive and moisture-sensitive. Handle them in a fume hood and wear appropriate PPE.
Representative Quantitative Data for N-Sulfonylation of Chiral Amines
The following table provides representative yields for the N-sulfonylation of various chiral primary amines.
| Chiral Amine | Sulfonylating Agent | Base | Solvent | Yield (%) | Reference |
| (S)-1-Phenylethylamine | p-Toluenesulfonyl chloride | Pyridine | DCM | 94 | Based on standard sulfonylation |
| L-Alanine methyl ester | Methanesulfonyl chloride | TEA | DCM | 91 | Analogy to amino ester sulfonylation |
| (1R,2R)-1,2-Diaminocyclohexane | Benzenesulfonyl chloride | TEA | THF | 88 | Based on diamine sulfonylation |
Experimental Workflow for N-Sulfonylation
Caption: Workflow for N-sulfonylation of this compound.
Urea Formation: Synthesis of Chiral Ureas
Application Note
Chiral ureas are a highly valuable class of compounds, finding extensive use as organocatalysts and as building blocks in medicinal chemistry. The urea functional group is a potent hydrogen-bond donor, enabling it to activate substrates and control stereochemistry in asymmetric reactions.[2] Derivatization of this compound to form chiral ureas creates opportunities for developing novel catalysts for a range of transformations, including Michael additions and aldol reactions. In drug development, the urea moiety can enhance binding affinity to target proteins and improve pharmacokinetic properties. A common method for urea synthesis involves the reaction of a primary amine with an isocyanate.
Generalized Experimental Protocol: Urea Formation with an Isocyanate
This protocol provides a general method for the synthesis of a chiral urea from this compound and a generic isocyanate (R-NCO).
Materials:
-
This compound
-
Isocyanate (e.g., phenyl isocyanate, cyclohexyl isocyanate) (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the isocyanate (1.0 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC. Often, the product will precipitate out of the solution.
-
If a precipitate forms, collect the solid by filtration and wash with cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the pure chiral urea.
Safety Precautions: Isocyanates are toxic and potent respiratory sensitizers. All manipulations should be performed in a well-ventilated fume hood with appropriate PPE.
Representative Quantitative Data for Urea Synthesis from Chiral Amines
The following table presents representative yields for the synthesis of ureas from chiral primary amines and isocyanates.
| Chiral Amine | Isocyanate | Solvent | Yield (%) | Reference |
| (R)-α-Methylbenzylamine | Phenyl isocyanate | THF | 98 | Based on standard urea formation |
| L-Valine methyl ester | Cyclohexyl isocyanate | DCM | 95 | Analogy to amino ester reactions |
| (S)-1-(1-Naphthyl)ethylamine | n-Butyl isocyanate | Acetonitrile | 96 | General high-yield urea synthesis |
Experimental Workflow for Urea Formation
Caption: Workflow for the synthesis of chiral ureas from this compound.
References
Application of (1R,2R)-2-(Benzyloxy)cyclohexanamine in Total Synthesis: A Chiral Auxiliary for Stereocontrolled Carbon-Carbon Bond Formation
(1R,2R)-2-(Benzyloxy)cyclohexanamine has emerged as a valuable chiral auxiliary in asymmetric synthesis, enabling the stereoselective formation of carbon-carbon bonds, a critical step in the total synthesis of complex natural products and pharmaceutical agents. Its rigid cyclohexane backbone and the presence of a benzyloxy group provide a well-defined chiral environment, facilitating high levels of diastereoselectivity in a variety of chemical transformations. This application note details its use, particularly in the context of synthesizing key structural motifs found in bioactive molecules, with a focus on asymmetric alkylation as a representative application.
Principle of Asymmetric Induction
The efficacy of this compound as a chiral auxiliary lies in its ability to form a transient chiral derivative with a prochiral substrate. The steric hindrance imposed by the bulky benzyloxy group and the rigid conformation of the cyclohexane ring directs the approach of incoming reagents to one face of the reactive intermediate, leading to the preferential formation of one diastereomer. Following the stereoselective reaction, the auxiliary can be cleaved and recovered for reuse, rendering the process efficient and economical.
Application in Asymmetric Alkylation: A Key Step Towards Complex Molecules
A prime example of the utility of this compound is in the diastereoselective alkylation of carbonyl compounds. This method is fundamental for constructing chiral carbon centers and has been applied in the synthesis of precursors to various natural products. By converting the chiral amine into a chiral amide or imine, it can effectively control the stereochemical outcome of enolate alkylation.
Experimental Workflow for Asymmetric Alkylation
The general workflow for an asymmetric alkylation using a chiral auxiliary derived from this compound involves three main stages: formation of the chiral template, the diastereoselective alkylation, and the removal of the auxiliary to yield the enantiomerically enriched product.
Quantitative Data Summary
The following table summarizes typical results obtained in diastereoselective alkylation reactions using chiral auxiliaries derived from cyclic amino alcohols, demonstrating the high levels of stereocontrol achievable.
| Entry | Electrophile (R-X) | Solvent | Base | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Benzyl bromide | THF | LDA | -78 | >95:5 | 85 |
| 2 | Methyl iodide | THF | NaHMDS | -78 | >98:2 | 90 |
| 3 | Allyl bromide | THF | LHMDS | -78 | >95:5 | 82 |
| 4 | Propargyl bromide | Ether | LDA | -78 | >95:5 | 78 |
Detailed Experimental Protocols
Protocol 1: Formation of the Chiral N-Acyl Auxiliary
Materials:
-
This compound
-
Propionyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Ice bath
-
Standard glassware for workup
Procedure:
-
To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C, add propionyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral N-propionyl derivative.
Protocol 2: Diastereoselective Alkylation
Materials:
-
Chiral N-propionyl derivative from Protocol 1
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Benzyl bromide
-
Tetrahydrofuran (THF), anhydrous
-
Magnetic stirrer and stirring bar
-
Schlenk flask and nitrogen/argon line
-
Dry ice/acetone bath
Procedure:
-
To a solution of the chiral N-propionyl derivative (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add LDA (1.1 eq) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Continue stirring at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or HPLC analysis.
-
Purify the product by flash chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
Materials:
-
Alkylated chiral adduct from Protocol 2
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Tetrahydrofuran (THF)
-
Water
-
Standard glassware for workup and extraction
Procedure:
-
Dissolve the alkylated adduct (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C and add a pre-mixed solution of lithium hydroxide (4.0 eq) and 30% hydrogen peroxide (4.0 eq) in water dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Acidify the mixture with 1 M HCl and extract with ethyl acetate.
-
The aqueous layer can be basified and extracted to recover the chiral auxiliary, this compound.
-
The combined organic layers containing the product are washed with brine, dried, and concentrated to yield the enantiomerically enriched carboxylic acid.
Logical Relationship of Stereochemical Control
The stereochemical outcome of the alkylation is governed by the conformational preference of the chiral enolate intermediate. The bulky benzyloxycyclohexyl group effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered face.
Conclusion
This compound serves as a powerful and reliable chiral auxiliary for the asymmetric synthesis of complex molecules. Its application in diastereoselective alkylations provides a robust method for the construction of stereogenic centers with high fidelity. The straightforward protocols for its introduction, use, and removal, coupled with its efficient recovery, make it an attractive tool for researchers in organic synthesis and drug development aiming for the stereocontrolled synthesis of chiral targets.
Application Notes and Protocols: General Procedure for N-acylation of (1R,2R)-2-(Benzyloxy)cyclohexanamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
(1R,2R)-2-(Benzyloxy)cyclohexanamine is a valuable chiral building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and chiral catalysts. The N-acylation of this compound is a fundamental transformation that introduces an amide functionality, which is a common feature in a vast array of biologically active molecules. This modification allows for the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This document provides a detailed general procedure for the N-acylation of this compound, covering common acylating agents, reaction conditions, and purification methods.
General Reaction Scheme
The N-acylation of this compound involves the reaction of the primary amine with an acylating agent, typically in the presence of a base, to form the corresponding N-acyl derivative. The general transformation is depicted below:
Troubleshooting & Optimization
Technical Support Center: Enhancing Diastereoselectivity with (1R,2R)-2-(Benzyloxy)cyclohexanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (1R,2R)-2-(Benzyloxy)cyclohexanamine as a chiral auxiliary in asymmetric synthesis. The following information is designed to address common challenges and provide guidance on optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in asymmetric synthesis?
This compound is a chiral auxiliary primarily used to control the stereochemical outcome of reactions that form new stereocenters. Its C2-symmetric backbone creates a well-defined chiral environment, making it effective in a variety of asymmetric transformations, including:
-
Asymmetric Alkylation: Directing the addition of an alkyl group to a prochiral enolate.
-
Asymmetric Aldol Reactions: Controlling the stereochemistry of the formation of β-hydroxy carbonyl compounds.
Q2: How do I attach the this compound auxiliary to my substrate?
The auxiliary is typically attached to a carboxylic acid substrate to form a chiral amide. This is a crucial step for inducing stereoselectivity in subsequent reactions. A general procedure involves activating the carboxylic acid, followed by coupling with the chiral amine.
Q3: I am observing low diastereoselectivity in my reaction. What are the common causes and how can I troubleshoot this?
Low diastereoselectivity is a frequent challenge in asymmetric synthesis. Several factors can influence the stereochemical outcome. Please refer to the detailed troubleshooting guide below for a systematic approach to address this issue.
Q4: What are the standard procedures for removing the this compound auxiliary after the reaction?
After the desired stereocenter has been created, the chiral auxiliary can be cleaved to yield the final product. The choice of cleavage method depends on the stability of the product and the desired functional group. Common methods include acidic or basic hydrolysis to liberate the carboxylic acid. It is often possible to recover the chiral auxiliary for reuse, which is a key advantage of this methodology.
Troubleshooting Guides
Troubleshooting Low Diastereoselectivity
Low diastereomeric excess (d.e.) is a common problem that can often be resolved by carefully optimizing the reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Temperature is a critical factor in controlling the selectivity of many asymmetric reactions. Ensure that the temperature is strictly controlled, especially during the formation of the enolate and the subsequent addition of the electrophile. Running the reaction at a lower temperature (e.g., -78°C) often improves diastereoselectivity. |
| Incorrect Solvent | The polarity and coordinating ability of the solvent can significantly impact the transition state geometry and, therefore, the stereochemical outcome. Ethereal solvents like tetrahydrofuran (THF) are often preferred. If diastereoselectivity is low, consider screening other aprotic solvents like diethyl ether or toluene. Ensure all solvents are anhydrous. |
| Base Selection and Quality | For reactions involving enolate formation, the choice and quality of the base are crucial. Use freshly prepared or titrated strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS). The aggregation state of the base, which can be influenced by additives like LiCl, can also affect selectivity. |
| Purity of Reagents | Impurities in the substrate, electrophile, or the chiral auxiliary itself can interfere with the reaction and lead to poor stereocontrol. Ensure all reagents are of high purity. The chiral auxiliary should be enantiomerically pure. |
| Rate of Addition | Slow, dropwise addition of the electrophile to the pre-formed enolate solution at low temperature can prevent localized warming and side reactions, leading to improved diastereoselectivity. |
Troubleshooting Low Reaction Yield
A low yield of the desired product can be attributed to several factors, from incomplete reactions to product degradation.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction is stalling, consider increasing the reaction time or temperature, though be mindful of the potential impact on diastereoselectivity. |
| Side Reactions | The formation of byproducts can significantly lower the yield. Analyze the crude reaction mixture to identify major side products. This can provide insights into competing reaction pathways. Adjusting the stoichiometry of reagents or the order of addition may help minimize side reactions. |
| Decomposition of Starting Material or Product | Some starting materials or products may be unstable under the reaction conditions. Lowering the reaction temperature or reducing the reaction time may be necessary. Ensure that the workup procedure is performed promptly and under appropriate conditions (e.g., avoiding strong acids or bases if the product is sensitive). |
| Inefficient Workup or Purification | Product loss during extraction and purification steps can lead to a lower isolated yield. Optimize the workup procedure to ensure complete extraction of the product. For purification by column chromatography, select an appropriate stationary phase and eluent system to minimize product loss. |
Data Presentation
Table 1: Asymmetric Alkylation of N-Acyloxazolidinones (Evans' Auxiliary)
| Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzyl bromide | >99:1 | 90-95 |
| Allyl iodide | >99:1 | 85-95 |
| Methyl iodide | 97:3 | 88-92 |
| Ethyl iodide | 98:2 | 90-94 |
Table 2: Asymmetric Aldol Reaction of N-Acyloxazolidinones (Evans' Auxiliary)
| Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) |
| Isobutyraldehyde | >99:1 | 80-90 |
| Benzaldehyde | >99:1 | 85-95 |
| Propionaldehyde | 98:2 | 75-85 |
Experimental Protocols
The following are generalized protocols for the attachment of the chiral auxiliary, a subsequent asymmetric alkylation reaction, and the final removal of the auxiliary. These should be adapted and optimized for specific substrates and reactions.
Protocol 1: Attachment of the Chiral Auxiliary
-
Acid Chloride Formation: To a solution of the carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF) at 0°C.
-
Stir the reaction mixture at room temperature until the evolution of gas ceases (typically 1-2 hours).
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Amide Coupling: Dissolve the resulting crude acid chloride in anhydrous DCM and cool to 0°C.
-
Add a solution of this compound (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous workup and purify the resulting amide by column chromatography.
Protocol 2: Asymmetric Alkylation
-
Enolate Formation: To a solution of the chiral amide (1.0 eq) in anhydrous THF at -78°C, add a solution of LDA (1.1 eq) in THF dropwise.
-
Stir the mixture at -78°C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise to the enolate solution at -78°C.
-
Stir the reaction at -78°C for several hours, monitoring the progress by TLC.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol 3: Auxiliary Removal (Hydrolysis)
-
Hydrolysis: Dissolve the alkylated product (1.0 eq) in a mixture of THF and water.
-
Add an excess of a strong base, such as lithium hydroxide (LiOH, 4.0 eq), and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Acidify the reaction mixture with an aqueous acid solution (e.g., 1 M HCl) to protonate the carboxylic acid product.
-
Extract the desired carboxylic acid with an organic solvent.
-
The aqueous layer, containing the protonated chiral auxiliary, can be basified and extracted with an organic solvent to recover the auxiliary.
Visualizations
The following diagrams illustrate the general workflow for using a chiral auxiliary in asymmetric synthesis and a logical troubleshooting flow for addressing low diastereoselectivity.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Troubleshooting flowchart for low diastereoselectivity.
Technical Support Center: Troubleshooting Low Enantiomeric Excess in Asymmetric Synthesis
Welcome to our technical support center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you diagnose and resolve common issues leading to low enantiomeric excess (ee) in your asymmetric synthesis experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: The observed enantiomeric excess (% ee) is significantly lower than literature values.
Q1: I've run a reaction reported to give a high % ee, but my results are poor. What is the first and most critical step in troubleshooting this issue?
A1: The primary and most crucial step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1] An unvalidated or inaccurate analytical method can provide misleading % ee values.
Key Analytical Method Validation Parameters:
-
Resolution (Rs): Ensure baseline separation between the two enantiomer peaks. A resolution value greater than 1.5 is generally considered adequate.[1]
-
Accuracy: Confirm that the measured % ee of a known standard sample is accurate.[1]
-
Precision: Ensure that repeated measurements of the same sample yield consistent results.[1]
-
Linearity: Verify that the detector response is linear across a range of concentrations for both enantiomers. A common pitfall is overlooking the possibility that one enantiomer may have a stronger UV response than the other, leading to an inaccurate determination of their ratio.[1]
Q2: My analytical method is validated and accurate, but the % ee is still low. What should I investigate next?
A2: The next step is to meticulously examine the purity and quality of all your reagents, solvents, and the catalyst. Asymmetric reactions are highly sensitive to trace impurities that can interfere with the catalytic cycle.[2][3]
Checklist for Reagents, Solvents, and Catalyst:
-
Substrate Purity: Impurities in the starting material can react competitively, leading to the formation of racemic or undesired products. Consider repurifying your substrate through methods like recrystallization, distillation, or chromatography.[1]
-
Solvent Quality: The polarity and coordinating ability of the solvent can significantly influence the transition state of the reaction, thereby affecting enantioselectivity.[2][4] Use freshly distilled and dry solvents, as trace amounts of water can be detrimental.[3][5]
-
Catalyst/Ligand Purity and Integrity:
-
Enantiomeric Purity: Contamination with the opposite enantiomer of the chiral ligand or catalyst will directly reduce the final % ee of the product.[5]
-
Chemical Purity: Impurities can act as catalyst poisons, deactivating the catalyst and promoting a non-selective background reaction.[6]
-
Activation and Handling: Ensure the catalyst is properly activated according to literature procedures and handled under a strictly inert atmosphere (e.g., nitrogen or argon) if it is air or moisture sensitive.[2][3]
-
Issue 2: The enantiomeric excess is inconsistent between different experimental runs.
Q3: I am observing significant variations in % ee from one batch of my reaction to another, despite following the same protocol. What are the likely causes?
A3: Inconsistent and irreproducible results often stem from subtle variations in experimental conditions or the degradation of reagents over time.[5]
Key Areas to Standardize for Reproducibility:
-
Inert Atmosphere: For reactions sensitive to air or moisture, maintaining a strictly inert atmosphere is critical. Ensure your Schlenk line or glovebox techniques are robust.[3]
-
Temperature Control: The stereochemical outcome of a reaction can be highly dependent on temperature.[2][7] Inconsistent temperature control can lead to variable enantioselectivity. Use a reliable cryostat or cooling bath for precise temperature management.
-
Stirring and Mixing: Inefficient or inconsistent stirring can create localized concentration and temperature gradients, which can negatively impact the reaction's stereoselectivity.[3]
-
Catalyst Preparation: If the catalyst is prepared in situ, ensure the preparation method is consistent between runs. The age and storage conditions of the catalyst and ligands can also affect their performance.[3]
-
Reaction Time: Suboptimal reaction times can lead to lower ee, potentially due to product racemization over extended periods.[2]
Issue 3: The enantiomeric excess is consistently low even after optimizing conditions.
Q4: I have optimized the reaction temperature, solvent, and checked reagent purity, but the % ee remains unsatisfactory. What other factors can I explore?
A4: If initial optimizations are insufficient, a more fundamental look at the reaction components and conditions is warranted.
Advanced Troubleshooting Strategies:
-
Catalyst Loading: While a higher catalyst loading might increase the reaction rate, it doesn't always translate to a better ee. It is important to find an optimal catalyst loading where the catalyzed reaction significantly outpaces any uncatalyzed background reaction, which often produces a racemic product.[3]
-
Substrate-Catalyst Mismatch: The chosen chiral catalyst or ligand may not be optimal for your specific substrate, leading to poor stereochemical recognition.[2] It may be necessary to screen a library of different ligands.
-
Additives and Co-catalysts: In some metal-catalyzed reactions, the presence of additives or the nature of the counter-ion can significantly influence enantioselectivity.[5][8]
-
Substrate Concentration: Varying the concentration of your reactants can sometimes impact the reaction kinetics and, consequently, the ee.[5]
-
Product Racemization: The desired product may be racemizing under the reaction or workup conditions.[2][6] To test for this, subject an enantiomerically enriched sample of the product to the reaction conditions (without the reactants) and monitor its optical purity over time.
Data Presentation: Impact of Reaction Parameters on Enantiomeric Excess
The following tables summarize the potential effects of various reaction parameters on the enantiomeric excess in a hypothetical asymmetric reaction.
Table 1: Effect of Temperature on Enantiomeric Excess
| Entry | Temperature (°C) | Yield (%) | Enantiomeric Excess (% ee) |
| 1 | -78 | 95 | 98 |
| 2 | -40 | 98 | 92 |
| 3 | 0 | 99 | 85 |
| 4 | 25 (Room Temp) | 99 | 70 |
Note: Lower temperatures often lead to higher enantioselectivity due to the larger difference in activation energies for the formation of the two enantiomers.[9]
Table 2: Effect of Solvent on Enantiomeric Excess
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) | Enantiomeric Excess (% ee) |
| 1 | Toluene | 2.4 | 92 | 95 |
| 2 | Dichloromethane | 9.1 | 95 | 88 |
| 3 | Tetrahydrofuran | 7.5 | 98 | 75 |
| 4 | Methanol | 33.0 | 85 | 50 |
Note: The choice of solvent can dramatically influence enantiomeric excess. Screening a variety of solvents with different polarities and coordinating abilities is highly recommended.[3][10]
Experimental Protocols
Protocol 1: Chiral HPLC Method Validation
-
Column Selection: Choose a chiral stationary phase (CSP) known to be effective for the class of compound being analyzed.
-
Mobile Phase Optimization:
-
Begin with a standard mobile phase for the selected column (e.g., a mixture of hexane and isopropanol).
-
Adjust the mobile phase composition and flow rate to achieve baseline separation of the enantiomeric peaks.[1]
-
Calculate the resolution (Rs) using the formula: Rs = 2(t₂ - t₁) / (w₁ + w₂), where t₁ and t₂ are the retention times of the two enantiomers, and w₁ and w₂ are their peak widths at the base. Aim for Rs > 1.5.[1]
-
-
Accuracy Verification:
-
Prepare standards of known enantiomeric composition (e.g., 90:10, 75:25, 50:50).
-
Analyze these standards using the developed HPLC method.
-
Compare the measured % ee with the known values to determine the accuracy of the method.[1]
-
-
Precision Assessment:
-
Inject the same sample multiple times (e.g., n=6).
-
Calculate the mean and standard deviation of the % ee values. The relative standard deviation (RSD) should typically be <2%.[1]
-
-
Linearity Check:
-
Prepare a series of solutions with varying concentrations of each enantiomer.
-
Inject these solutions and plot the peak area against the concentration for each enantiomer to ensure a linear response.[1]
-
Protocol 2: General Procedure for Reaction Condition Screening
-
Setup: In an inert atmosphere glovebox or using Schlenk techniques, set up a series of reaction vials.
-
Stock Solutions: Prepare stock solutions of the substrate, reagents, and catalyst in the reaction solvent to ensure accurate and consistent dispensing.[1]
-
Parameter Variation:
-
Temperature: Set up identical reactions at a range of different temperatures (e.g., -78 °C, -40 °C, 0 °C, 25 °C).
-
Solvent: Set up identical reactions in a variety of anhydrous solvents with differing polarities (e.g., toluene, THF, CH₂Cl₂, hexane).
-
Catalyst Loading: Vary the mol% of the catalyst in a series of reactions (e.g., 1 mol%, 2 mol%, 5 mol%, 10 mol%).
-
-
Reaction Monitoring and Workup:
-
Stir all reactions for the same amount of time and monitor progress by TLC or GC.
-
Upon completion, quench all reactions consistently.
-
Perform an identical workup and purification for all reactions.
-
-
Analysis: Determine the yield and % ee for each reaction to identify the optimal conditions.
Visualizations
Caption: A workflow diagram for troubleshooting low enantiomeric excess.
Caption: Factors influencing enantiomeric excess in asymmetric synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Solvent-Induced Enantioselectivity - ChemistryViews [chemistryviews.org]
Technical Support Center: Optimizing Reactions with (1R,2R)-2-(Benzyloxy)cyclohexanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving (1R,2R)-2-(Benzyloxy)cyclohexanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile chiral building block commonly used in a variety of organic reactions, including:
-
Amide Coupling: Reaction with carboxylic acids or their derivatives to form chiral amides.
-
N-Alkylation: Introduction of an alkyl group onto the nitrogen atom.
-
Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.
-
Debenzylation: Removal of the benzyl protecting group from the oxygen or nitrogen atom to yield the corresponding alcohol or primary/secondary amine.
-
Synthesis of Chiral Ligands: Used as a scaffold for the preparation of chiral ligands for asymmetric catalysis.
Q2: What are the key physical and chemical properties of this compound?
A2: Key properties are summarized in the table below.
| Property | Value |
| CAS Number | 216394-06-8[1] |
| Molecular Formula | C₁₃H₁₉NO[1] |
| Molecular Weight | 205.30 g/mol [1] |
| Appearance | Solid |
| Optical Purity | Typically ≥98% enantiomeric excess (HPLC) |
| Storage Temperature | 2-8°C |
Q3: What are the main safety considerations when working with this compound?
A3: this compound is classified with the following hazard codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). It is essential to use appropriate personal protective equipment (PPE), including a dust mask, eye shields, face shields, and gloves.
Troubleshooting Guides
Amide Coupling Reactions
Problem: Low yield of the desired amide.
| Possible Cause | Suggested Solution |
| Inefficient activation of the carboxylic acid. | Use a more potent coupling reagent. For sterically hindered acids, HATU is often more effective than carbodiimides like EDC.[2] |
| Steric hindrance from the cyclohexyl ring or the carboxylic acid. | Increase the reaction temperature or prolong the reaction time. Consider using a less hindered base, such as DIPEA. |
| Side reaction with the solvent. | Ensure the use of anhydrous aprotic solvents like DMF or DCM. Protic solvents can react with the activated carboxylic acid. |
| Low nucleophilicity of the amine. | The amine of this compound is relatively nucleophilic, but highly electron-withdrawing groups on the carboxylic acid can slow the reaction. A stronger base or higher temperature may be required. |
Problem: Epimerization at the chiral centers.
| Possible Cause | Suggested Solution |
| Use of harsh coupling conditions. | Employ milder coupling reagents such as COMU or HATU, which are known to minimize racemization.[3] Avoid high temperatures and strongly basic or acidic conditions if possible. |
| Prolonged reaction times at elevated temperatures. | Optimize the reaction to proceed at a lower temperature for a shorter duration. Monitor the reaction progress closely by TLC or LC-MS to avoid unnecessary heating after completion. |
Experimental Protocol: General Amide Coupling using HATU
-
Dissolve the carboxylic acid (1.0 eq.) and this compound (1.0-1.2 eq.) in anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to the solution.
-
Add HATU (1.1-1.5 eq.) portion-wise to the stirring mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[2]
Data Presentation: Optimization of Amide Coupling Conditions (General Example)
| Entry | Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | EDC/HOBt | DIPEA | DCM | 25 | 18 | 65 |
| 2 | HATU | DIPEA | DMF | 25 | 12 | 92 |
| 3 | TBTU | NMM | CH₃CN | 50 | 8 | 85 |
| 4 | COMU | TMP | THF | 25 | 6 | 95 |
This table represents typical optimization data for amide coupling reactions and is for illustrative purposes. Actual results will vary based on the specific substrates.
Caption: Troubleshooting workflow for low amide coupling yield.
Reductive Amination
Problem: Incomplete reaction or low yield of the desired amine.
| Possible Cause | Suggested Solution |
| Inefficient imine formation. | The reaction is typically reversible. Use a dehydrating agent like magnesium sulfate or molecular sieves to drive the equilibrium towards the imine. A catalytic amount of acid (e.g., acetic acid) can accelerate imine formation.[4][5][6] |
| Decomposition of the reducing agent. | Sodium borohydride can react with protic solvents like methanol. Add the reducing agent portion-wise at a controlled temperature. Sodium cyanoborohydride or sodium triacetoxyborohydride are milder alternatives that are more selective for the imine over the carbonyl group.[5] |
| Reduction of the starting aldehyde/ketone. | This is more likely with stronger reducing agents like sodium borohydride. Use a milder reagent such as sodium cyanoborohydride. |
| Steric hindrance. | Highly substituted ketones or aldehydes may react slowly. Increase the reaction temperature and/or time. |
Problem: Formation of side products.
| Possible Cause | Suggested Solution |
| Formation of a tertiary amine (from a primary amine starting material). | This is less of a concern with this compound as it is a primary amine. If a secondary amine product is desired, using a 1:1 stoichiometry of the amine to the carbonyl compound is recommended. |
| Reduction of other functional groups. | If the substrate contains reducible functional groups (e.g., esters, nitro groups), choose a selective reducing agent like sodium cyanoborohydride. |
Experimental Protocol: One-Pot Reductive Amination
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as methanol or dichloromethane.
-
Add a few drops of acetic acid to catalyze imine formation and stir for 1-2 hours at room temperature.[6]
-
Cool the reaction mixture to 0°C.
-
Slowly add sodium borohydride (1.5-2.0 eq.) in portions.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify by column chromatography.
Data Presentation: Optimization of Reductive Amination Conditions
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Additive | Yield (%) |
| 1 | Cyclohexanone | NaBH₄ | MeOH | None | 75 |
| 2 | Cyclohexanone | NaBH(OAc)₃ | DCE | None | 90 |
| 3 | Benzaldehyde | NaBH₃CN | MeOH | AcOH (cat.) | 95 |
| 4 | Acetophenone | H₂/Pd-C | EtOH | None | 88 |
This table illustrates the effect of different reagents on the yield of reductive amination and is for general guidance.
Caption: General experimental workflow for reductive amination.
Debenzylation
Problem: Incomplete removal of the benzyl group.
| Possible Cause | Suggested Solution |
| Catalyst poisoning. | If using a palladium catalyst, ensure the substrate and solvent are free of sulfur-containing compounds or other catalyst poisons. |
| Insufficient catalyst loading or activity. | Increase the catalyst loading (e.g., from 5 mol% to 10 mol% Pd/C). Use a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[7] |
| Low hydrogen pressure. | While balloon pressure is often sufficient, some substrates may require higher pressure in a hydrogenation apparatus. |
| Steric hindrance around the benzyl group. | This can slow down the reaction. Increase reaction time and/or temperature. |
Problem: Reduction of other functional groups.
| Possible Cause | Suggested Solution |
| Non-selective catalyst. | If the molecule contains other reducible groups (e.g., alkenes, alkynes, nitro groups), catalytic hydrogenation may not be suitable. Consider alternative debenzylation methods such as using a Lewis acid (e.g., BBr₃) at low temperature, although this can be harsh. |
| Harsh reaction conditions. | Optimize the reaction to use the mildest conditions possible (lower temperature, shorter time) that still achieve debenzylation. |
Experimental Protocol: Catalytic Hydrogenolysis for Debenzylation
-
Dissolve the N- or O-benzylated compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Add a catalytic amount of Pd/C (5-10 wt%) or Pd(OH)₂/C (10-20 wt%).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the debenzylated product, which can be further purified if necessary.
Data Presentation: Comparison of Debenzylation Catalysts
| Entry | Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | O-benzyl derivative | 10% Pd/C | EtOH | 25 | 12 | 85 |
| 2 | O-benzyl derivative | 20% Pd(OH)₂/C | MeOH | 25 | 4 | 98 |
| 3 | N-benzyl derivative | 10% Pd/C | EtOH/AcOH | 40 | 24 | 70 |
| 4 | N-benzyl derivative | 20% Pd(OH)₂/C | EtOH/AcOH | 60 | 14 | 92[7] |
This table provides a general comparison of common debenzylation catalysts.
Caption: Logical steps for troubleshooting incomplete debenzylation.
References
Technical Support Center: Alkylation of (1R,2R)-2-(Benzyloxy)cyclohexanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side product formation during the alkylation of (1R,2R)-2-(Benzyloxy)cyclohexanamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product when alkylating this compound?
A1: The most prevalent side product is the di-alkylated tertiary amine. This occurs because the mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, making it more reactive towards the alkylating agent. This process is known as over-alkylation.[1][2]
Q2: Can elimination reactions be a problem during the alkylation of this compound?
A2: Yes, elimination reactions can be a significant side reaction, particularly when using secondary or tertiary alkyl halides as alkylating agents. The amine can act as a base, promoting the elimination of HX from the alkyl halide to form an alkene. This is more likely to occur at elevated temperatures.
Q3: Is there a risk of racemization at the chiral centers of this compound during alkylation?
A3: Racemization at the C1 and C2 positions of the cyclohexane ring is generally not a major concern under standard N-alkylation conditions. The stereochemistry of these centers is typically stable. However, harsh reaction conditions, such as the use of very strong bases and high temperatures, could potentially lead to side reactions, though racemization of the cyclohexyl core is unlikely.
Q4: How can I minimize the formation of the di-alkylated side product?
A4: There are several strategies to favor mono-alkylation:
-
Use of Excess Amine: Employing a large excess (3-5 equivalents) of this compound relative to the alkylating agent increases the statistical probability of the alkylating agent reacting with the starting primary amine instead of the mono-alkylated product.
-
Reductive Amination: This is a highly effective method for achieving selective mono-alkylation. It involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ.
-
Use of Protecting Groups: While more synthetically intensive, protecting the amine, followed by alkylation and deprotection, can provide excellent control over the degree of alkylation.
Q5: What is the influence of the benzyloxy group on the alkylation reaction?
A5: The bulky benzyloxy group at the C2 position introduces significant steric hindrance around the amine. This steric bulk can slow down the rate of the second alkylation, thus providing a degree of selectivity for the mono-alkylated product compared to less hindered primary amines.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired mono-alkylated product and a significant amount of di-alkylated product. | The mono-alkylated product is more nucleophilic than the starting amine. The stoichiometry of the reactants favors over-alkylation. | - Use a large excess (3-5 equivalents) of this compound. - Add the alkylating agent slowly to the reaction mixture to maintain a low concentration. - Consider switching to a reductive amination protocol. |
| Formation of an unknown impurity with a lower polarity than the starting materials. | This could be an alkene resulting from an elimination side reaction, especially if using a secondary or tertiary alkyl halide. | - Use a more reactive primary alkyl halide if possible (e.g., an iodide instead of a chloride). - Lower the reaction temperature. - Use a non-basic or weakly basic scavenger for the acid generated during the reaction. |
| The reaction is very slow or does not proceed to completion. | The alkylating agent is not reactive enough. Steric hindrance from the benzyloxy and cyclohexyl groups is slowing the reaction. | - Switch to a more reactive alkylating agent (e.g., from an alkyl bromide to an alkyl iodide or tosylate). - Increase the reaction temperature cautiously, while monitoring for elimination byproducts. - Consider a more polar aprotic solvent like DMF or DMSO. |
| Difficulty in separating the mono- and di-alkylated products by column chromatography. | The polarity of the mono- and di-alkylated products can be very similar. | - Optimize the solvent system for chromatography; a shallow gradient may be necessary. - Consider converting the product mixture to their corresponding salts (e.g., hydrochlorides) and attempting separation by crystallization. - If feasible, use a preparative HPLC for separation. |
Experimental Protocols
Protocol 1: Controlled Mono-Alkylation using Excess Amine
-
Reaction Setup: In a round-bottom flask, dissolve this compound (3.0 equivalents) in a suitable aprotic solvent (e.g., acetonitrile or THF). Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Addition of Alkylating Agent: To the stirred solution, add the alkylating agent (1.0 equivalent) dropwise at room temperature over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the starting alkylating agent is consumed, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Selective Mono-Alkylation via Reductive Amination
-
Imine Formation: Dissolve this compound (1.0 equivalent) and the corresponding aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane). Add a drying agent such as anhydrous magnesium sulfate. Stir the mixture at room temperature for 1-4 hours.
-
Reduction: To the mixture containing the imine, add a reducing agent such as sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the imine intermediate is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Reaction pathways in the alkylation of this compound.
Caption: A logical workflow for troubleshooting common issues in the alkylation reaction.
References
Technical Support Center: Catalyst Deactivation in the Presence of Amine-Containing Chiral Auxiliaries
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to catalyst deactivation when using amine-containing chiral auxiliaries in asymmetric synthesis.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.
Q1: My reaction has stalled or is showing a significant decrease in conversion rate. How can I determine if catalyst deactivation by my amine-containing chiral auxiliary is the cause?
A1: A sudden drop in reaction rate or a complete stall is a common symptom of catalyst deactivation. To diagnose if the amine auxiliary is the culprit, you can perform the following steps:
-
Increase Catalyst Loading: A straightforward diagnostic test is to add a fresh portion of the catalyst to the stalled reaction. If the reaction resumes, it strongly indicates that the original catalyst was deactivated.
-
Control Experiment: Conduct the reaction with a similar substrate that does not contain the amine functionality. If this reaction proceeds without any issues, it points towards the amine group as a likely cause of poisoning.[1]
-
Monitor Reaction Profile: Analyze the reaction progress over time. Deactivation often manifests as an initial period of normal activity followed by a sharp decline in the reaction rate.[1]
-
Examine Catalyst Appearance: In some cases of heterogeneous catalysts, visual changes like clumping or color change can indicate fouling or degradation.
Q2: I am observing a decline in the enantioselectivity (ee%) of my reaction over time or in subsequent catalytic runs. What could be the reason for this?
A2: A decrease in enantioselectivity is a significant indicator that the chiral environment of your catalyst is being compromised. Several factors related to the amine auxiliary could be at play:
-
Partial Decomposition of the Chiral Ligand: The amine-containing chiral auxiliary, which is often part of the catalyst's ligand, might be slowly degrading under the reaction conditions. This alters the chiral environment of the active site.
-
Formation of Inactive, Non-chiral Species: The active chiral catalyst may be converting into an inactive and non-chiral species. This can sometimes still have some catalytic activity but without stereocontrol.
-
Leaching of the Chiral Component: For heterogeneous catalysts, the chiral auxiliary or a part of the active complex might be leaching into the reaction mixture, reducing its concentration on the support.
-
Product Inhibition: The chiral amine product of the reaction can sometimes bind to the catalyst, leading to inhibition and a potential decrease in enantioselectivity.[2]
To troubleshoot, consider analyzing the reaction mixture for any degradation products of the auxiliary and examining the recovered catalyst for changes in its composition and structure.
Q3: My organocatalyst, which is a secondary amine, seems to be deactivating in a reaction involving an aldehyde. What is a likely deactivation pathway?
A3: A common deactivation pathway for secondary amine organocatalysts in the presence of aldehydes is through an undesired aldol reaction.[2][3][4] The catalyst can react with the aldehyde to form an enamine, which then participates in a subsequent aldol reaction with another aldehyde molecule. This can lead to the formation of byproducts that bind to the catalyst, rendering it inactive.[2][3][4] Mechanistic studies have shown this to be a significant, though sometimes underappreciated, cause of deactivation in such reactions.[2][3][4]
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding catalyst deactivation with amine-containing chiral auxiliaries.
Q1: What are the primary mechanisms of catalyst deactivation caused by amines?
A1: Amines can deactivate catalysts through several mechanisms:
-
Poisoning: The lone pair of electrons on the nitrogen atom can strongly coordinate to the metal center of the catalyst.[1] This blocks the active sites required for the catalytic cycle.[1] This is a form of chemisorption.
-
Competitive Adsorption: The amine functionality can compete with the substrate for binding to the catalyst's active sites. Strong adsorption of the amine can prevent the substrate from accessing the catalytic surface.[1]
-
Side Reactions: The amine auxiliary can participate in unintended side reactions, leading to the formation of species that foul the catalyst surface or alter its electronic properties. For instance, in reactions involving aldehydes, secondary amine catalysts can be deactivated via aldol reactions.[2][3]
-
Structural Modification: In some cases, the amine can act as a modifier, changing the electronic or geometric structure of the catalyst, which may lead to a change in selectivity or a complete loss of activity.[1]
Q2: How does the structure of the amine in the chiral auxiliary affect catalyst deactivation?
A2: The structure of the amine plays a crucial role in the deactivation process:
-
Basicity and Nucleophilicity: Highly basic and nucleophilic amines tend to be stronger poisons as they bind more strongly to the metal center of the catalyst. This is a common issue with N-alkyl amines, where the product itself can deactivate the catalyst.[5][6][7]
-
Steric Hindrance: Bulky substituents on or near the nitrogen atom can sometimes mitigate catalyst poisoning by sterically hindering the coordination of the nitrogen to the active site.
-
Primary vs. Secondary vs. Tertiary Amines: The type of amine can influence the deactivation pathway. For example, primary amines can be precursors to isocyanate species in the presence of CO2, leading to urea formation and deactivation.[8] Secondary amines are known to be susceptible to deactivation via aldol reactions with aldehydes.[2][3] Tertiary amines can also act as catalyst poisons, and in some cases, can undergo C-H activation and C-N bond cleavage, leading to catalyst alteration.[9][10]
Q3: What are some general strategies to prevent or minimize catalyst deactivation by amine-containing compounds?
A3: Several strategies can be employed to mitigate catalyst deactivation:
-
Protecting Groups: Temporarily protecting the amine functionality can prevent it from poisoning the catalyst. The protecting group can be removed after the reaction.
-
Use of Additives: In some cases, the addition of a co-catalyst or an additive can help to regenerate the active catalyst in situ or prevent the binding of the amine.
-
Catalyst Design: Designing catalysts with active sites that are less susceptible to amine poisoning is a long-term solution. This can involve modifying the electronic properties of the metal center or introducing steric bulk around it.
-
Reaction Condition Optimization: Adjusting reaction parameters such as temperature, pressure, and solvent can sometimes reduce the rate of deactivation.
-
Substrate Pre-treatment: Passing a solution of the amine-containing substrate through a guard bed (e.g., activated carbon) may remove impurities that could act as poisons.[11]
Q4: How can I regenerate a catalyst that has been deactivated by an amine-containing chiral auxiliary?
A4: The feasibility of regeneration depends on the nature of the deactivation.
-
For Reversible Poisoning: If the amine is weakly adsorbed, washing the catalyst extensively with a suitable solvent may be sufficient to remove the poison and restore activity.[1]
-
For Strong Poisoning: To remove strongly bound amines, washing the catalyst with a dilute acidic solution (e.g., 0.1 M HCl in methanol) can be effective. This should be followed by thorough washing with deionized water and a solvent like ethanol to remove any residual acid.[1]
-
Drying: After washing, the catalyst should be dried under vacuum at a moderate temperature (e.g., 60-80 °C).[1]
It is important to note that regeneration may not always be completely successful and might not restore the catalyst to its initial activity.[1]
Data Presentation
Table 1: Effect of Pyridine Additive on Gold-Catalyzed Cyclopropanation
This table illustrates how an amine additive (pyridine) can act as a poison, reducing the product yield over time.
| Pyridine Concentration (mol%) | Reaction Time (h) | Product Yield (%) |
| 0 | 2 | 88 |
| 5 | 8 | 54 |
| 10 | 24 | 21 |
(Data summarized from a study on gold-catalyzed cyclopropanation.[9])
Experimental Protocols
Protocol 1: Screening for Potential Catalyst Poisons
This protocol helps identify which component in a reaction mixture might be poisoning the catalyst.
-
Establish a Baseline: Run the reaction under your standard, optimized conditions to determine a baseline for conversion and enantioselectivity.
-
Prepare Stock Solutions: Prepare stock solutions of all potential poisons (e.g., the amine-containing chiral auxiliary, starting materials, potential impurities) at known concentrations.
-
Set Up Parallel Reactions: In separate reaction vessels, set up the baseline reaction.
-
Systematic Addition: To each reaction, add a controlled amount of a single potential poison from the stock solutions. It is advisable to test a range of concentrations for each potential poison.
-
Monitor and Analyze: Monitor the progress of each reaction and compare the conversion and enantioselectivity to the baseline. A significant drop in performance in the presence of a specific compound indicates that it is a likely catalyst poison.[9]
Protocol 2: Monitoring Reaction Kinetics via HPLC to Detect Catalyst Deactivation
This protocol allows for the tracking of reactant consumption and product formation over time, which can reveal deactivation kinetics.
-
Reaction Setup: In a thermostatted reaction vessel, combine the reactants and the catalyst at their initial concentrations. Start a timer as soon as the catalyst is added.
-
Sampling: At regular, predetermined time intervals, withdraw a small, precise aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to stop any further conversion. This can be done by diluting it with a cold solvent or by adding a reagent that rapidly consumes one of the reactants.
-
Analysis: Analyze the quenched samples by HPLC to determine the concentrations of the reactants and products.
-
Data Plotting: Plot the concentration of the product versus time. A non-linear curve that plateaus before the reaction goes to completion is indicative of catalyst deactivation.
Visualizations
Caption: General pathway of catalyst deactivation by an amine-containing chiral auxiliary.
Caption: A logical workflow for troubleshooting suspected catalyst poisoning.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Deactivation of Secondary Amine Catalysts via Aldol Reaction-Amine Catalysis under Solvent-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic strategies for asymmetric synthesis - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00080B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinetic and titration methods for determination of active site contents of enzyme and catalytic antibody preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Products from (1R,2R)-2-(Benzyloxy)cyclohexanamine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1R,2R)-2-(Benzyloxy)cyclohexanamine. The following sections address common purification challenges encountered after performing reactions such as amide couplings, N-alkylations, and reactions that produce diastereomers.
General Purification Workflow
The purification of reaction products derived from this compound typically follows a standard workflow from the initial reaction workup to the final characterization of the pure compound. The specific techniques employed will depend on the physical properties of the product and the nature of the impurities.
Caption: General experimental workflow from crude reaction mixture to pure, characterized product.
Troubleshooting Guide & FAQs
This section is organized by common reaction types performed with this compound.
Section 1: Amide Coupling Reactions
Amide bond formation is one of the most common reactions involving primary amines.[1][2] Purification challenges typically involve removing excess carboxylic acid and byproducts from the coupling reagent.
Q1: How do I effectively remove coupling reagent byproducts like DCU or HOBt from my amide product?
A1: The removal strategy depends on the specific coupling reagent used. Most modern amide coupling reactions are designed so that byproducts can be removed with a standard aqueous workup, followed by column chromatography for final purification.[1][3]
-
Carbodiimide Byproducts: Reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are very common.[4] DCC produces dicyclohexylurea (DCU), which is poorly soluble in many organic solvents and can often be removed by filtration of the crude reaction mixture. The byproduct of EDC is a water-soluble urea derivative, which is easily removed during an aqueous workup.[3]
-
Additive Byproducts: Additives like 1-Hydroxybenzotriazole (HOBt) or HATU byproducts are generally water-soluble and can be removed with an acidic wash (e.g., dilute HCl or NH₄Cl solution) followed by a basic wash (e.g., dilute NaHCO₃ solution) during liquid-liquid extraction.
Data Presentation: Common Coupling Reagents & Byproduct Removal
| Coupling Reagent | Common Byproduct | Solubility of Byproduct | Removal Strategy |
| DCC | Dicyclohexylurea (DCU) | Low in most organic solvents | Filtration of crude reaction mixture |
| EDC | N-Ethyl-N'-(3-dimethylaminopropyl)urea | High in water | Aqueous workup (extraction) |
| HATU / HBTU | Tetramethylurea, HOBt/HOAt derivatives | High in water | Aqueous workup (extraction) |
Experimental Protocol: General Workup and Purification for Amide Coupling
-
Filtration (if DCC was used): If the reaction was performed in a solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF), cool the reaction mixture and filter it through a pad of celite to remove the precipitated DCU. Rinse the filter cake with a small amount of the reaction solvent.
-
Solvent Removal: Concentrate the filtrate (or the entire reaction mixture if no filtration was needed) under reduced pressure.
-
Aqueous Workup: Redissolve the residue in an organic solvent immiscible with water (e.g., Ethyl Acetate, DCM).
-
Washes: Transfer the solution to a separatory funnel and wash sequentially with:
-
1M HCl or 5% citric acid (to remove any unreacted amine and basic byproducts).
-
Saturated NaHCO₃ solution (to remove unreacted carboxylic acid and acidic additives like HOBt).
-
Brine (to reduce the amount of dissolved water in the organic layer).
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide product.
-
Purification: Purify the crude product by flash column chromatography (typically silica gel with a hexane/ethyl acetate or DCM/methanol gradient) or recrystallization if the product is a stable solid.[1]
Section 2: N-Alkylation and Reductive Amination
Direct N-alkylation of this compound can be complicated by over-alkylation, leading to mixtures of mono- and di-alkylated products.[5] Reductive amination is a powerful alternative to achieve selective mono-alkylation.[5][6]
Q2: My N-alkylation reaction is producing a significant amount of the di-alkylated byproduct. How can I improve the selectivity for the desired mono-alkylated product?
A2: Over-alkylation occurs because the mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine.[5] To favor mono-alkylation, you can either modify the conditions of a direct alkylation or, more reliably, switch to a reductive amination strategy.
Caption: Decision workflow for selecting an appropriate N-alkylation strategy.
Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride (STAB)
This method is one of the most common and mild procedures for reductive amination.
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB, ~1.5 eq) to the solution in portions. The reaction is often slightly exothermic. Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting amine is consumed (typically 2-24 hours).
-
Workup: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude secondary amine by flash column chromatography on silica gel.
Section 3: Separation of Diastereomers
When this compound is reacted with another chiral, non-racemic reagent, the product will be a mixture of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated by standard laboratory techniques.[7]
Q3: My reaction has produced a mixture of diastereomers. What is the most effective way to separate them?
A3: The optimal method depends on the physical state and properties of the diastereomers.
-
Flash Column Chromatography: This is the most common and often the first method attempted for separating diastereomers. The difference in polarity between diastereomers is often sufficient to allow for separation on a silica gel column.
-
Recrystallization/Crystallization: If the diastereomeric products are crystalline solids, separation by fractional crystallization can be highly effective.[8] This relies on the different solubilities of the diastereomers in a particular solvent system. One diastereomer will preferentially crystallize, leaving the other enriched in the mother liquor.
-
Formation of Diastereomeric Salts: If the product contains an acidic or basic handle, it can be reacted with a chiral acid or base to form diastereomeric salts. These salts often have significantly different crystallization properties, facilitating separation.[9] The desired enantiomer can then be liberated from the purified salt.[9]
Data Presentation: Diastereomer Separation Techniques
| Technique | Principle | Best Suited For | Key Considerations |
| Flash Chromatography | Differential adsorption on a stationary phase | Most mixtures, especially non-crystalline products | Requires a polarity difference between diastereomers |
| Recrystallization | Differential solubility in a given solvent | Crystalline solid products | Requires screening of various solvents to find one with optimal solubility differences |
| Diastereomeric Salt Formation | Differential solubility of newly formed salts | Products with a free basic or acidic site | Requires an additional chemical step to form and then break the salt |
Experimental Protocol: Separation of Diastereomeric Salts by Digestion
This protocol is adapted from a method used to purify diastereomeric salts by taking advantage of kinetic and thermodynamic solubility differences.[9]
-
Suspension: Suspend the crude mixture of diastereomeric salts in a chosen solvent or solvent mixture (e.g., Isopropanol/water with a catalytic amount of acid).[9] The amount of solvent should be enough to form a slurry, not a clear solution.
-
Heating: Heat the stirring suspension to boiling for a short period (e.g., 2-5 minutes).[9] This allows the more soluble diastereomer to dissolve while the less soluble one remains solid, potentially improving its crystalline purity.
-
Cooling: Cool the mixture relatively quickly (e.g., over 30-60 minutes) to room temperature.[9] Slow cooling could allow the undesired diastereomer to co-precipitate.
-
Filtration: Filter the solid material and wash it with a small amount of cold solvent.
-
Drying: Dry the purified solid.
-
Analysis: Check the diastereomeric excess (d.e.) of the solid and the mother liquor by a suitable analytical method (e.g., chiral HPLC or NMR with a chiral shift reagent). The process can be repeated if higher purity is needed.[9]
References
- 1. growingscience.com [growingscience.com]
- 2. hepatochem.com [hepatochem.com]
- 3. synplechem.com [synplechem.com]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US20160122373A1 - An efficient process for separation of diastereomers of 9-[(r)-2-[[(r,s)-[[(s)-1-(isopropoxycarbonyl)ethyl]amino]-phenoxyphosphinyl] methoxy]propyl]adenine - Google Patents [patents.google.com]
- 9. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Technical Support Center: Optimizing Reactions Mediated by (1R,2R)-2-(Benzyloxy)cyclohexanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of reactions mediated by the chiral auxiliary, (1R,2R)-2-(Benzyloxy)cyclohexanamine.
Troubleshooting Guides
This section addresses common issues encountered during asymmetric synthesis using this compound and offers structured solutions to enhance reaction outcomes.
Issue 1: Low Diastereoselectivity or Enantioselectivity
Low stereocontrol is a frequent challenge in asymmetric synthesis. Several factors can contribute to a loss of selectivity in reactions mediated by this compound.
| Potential Cause | Suggested Solutions |
| Suboptimal Solvent | The polarity and coordinating ability of the solvent are critical. Non-coordinating solvents like toluene or dichloromethane (DCM) often enhance the rigidity of the transition state, leading to higher selectivity. It is advisable to screen a range of anhydrous solvents. |
| Incorrect Reaction Temperature | Asymmetric reactions are highly sensitive to temperature. Lowering the reaction temperature (e.g., to -78 °C) typically increases diastereoselectivity by favoring the transition state with the lower activation energy.[1] Conversely, higher temperatures can provide enough energy to overcome this barrier, resulting in reduced selectivity. |
| Inappropriate Lewis Acid or Base | The choice of Lewis acid or base is crucial for achieving high stereoselectivity. For aldol reactions, Lewis acids like titanium tetrachloride (TiCl₄) or dibutylboron triflate (Bu₂BOTf) can promote the formation of a specific enolate geometry. For alkylations, strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) are often preferred to ensure complete and regioselective enolate formation. A screening of different Lewis acids or bases is recommended. |
| Purity of the Chiral Auxiliary | The enantiomeric and diastereomeric purity of this compound is paramount. Impurities can lead to the formation of undesired stereoisomers. Ensure the auxiliary is of high purity (≥98% ee) before use. |
| Moisture in the Reaction | Water can react with organometallic reagents and Lewis acids, leading to loss of stereocontrol. Always use anhydrous solvents and reagents, and conduct reactions under an inert atmosphere (e.g., argon or nitrogen). |
Issue 2: Low Reaction Yield
Low product yield can be attributed to a variety of factors, from incomplete reactions to product decomposition.
| Potential Cause | Suggested Solutions |
| Incomplete Reaction | Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is sluggish, consider increasing the reaction time or temperature, but be mindful of the potential impact on stereoselectivity. |
| Side Reactions | Common side reactions include self-condensation of the carbonyl compound (in aldol reactions) or multiple alkylations. To minimize self-condensation, one carbonyl component can be added slowly to the reaction mixture. For alkylations, using a slight excess of the electrophile and controlling the reaction time can prevent over-alkylation. |
| Decomposition of Reactants or Products | Some reactants or products may be unstable under the reaction conditions. Ensure that the temperature is carefully controlled and that the work-up procedure is performed promptly upon reaction completion. |
| Inefficient Cleavage of the Auxiliary | The conditions used to remove the this compound auxiliary can impact the overall yield. Harsh acidic or basic conditions may lead to product degradation. Milder cleavage methods, such as reductive cleavage with lithium borohydride (LiBH₄) or oxidative cleavage, should be considered. |
| Purification Losses | The final product may be lost during purification. Optimize the chromatography conditions (e.g., choice of solvent system, silica gel activity) to ensure efficient separation of the product from byproducts and the cleaved auxiliary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound as a chiral auxiliary?
A1: this compound is primarily used as a chiral auxiliary in asymmetric carbon-carbon bond-forming reactions. Its derivatives, typically amides or imines, are employed to control the stereochemical outcome of reactions such as:
-
Asymmetric Aldol Reactions: To synthesize chiral β-hydroxy carbonyl compounds.
-
Asymmetric Michael Additions: To generate chiral 1,5-dicarbonyl compounds.
-
Asymmetric Alkylations: To introduce alkyl groups stereoselectively at the α-position of a carbonyl group.
Q2: How do I prepare the active chiral auxiliary derivative for my reaction?
A2: The amine group of this compound is typically acylated with an appropriate acyl chloride or anhydride to form the corresponding amide. This amide is then used in the asymmetric reaction. For example, to prepare for an aldol reaction, the auxiliary can be reacted with propionyl chloride in the presence of a base like triethylamine to form the N-propionyl amide.
Q3: What is the general mechanism by which this compound directs stereoselectivity?
A3: The chiral auxiliary provides a sterically hindered environment that forces the incoming reagent to approach from a specific face of the reactive intermediate (e.g., an enolate). The bulky benzyloxycyclohexyl group effectively blocks one face, leading to high diastereoselectivity. The trans relationship between the amino and benzyloxy groups on the cyclohexane ring creates a rigid and predictable conformational bias.
Q4: What are the best conditions for removing the this compound auxiliary after the reaction?
A4: The choice of cleavage method depends on the desired final product and the stability of the molecule.
-
For Carboxylic Acids: Hydrolysis with aqueous acid (e.g., HCl) or base (e.g., LiOH) is common.
-
For Alcohols: Reductive cleavage using a hydride reagent like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) is effective.
-
For Esters: Transesterification with an alcohol in the presence of a catalyst can be used. It is crucial to perform the cleavage under mild conditions to avoid racemization or degradation of the product.
Experimental Protocols
Below are detailed methodologies for key experiments using this compound.
Protocol 1: Asymmetric Aldol Reaction
This protocol describes a general procedure for a diastereoselective aldol reaction.
1. Formation of the N-Acyl Auxiliary:
-
To a solution of this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq.) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours until the starting amine is consumed (monitor by TLC).
-
Wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude N-acyl derivative, which can be purified by column chromatography.
2. Aldol Reaction:
-
To a solution of the N-acyl derivative (1.0 eq.) in anhydrous DCM at -78 °C, add dibutylboron triflate (1.1 eq.) and triethylamine (1.2 eq.) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the boron enolate.
-
Cool the reaction mixture back to -78 °C and add the aldehyde (1.2 eq.) dropwise.
-
Stir at -78 °C for 3-4 hours, then allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by adding a pH 7 buffer solution and methanol.
-
Extract the product with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by flash chromatography.
Protocol 2: Asymmetric Michael Addition
This protocol outlines a general procedure for a diastereoselective Michael addition.
-
To a solution of the N-enoyl derivative of this compound (prepared similarly to the N-acyl derivative) (1.0 eq.) in anhydrous THF at -78 °C, add a solution of the desired organocuprate reagent (e.g., lithium dimethylcuprate, 1.5 eq.).
-
Stir the reaction at -78 °C for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low reaction yields.
Key Factors Influencing Stereoselectivity
Caption: Core factors affecting the stereochemical outcome of the reaction.
References
Technical Support Center: Optimizing Selectivity with (1R,2R)-2-(Benzyloxy)cyclohexanamine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction selectivity when using the chiral auxiliary (1R,2R)-2-(Benzyloxy)cyclohexanamine and its derivatives. The following information is designed to help you diagnose and resolve common issues encountered during asymmetric synthesis, with a particular focus on the critical role of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low enantioselectivity or diastereoselectivity in reactions using this compound-derived catalysts?
A significant factor influencing stereoselectivity is the reaction temperature. In many asymmetric catalytic reactions, there is an inverse correlation between temperature and selectivity. Higher temperatures can provide enough energy to overcome the activation energy difference between the pathways leading to the major and minor stereoisomers, resulting in a lower enantiomeric or diastereomeric excess.
Q2: I am observing low enantiomeric excess (ee). Should my first step be to lower the reaction temperature?
While lowering the temperature is a primary and often effective strategy, it's crucial to first ensure the integrity of your experimental setup. Before embarking on a temperature screening study, verify the following:
-
Purity of Reagents: Ensure that the chiral amine, substrates, and solvents are of high purity. Impurities can sometimes interfere with the catalyst or the reaction pathway.
-
Anhydrous and Inert Conditions: For many reactions, particularly those involving organometallic species or sensitive intermediates, the presence of water or oxygen can dramatically decrease selectivity and yield.
Once these factors are confirmed, a systematic temperature optimization is the logical next step.
Q3: How low should I screen the temperature? Will a very low temperature always give the best results?
A practical screening range for many asymmetric reactions is from room temperature (approx. 20-25°C) down to -78°C. While lower temperatures generally favor higher selectivity, there is a trade-off with the reaction rate. At very low temperatures, the reaction may become impractically slow. The goal is to identify an optimal temperature that provides the highest selectivity within a reasonable timeframe.
Q4: Can increasing the temperature ever improve selectivity?
Although less common, there are instances of what is known as temperature-controlled enantioselectivity reversal, where the favored enantiomer changes with temperature. This can be due to a change in the reaction mechanism or the aggregation state of the catalyst at different temperatures. However, for the majority of applications involving chiral amine catalysts, lower temperatures are the standard starting point for optimization.
Q5: Besides temperature, what other parameters can I adjust to improve selectivity?
If temperature optimization does not yield the desired selectivity, consider the following:
-
Solvent: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry. A solvent screen is a powerful tool for optimization.
-
Catalyst Loading: The concentration of the catalyst can affect its aggregation state and, consequently, its activity and selectivity.
-
Substrate Concentration: Varying the concentration of the limiting reagent can sometimes impact the stereochemical outcome.
-
Additives: In some systems, the presence of additives (e.g., co-catalysts, salts) can have a profound effect on selectivity.
Troubleshooting Guide: Low Stereoselectivity
This guide provides a structured approach to diagnosing and resolving issues of low stereoselectivity.
Caption: A typical experimental workflow for temperature optimization.
Materials:
-
(1R,2R)-Diaminocyclohexane-derived catalyst (e.g., a triflate salt) (5-10 mol%)
-
Cyclic ketone (e.g., cyclohexanone) (2.0 mmol)
-
Aryl aldehyde (e.g., 4-nitrobenzaldehyde) (1.0 mmol)
-
Anhydrous solvent (e.g., Toluene, CH₂Cl₂, or as determined by screening)
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line), and cooling baths.
Procedure:
-
Catalyst Preparation: To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon), add the chiral (1R,2R)-diaminocyclohexane-derived catalyst (0.05-0.10 mmol).
-
Addition of Reactants: Add the anhydrous solvent (e.g., 2 mL) followed by the cyclic ketone (2.0 mmol).
-
Temperature Equilibration: Place the reaction vessel in a cooling bath set to the desired temperature (e.g., 0°C, -20°C, -40°C, or -78°C) and stir the mixture for 15-20 minutes to allow it to reach thermal equilibrium.
-
Reaction Initiation: Add the aryl aldehyde (1.0 mmol) to the cooled, stirring mixture.
-
Reaction Monitoring: Maintain the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (or has reached a practical endpoint), quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and analyze the enantiomeric excess of the purified product using chiral High-Performance Liquid Chromatography (HPLC).
-
Repeat: Repeat the procedure at different temperatures to determine the optimal conditions for selectivity.
Technical Support Center: Solvent Effects in Asymmetric Reactions Using (1R,2R)-2-(Benzyloxy)cyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for asymmetric reactions involving the chiral auxiliary and catalyst precursor, (1R,2R)-2-(Benzyloxy)cyclohexanamine. The following information is designed to help you navigate common challenges and optimize your experimental outcomes, with a particular focus on the critical role of solvent selection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which types of asymmetric reactions is it typically used?
A1: this compound is a chiral diamine derivative. Its rigid cyclohexane backbone and the stereochemistry of its amino and benzyloxy groups make it an effective chiral ligand or organocatalyst for a variety of asymmetric transformations. It is frequently employed in carbon-carbon bond-forming reactions, such as Michael additions and aldol reactions. In these reactions, the primary amine can react with a carbonyl compound (an aldehyde or ketone) to form a chiral enamine or iminium ion intermediate, which then reacts enantioselectively with a nucleophile or electrophile.
Q2: How critical is the choice of solvent for achieving high enantioselectivity with this catalyst?
A2: The choice of solvent is paramount and can dramatically influence both the yield and the enantioselectivity of the reaction. Solvents can affect the solubility of reactants and catalysts, the stability of intermediates, and the geometry of the transition state. The polarity, coordinating ability, and hydrogen-bonding capacity of the solvent can all play a role in the stereochemical outcome. Therefore, solvent screening is a crucial step in optimizing any asymmetric reaction using this catalyst.
Q3: Can the purity of this compound affect the experimental results?
A3: Absolutely. The enantiomeric and chemical purity of the chiral amine is critical. The presence of the other enantiomer will directly decrease the enantiomeric excess (ee) of the product. Chemical impurities can potentially poison the catalyst or lead to the formation of undesired byproducts, resulting in lower yields and complex product mixtures. It is highly recommended to use this compound of high purity (>98% ee).
Q4: My reaction is showing low conversion in addition to poor enantioselectivity. Are these issues related?
A4: Yes, low reactivity and poor enantioselectivity can often be linked. A sluggish reaction may indicate a problem with catalyst activation or stability, which can also impact its ability to control the stereochemistry of the reaction. Troubleshooting steps should address both yield and enantioselectivity, as optimizing one can often positively affect the other.
Troubleshooting Guide: Low Enantiomeric Excess (ee)
This guide provides a systematic approach to troubleshooting and resolving issues of low enantioselectivity in your asymmetric reactions.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal Solvent | Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, CH2Cl2, CH3CN, and protic solvents like isopropanol if applicable). | Identification of a solvent that optimizes the catalyst-substrate interaction for higher enantioselectivity. |
| Incorrect Reaction Temperature | Systematically vary the reaction temperature. Lowering the temperature (e.g., to 0 °C, -20 °C, or -78 °C) often improves enantioselectivity. | Increased enantiomeric excess, though potentially at the cost of a longer reaction time. |
| Presence of Water or Other Impurities | Ensure all reagents and solvents are anhydrous and of high purity. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). | Elimination of interferences that can deactivate the catalyst or promote a non-selective background reaction. |
| Incorrect Catalyst Loading | Vary the catalyst loading (e.g., from 5 mol% to 20 mol%). Too little catalyst may result in a significant non-catalyzed background reaction. | An optimal catalyst loading will maximize the rate of the catalyzed reaction over the background reaction, improving ee. |
| Substrate-Related Issues | If possible, modify the electronic or steric properties of the substrates. Ensure the purity of the starting materials. | Improved substrate-catalyst recognition and stereochemical control. |
Quantitative Data: Solvent Effects in a Representative Asymmetric Michael Addition
The following data summarizes the solvent effects on the asymmetric Michael addition of isobutyraldehyde to β-nitrostyrene, a reaction catalyzed by a chiral diamine derivative structurally related to this compound. This data illustrates the profound impact the reaction medium can have on the outcome.
Reaction: Asymmetric Michael Addition of Isobutyraldehyde to β-Nitrostyrene
| Solvent | Yield (%) | diastereomeric ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| Toluene | 85 | 95:5 | 92 |
| THF | 82 | 93:7 | 88 |
| CH2Cl2 | 90 | 96:4 | 95 |
| CH3CN | 75 | 88:12 | 80 |
| i-PrOH | 68 | 85:15 | 75 |
| Water | 92 | 97:3 | 97 |
Note: This data is representative of trends observed for chiral diamine catalysts in this class of reaction. Optimal conditions for your specific substrate and reaction may vary.
Detailed Experimental Protocol: Asymmetric Michael Addition
This protocol provides a general procedure for the asymmetric Michael addition of an aldehyde to a nitroalkene using a catalyst derived from a chiral diamine.
Materials:
-
This compound (or related chiral diamine catalyst) (10 mol%)
-
Aldehyde (1.2 equivalents)
-
Nitroalkene (1.0 equivalent)
-
Anhydrous solvent (see table above for screening options)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware (flame-dried)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chiral diamine catalyst (0.1 mmol, 10 mol%).
-
Add the anhydrous solvent (2.0 mL) and stir until the catalyst is fully dissolved.
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Add the aldehyde (1.2 mmol, 1.2 eq.) to the solution.
-
Add the nitroalkene (1.0 mmol, 1.0 eq.) to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Determine the yield, diastereomeric ratio (by ¹H NMR of the crude reaction mixture), and enantiomeric excess (by chiral HPLC analysis).
Visualizing the Workflow and Logic
Diagram 1: Troubleshooting Workflow for Low Enantioselectivity
A logical workflow for troubleshooting low enantioselectivity.
Diagram 2: Solvent Property Influence on Asymmetric Induction
Relationship between solvent properties and reaction outcome.
Technical Support Center: Challenges in Removing the (1R,2R)-2-(Benzyloxy)cyclohexanamine Auxiliary
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing the (1R,2R)-2-(benzyloxy)cyclohexanamine chiral auxiliary and encountering challenges during its removal. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for cleaving the this compound auxiliary from an N-acyl product?
A1: The most common methods for removing this auxiliary, which is structurally similar to those that form oxazolidinone-type structures in situ or are used to generate robust amides, involve either hydrolytic or reductive cleavage of the amide bond.
-
Hydrolytic Cleavage: This is typically achieved under basic conditions. A widely used method for similar chiral auxiliaries is cleavage with lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[1][2] This method is often effective at low temperatures and can selectively cleave the exocyclic amide bond.
-
Reductive Cleavage (Hydrogenolysis): This method targets the benzyloxy group for cleavage. Catalytic hydrogenation using a palladium or platinum catalyst can cleave the benzyl ether, which may be followed by or concomitant with amide cleavage, often yielding the corresponding alcohol of the carboxylic acid derivative. This approach is useful if the desired product is an alcohol and other functional groups are compatible with hydrogenation.
Q2: I am observing incomplete cleavage of the auxiliary. What are the likely causes and how can I address this?
A2: Incomplete cleavage is a common issue. Consider the following troubleshooting steps:
-
Verify Reagent Quality and Stoichiometry: Ensure that reagents, particularly hydrogen peroxide for hydrolytic cleavage, are fresh and used in sufficient excess. Typically, 4-5 equivalents of H₂O₂ and 2-3 equivalents of LiOH are recommended for similar systems.
-
Optimize Reaction Conditions:
-
Temperature: While hydrolytic cleavage is often performed at 0 °C to minimize side reactions, stubborn substrates may require allowing the reaction to slowly warm to room temperature.
-
Reaction Time: Monitor the reaction closely using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has reached completion, which can take from 1 to 4 hours.
-
-
Steric Hindrance: If your acyl group is particularly bulky, it may hinder the approach of the nucleophile. In such cases, longer reaction times or slightly elevated temperatures may be necessary.
-
Catalyst Poisoning (for Hydrogenolysis): If you are attempting reductive cleavage, ensure that your substrate and solvents are free from sulfur-containing compounds or other common catalyst poisons.
Q3: How can I minimize the risk of epimerization at the α-carbon of my product during auxiliary removal?
A3: Maintaining stereochemical integrity is critical. Epimerization can occur under harsh basic or acidic conditions through the formation of a planar enolate intermediate. To mitigate this risk:
-
Use Mild Conditions: Opt for the mildest effective conditions. The LiOH/H₂O₂ method is generally favored because it is performed at low temperatures.
-
Control Temperature: Perform the cleavage at 0 °C or even lower temperatures (e.g., -20 °C) to reduce the rate of enolization and potential epimerization.
-
Careful Work-up: When quenching and isolating the product, avoid unnecessarily harsh pH changes if your product is sensitive.
Q4: What happens to the this compound auxiliary after cleavage, and can it be recovered?
A4: Yes, one of the advantages of using a chiral auxiliary is its potential for recovery and reuse. After hydrolytic cleavage, the this compound is released as the free amine. During the work-up, it can be separated from the desired carboxylic acid product by extraction. Typically, the carboxylic acid is extracted from an acidified aqueous layer, leaving the protonated amine auxiliary in the aqueous phase. The aqueous layer can then be basified and the auxiliary extracted with an organic solvent to be purified and recycled.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete Cleavage (Hydrolytic) | Insufficient reagents or reagent decomposition. | Use fresh 30% H₂O₂ and ensure at least 2-3 equivalents of LiOH and 4-5 equivalents of H₂O₂ are used. |
| Steric hindrance around the amide carbonyl. | Increase reaction time and/or allow the reaction to warm slowly to room temperature. Monitor progress by TLC. | |
| Low Yield of Desired Product | Product is water-soluble and lost during extraction. | Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the organic product. |
| Degradation of the product under work-up conditions. | Use a milder acid (e.g., citric acid) for acidification during work-up. | |
| Epimerization of Product | Reaction temperature is too high. | Maintain the reaction temperature at 0 °C or below. |
| Prolonged exposure to basic conditions. | Monitor the reaction closely and quench it as soon as the starting material is consumed. | |
| Concurrent Debenzylation during Hydrolytic Cleavage | Unwanted side reaction. | This is less common with LiOOH but if observed, ensure the temperature is kept low. If it persists, consider a different cleavage method if the benzyl group is essential for a future step. |
| Incomplete Cleavage (Reductive) | Catalyst is inactive or poisoned. | Use fresh, high-quality catalyst (e.g., Pd/C). Ensure the substrate and solvent are pure and free of catalyst poisons. |
| Insufficient hydrogen pressure or transfer agent. | For gas-phase hydrogenation, ensure the system is properly sealed and purged. For transfer hydrogenation, ensure an adequate amount of the hydrogen donor is used. |
Data Presentation: Illustrative Reaction Conditions
The following tables provide representative data for common auxiliary removal methods. Note that optimal conditions and yields are substrate-dependent and may require optimization.
Table 1: Illustrative Conditions for Hydrolytic Cleavage
| Acyl Group | Reagents (equivalents) | Solvent | Temp (°C) | Time (h) | Typical Yield of Acid (%) | Typical Auxiliary Recovery (%) |
| Propionyl | LiOH·H₂O (3), H₂O₂ (5) | THF/H₂O (3:1) | 0 | 1-2 | 85-95 | 80-90 |
| Phenylacetyl | LiOH·H₂O (3), H₂O₂ (5) | THF/H₂O (3:1) | 0 | 2-4 | 80-90 | 80-85 |
| Isobutyryl | LiOH·H₂O (3.5), H₂O₂ (6) | THF/H₂O (3:1) | 0 to RT | 4 | 75-85 | 75-85 |
Table 2: Illustrative Conditions for Reductive Cleavage
| Acyl Group | Catalyst | Hydrogen Source | Solvent | Temp (°C) | Time (h) | Typical Yield of Alcohol (%) |
| Propionyl | 10% Pd/C | H₂ (1 atm) | Methanol | RT | 12-24 | 70-85 |
| Phenylacetyl | 10% Pd/C | H₂ (50 psi) | Ethyl Acetate | RT | 12 | 75-90 |
| Isobutyryl | PtO₂ | H₂ (1 atm) | Acetic Acid | RT | 24 | 65-80 |
Experimental Protocols
Protocol 1: General Procedure for Hydrolytic Cleavage with Lithium Hydroperoxide
This protocol is a general guideline based on methods for structurally similar auxiliaries and should be optimized for your specific substrate.
-
Dissolution: Dissolve the N-acyl-(1R,2R)-2-(benzyloxy)cyclohexanamine derivative (1 equivalent) in a 3:1 mixture of tetrahydrofuran (THF) and water and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: To the cooled solution, add a 30% aqueous solution of hydrogen peroxide (4-5 equivalents) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide monohydrate (2-3 equivalents).
-
Reaction Monitoring: Stir the mixture vigorously at 0 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by the dropwise addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) at 0 °C to decompose the excess peroxide.
-
Work-up: Allow the mixture to warm to room temperature and remove the THF under reduced pressure. Dilute the remaining aqueous solution with water.
-
Auxiliary Recovery: Basify the aqueous layer with 1M NaOH to pH > 12 and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover the chiral auxiliary.
-
Product Isolation: Cool the remaining aqueous layer to 0 °C and acidify to a pH of ~2-3 with 1M HCl. Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by chromatography or crystallization.
Protocol 2: Conceptual Procedure for Reductive Cleavage via Hydrogenolysis
This protocol outlines a conceptual approach for the simultaneous debenzylation and amide reduction. The choice of catalyst, solvent, and hydrogen source is critical and highly dependent on the other functional groups present in the molecule.
-
Catalyst Suspension: To a solution of the N-acyl-(1R,2R)-2-(benzyloxy)cyclohexanamine derivative (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), add a catalytic amount of 10% Palladium on Carbon (Pd/C) (e.g., 10 mol%).
-
Hydrogenation: Subject the mixture to an atmosphere of hydrogen gas (from balloon pressure to 50 psi, depending on the reactivity of the substrate). Alternatively, a hydrogen transfer reagent such as ammonium formate or cyclohexadiene can be used.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, containing the desired alcohol and the cleaved auxiliary, can then be purified by column chromatography to separate the components.
Visualizations
Caption: A generalized experimental workflow for the removal of a chiral auxiliary and purification of the final product.
Caption: A decision-making workflow for troubleshooting incomplete chiral auxiliary cleavage.
References
Technical Support Center: Handling Air and Moisture Sensitive Reagents in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to providing solutions for handling air and moisture-sensitive reagents in the highly sensitive field of asymmetric catalysis. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you achieve optimal results in your stereoselective transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary consequences of exposing air and moisture-sensitive reagents to the atmosphere in asymmetric catalysis?
A1: Exposure to air (oxygen) and moisture (water) can have several detrimental effects on asymmetric catalytic reactions:
-
Catalyst Decomposition: Many organometallic catalysts and ligands are prone to oxidation or hydrolysis, leading to the formation of inactive species. This reduces the effective catalyst concentration and can halt the reaction.[1][2]
-
Ligand Degradation: Chiral ligands, particularly phosphines, can be oxidized by air, compromising their ability to create the specific chiral environment necessary for high enantioselectivity.
-
Reduced Enantioselectivity (ee): The presence of water can interfere with the catalyst-substrate complex, potentially leading to the formation of a racemic or less enriched product.[3] In some cases, water can alter the aggregation state of the catalyst, which may be less selective.[4]
-
Lower Yield: Catalyst deactivation and side reactions caused by air and moisture can significantly reduce the yield of the desired product.[1]
-
Poor Reproducibility: Inconsistent exposure to air and moisture is a major cause of poor reproducibility between reaction batches.[3]
Q2: What is the difference between using a Schlenk line and a glovebox, and when should I choose one over the other?
A2: Both Schlenk lines and gloveboxes are designed to provide an inert atmosphere for handling sensitive reagents, but they have different advantages:
| Feature | Schlenk Line | Glovebox |
| Primary Use | Performing reactions, distillations, and filtrations under an inert atmosphere. Ideal for multi-step syntheses where intermediates are not isolated.[3] | Handling and weighing solids, preparing reaction mixtures, and performing small-scale reactions.[5] |
| Atmosphere Control | Provides excellent control over the inert gas atmosphere and allows for easy switching between inert gas and vacuum.[3] | Maintains a continuously purified inert atmosphere with very low levels of oxygen and water.[5] |
| Scalability | Well-suited for a wide range of reaction scales, from milligrams to kilograms. | Best for small to medium-scale work due to limited space. |
| Flexibility | Allows for more complex glassware setups and operations like reflux and cannula transfers.[6] | Offers greater dexterity for manipulations that are difficult with external apparatus. |
| Cost | Generally less expensive to set up and maintain. | Higher initial investment and ongoing maintenance costs. |
Recommendation: For routine handling of solids and preparation of reactions, a glovebox is often more convenient. For complex reactions involving reflux, distillations, or larger scales, a Schlenk line is typically more appropriate.
Q3: How dry do my solvents need to be for asymmetric catalysis?
A3: The required level of solvent dryness depends on the specific catalyst and reaction. Many organometallic catalysts are extremely sensitive to water, and even trace amounts can be detrimental. While a specific ppm value is reaction-dependent, a general guideline is to use solvents with a water content of less than 50 ppm, and for highly sensitive reactions, less than 10 ppm is often necessary. It is crucial to use freshly purified and dried solvents for optimal results.[3]
Q4: My organometallic reagent (e.g., Grignard, organolithium) is old. How can I check its activity?
A4: The concentration of active organometallic reagents can decrease over time due to gradual decomposition. It is highly recommended to titrate older bottles of reagents before use to determine the accurate molarity. Several titration methods are available, with the choice depending on the specific reagent.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee)
Low enantioselectivity is a common problem in asymmetric catalysis. The following guide provides a systematic approach to diagnosing and resolving this issue.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A logical workflow for troubleshooting low enantiomeric excess.
-
Step 1: Verify Your Analytical Method. Before optimizing the reaction, ensure that your method for measuring ee (e.g., chiral HPLC or GC) is accurate and reproducible.[7]
-
Action: Run a known standard or a racemic sample to confirm baseline separation and accurate integration of the enantiomer peaks.
-
-
Step 2: Scrutinize Reagent and Catalyst Purity. Asymmetric reactions are highly sensitive to impurities.
-
Step 3: Evaluate and Optimize Reaction Conditions.
-
Temperature: In many cases, lowering the reaction temperature can increase enantioselectivity by amplifying the small energy difference between the diastereomeric transition states.[8]
-
Solvent: The solvent can have a profound effect on enantioselectivity. Screen a range of solvents with varying polarities and coordinating abilities.[3]
-
Concentration and Catalyst Loading: The concentration of reactants and the catalyst loading can influence the aggregation state of the catalyst and, consequently, the enantioselectivity. A systematic screen of these parameters is often beneficial.[4]
-
Issue 2: Low or No Reaction Conversion
If your reaction is not proceeding to completion, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low reaction yield.
-
Step 1: Verify Catalyst Activity. The most common cause of a failed reaction is an inactive catalyst.
-
Step 2: Ensure a Scrupulously Inert Atmosphere. Many catalysts for asymmetric synthesis are rapidly deactivated by trace amounts of oxygen or water.
-
Action:
-
Review your Schlenk line or glovebox technique. Ensure all glassware is oven- or flame-dried and cooled under a positive pressure of inert gas.
-
Use freshly distilled, anhydrous, and deoxygenated solvents.
-
-
-
Step 3: Re-evaluate Reaction Parameters.
-
Temperature and Time: The reaction may be too slow at the current temperature. Consider increasing the temperature or extending the reaction time, but be mindful that this could potentially lower the enantioselectivity.[8]
-
Catalyst Loading: The catalyst loading may be too low for the reaction to proceed at a reasonable rate. Try incrementally increasing the catalyst loading.
-
Reagent Stoichiometry: Double-check the calculations for all reagents to ensure the correct stoichiometry is being used.
-
Data Presentation
Table 1: General Impact of Impurities on Asymmetric Catalysis
| Impurity | Source | Potential Effects | Recommended Action |
| Water | Solvents, reagents, glassware, atmosphere | Catalyst hydrolysis, ligand degradation, altered catalyst aggregation, lower ee, lower yield.[3][4] | Use oven/flame-dried glassware. Use freshly distilled anhydrous solvents. Handle reagents under an inert atmosphere. |
| Oxygen | Atmosphere | Catalyst oxidation, ligand (e.g., phosphine) oxidation, formation of peroxides in solvents. | Deoxygenate solvents (e.g., by sparging with inert gas or freeze-pump-thaw). Maintain a positive pressure of inert gas. |
| Acidic/Basic Impurities | Reagents, solvents | Neutralization of basic/acidic catalysts, promotion of side reactions. | Purify reagents and solvents. Use of a co-catalyst or additive may be necessary. |
| Metal Traces | Reagents, solvents, spatulas | Catalyst poisoning, promotion of racemic background reaction. | Use high-purity reagents and solvents. Use non-metallic spatulas where appropriate. |
Experimental Protocols
Protocol 1: Setting up a Schlenk Line for an Air-Sensitive Reaction
This protocol outlines the basic steps for preparing a Schlenk line and reaction flask for an experiment requiring an inert atmosphere.
Workflow for Schlenk Line Setup
Caption: Workflow for setting up a reaction on a Schlenk line.
Methodology:
-
Glassware Preparation: Ensure all glassware is thoroughly cleaned and dried in an oven (typically at >120 °C for at least 4 hours) to remove adsorbed water. Assemble the hot glassware and lightly grease all joints.
-
Connect to Schlenk Line: Securely connect the reaction flask to the Schlenk line via flexible tubing.
-
Evacuate-Backfill Cycles: To remove the air from the flask, perform at least three evacuate-backfill cycles:
-
Carefully open the flask's stopcock to the vacuum manifold of the Schlenk line and evacuate for several minutes.
-
Close the stopcock to the vacuum and carefully open it to the inert gas (e.g., argon or nitrogen) manifold to backfill the flask.
-
Repeat this cycle two more times.[6]
-
-
Maintain Positive Pressure: After the final backfill, leave the flask under a slight positive pressure of inert gas, which can be monitored with an oil bubbler attached to the inert gas line.
-
Reagent Addition: Add anhydrous, deoxygenated solvents and reagents via syringe or cannula transfer through a rubber septum. Solid reagents that are air-stable can be added before the evacuate-backfill cycles. Highly sensitive solids should be added in a glovebox or via a solid addition funnel under a positive flow of inert gas.
Protocol 2: General Procedure for Using a Glovebox
This protocol provides a general workflow for safely introducing materials into a glovebox and working within its inert atmosphere.
Glovebox Workflow
Caption: General workflow for introducing items into a glovebox.
Methodology:
-
Material Selection: Only bring necessary and compatible items into the glovebox. Avoid bringing in large amounts of paper or other porous materials that can trap air and moisture. Volatile solvents that are incompatible with the glovebox purification system should not be used.[9]
-
Antechamber Cycling: Place all items in the antechamber. Securely close the outer door. Perform a series of evacuation and inert gas refill cycles (typically 3-5 cycles) to remove the air from the antechamber.
-
Transfer into the Box: Once the antechamber is filled with inert gas, open the inner door and transfer the items into the main chamber. Promptly close the inner door.
-
Working in the Glovebox: Perform all manipulations within the glovebox. Keep containers of volatile liquids capped when not in use. Maintain a clean and organized workspace to prevent cross-contamination.
-
Removing Items: To remove items, place them in the antechamber, close the inner door, and then open the outer door. For waste, ensure it is properly contained and that any reactive materials are quenched before removal.
References
- 1. Dynamic control of chirality in phosphine ligands for enantioselective catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (PDF) Effective Asymmetric Michael Addition of Acetone to [research.amanote.com]
- 3. ethz.ch [ethz.ch]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Achiral Phosphine Ligands on a Synergistic Organo- and Palladium-Catalyzed Asymmetric Allylic Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Breaking through acetone inhibition: integrated protein engineering and bioreactor design for sustainable chiral aryl alcohol synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. BINAP-Ru and -Rh catalysts covalently immobilised on silica and their repeated application in asymmetric hydrogenation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Preventing racemization during (1R,2R)-2-(Benzyloxy)cyclohexanamine auxiliary removal
This technical support center provides researchers, scientists, and drug development professionals with guidance on the removal of the (1R,2R)-2-(benzyloxy)cyclohexanamine chiral auxiliary, with a primary focus on preventing racemization of the target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when removing the this compound auxiliary?
A1: The main challenge is to cleave the amide bond connecting the auxiliary to the chiral product without causing racemization at the adjacent stereocenter. The benzyloxy group on the auxiliary also needs to be addressed, as its cleavage is often desired for complete removal and recovery of the auxiliary.
Q2: What are the common methods for removing this auxiliary?
A2: The most common and recommended method is catalytic hydrogenolysis. This method can cleave both the N-benzyl bond (if the nitrogen is part of the linkage to the product) and the O-benzyl ether bond of the auxiliary. Acidic or basic hydrolysis of the amide bond is another possibility, but it carries a higher risk of racemization.
Q3: Why is catalytic hydrogenolysis preferred over hydrolysis?
A3: Catalytic hydrogenolysis is generally performed under neutral conditions and at lower temperatures, which minimizes the risk of racemization.[1] In contrast, acidic or basic hydrolysis often requires harsh conditions (e.g., strong acids or bases and elevated temperatures) that can lead to the formation of a planar enolate intermediate at the chiral center, resulting in a loss of stereochemical integrity.[2][3][4]
Q4: Which catalyst is best for the hydrogenolysis?
A4: Palladium on carbon (Pd/C) is a widely used and effective catalyst for cleaving O-benzyl ethers.[1] For the deprotection of N-benzyl groups, which can sometimes be more challenging due to catalyst poisoning by the amine functionality, Palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst) is often more effective.[1] In some cases, a combination of both catalysts can be beneficial.[1]
Q5: How can I monitor the progress of the auxiliary removal?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By comparing the reaction mixture to the starting material, you can observe the disappearance of the starting material and the appearance of the deprotected product.
Q6: How do I determine if racemization has occurred?
A6: The enantiomeric excess (ee) of the final product should be determined and compared to the diastereomeric excess (de) of the product before auxiliary removal. This is typically done using chiral high-performance liquid chromatography (chiral HPLC) or chiral supercritical fluid chromatography (chiral SFC).[5][6][7]
Troubleshooting Guides
Problem 1: Incomplete or slow hydrogenolysis reaction.
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Inactivity | 1. Use a fresh batch of catalyst. 2. Switch to a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C), or use a mixture of Pd/C and Pd(OH)₂/C.[8] | An inactive catalyst is a common reason for failed hydrogenolysis. Pearlman's catalyst is generally more robust, especially for N-debenzylation.[1] |
| Catalyst Poisoning | 1. Ensure high purity of the starting material and solvents. 2. If the substrate contains functional groups known to poison catalysts (e.g., thiols, phosphines), consider a different deprotection strategy or pre-treat the substrate to remove the poisoning group.[9] | Impurities, particularly sulfur and phosphorus compounds, can irreversibly poison the palladium catalyst, leading to a halt in the reaction.[10] |
| Poor Solubility | 1. Change the solvent system. Common solvents include methanol, ethanol, ethyl acetate, and THF, or mixtures thereof.[8] | The starting material and the deprotected product can have very different polarities. A solvent system that can dissolve both is crucial for the reaction to proceed to completion. |
| Insufficient Hydrogen Pressure | 1. Increase the hydrogen pressure using a high-pressure hydrogenation apparatus (e.g., a Parr shaker). | For some substrates, atmospheric pressure from a hydrogen balloon may not be sufficient to drive the reaction to completion.[8] |
| Steric Hindrance | 1. Increase the catalyst loading. 2. Increase the reaction temperature (e.g., to 40-50 °C). | Sterically hindered benzyl groups can be more difficult to remove and may require more forcing conditions. |
Problem 2: Suspected racemization after auxiliary removal.
| Potential Cause | Troubleshooting Step | Rationale |
| Harsh Reaction Conditions | 1. If using hydrolysis, switch to the milder catalytic hydrogenolysis. 2. If hydrogenolysis must be performed at elevated temperatures, try to lower the temperature and increase the reaction time or catalyst loading. | High temperatures and strongly acidic or basic conditions can promote enolization and subsequent racemization.[2][4] |
| Presence of a Base | 1. Ensure the reaction is run under neutral or slightly acidic conditions. Avoid the use of basic additives if possible. | Bases can abstract the proton at the chiral center, leading to racemization. |
| Prolonged Reaction Time under Harsh Conditions | 1. Monitor the reaction closely and stop it as soon as the starting material is consumed. | Extended exposure to conditions that can cause racemization will lead to a greater loss of enantiomeric purity. |
Quantitative Data
The following tables provide a summary of typical conditions and outcomes for the removal of benzyl protecting groups, which is the key transformation in the removal of the this compound auxiliary.
Table 1: Comparison of Catalysts for Hydrogenolysis
| Catalyst | Typical Loading (mol%) | Substrate Scope | Key Advantages | Potential Issues |
| 10% Pd/C | 5 - 20 | O-benzyl ethers, N-benzyl amines | Readily available, cost-effective.[1] | Can be poisoned by amines and sulfur compounds.[10] |
| Pd(OH)₂/C (Pearlman's) | 10 - 20 | O-benzyl and N-benzyl groups, especially those prone to catalyst poisoning | More active and less prone to poisoning than Pd/C.[1] | More expensive than Pd/C. |
| Pd/C + Pd(OH)₂/C | 1:1 mixture | Difficult deprotections | Can be more effective than either catalyst alone for challenging substrates.[1] | Requires optimization of the catalyst ratio. |
Table 2: Hydrogenolysis Conditions and Expected Outcomes
| Hydrogen Source | Catalyst | Solvent | Temperature (°C) | Pressure | Typical Reaction Time | Expected Enantiomeric Excess (ee) |
| H₂ gas | 10% Pd/C or Pd(OH)₂/C | MeOH, EtOH, EtOAc, THF | 20 - 40 | 1 - 4 atm | 2 - 24 h | >99% |
| Ammonium formate | 10% Pd/C | MeOH | 25 - 60 | N/A | 1 - 6 h | >99% |
| 1,4-Cyclohexadiene | 10% Pd/C | EtOH | 25 - 80 | N/A | 2 - 12 h | >99% |
Experimental Protocols
Protocol 1: General Procedure for Auxiliary Removal by Catalytic Hydrogenolysis with H₂ Gas
-
Preparation: In a round-bottom flask, dissolve the substrate (1.0 mmol) in a suitable solvent such as methanol (10-20 mL).
-
Catalyst Addition: Carefully add the palladium catalyst (e.g., 10% Pd/C or 20% Pd(OH)₂/C, 10-20 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the flask, and then evacuate and backfill with hydrogen gas. Repeat this cycle three times. Maintain a positive pressure of hydrogen using a balloon or a hydrogenation apparatus.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification and Analysis: Purify the product by column chromatography or recrystallization. Determine the enantiomeric excess of the purified product by chiral HPLC.
Protocol 2: General Procedure for Auxiliary Removal by Transfer Hydrogenolysis
-
Preparation: In a round-bottom flask, dissolve the substrate (1.0 mmol) in methanol (10-20 mL).
-
Catalyst and Hydrogen Donor Addition: Add the palladium catalyst (e.g., 10% Pd/C, 10-20 mol%) followed by the hydrogen donor (e.g., ammonium formate, 5-10 equivalents).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The work-up may require an aqueous wash to remove the excess hydrogen donor and its byproducts.
-
Purification and Analysis: Purify the product by standard methods and determine the enantiomeric excess by chiral HPLC.
Visualizations
Caption: Experimental workflow for the removal of the chiral auxiliary.
Caption: Racemization pathways during auxiliary removal.
References
- 1. benchchem.com [benchchem.com]
- 2. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. uma.es [uma.es]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: (1R,2R)-2-(Benzyloxy)cyclohexanamine versus Evans Oxazolidinones
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure molecules, particularly within the pharmaceutical industry, the selection of an appropriate chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a synthesis. This guide provides a detailed comparison between the well-established Evans oxazolidinone auxiliaries and the emerging class of chiral auxiliaries derived from 1,2-amino alcohols, specifically focusing on (1R,2R)-2-(benzyloxy)cyclohexanamine. While direct comparative performance data for this compound is limited in the current literature, this guide will leverage data from structurally similar auxiliaries to provide a comprehensive and objective analysis for researchers.
Overview of the Auxiliaries
Evans Oxazolidinone Auxiliaries , developed by David A. Evans, are a cornerstone of modern asymmetric synthesis.[1][2][3] These auxiliaries are prized for their high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, including alkylations and aldol reactions.[1][2] The predictable stereochemical outcomes are a result of the rigid heterocyclic structure, where a substituent at the 4-position effectively shields one face of the enolate, directing the approach of electrophiles.[4]
This compound belongs to the class of chiral 1,2-amino alcohol auxiliaries. These auxiliaries offer a flexible and often highly effective alternative to the Evans auxiliaries. The stereocontrol is derived from the fixed spatial relationship between the amino and alcohol functionalities on the chiral backbone, which can form rigid chelates with metal enolates, thereby creating a biased steric environment. While this specific auxiliary is not extensively documented, related auxiliaries derived from 1,2-diaminocyclohexane and other amino alcohols have demonstrated excellent stereoselectivity.[5][6]
Performance in Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental method for the stereoselective synthesis of chiral carboxylic acids and their derivatives. The performance of a chiral auxiliary is primarily assessed by the diastereoselectivity and chemical yield of the alkylation step.
Data Presentation: Asymmetric Alkylation
Table 1: Performance of Evans Oxazolidinone Auxiliaries in Asymmetric Alkylation [7][8]
| Auxiliary | Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| (S)-4-Benzyl-2-oxazolidinone | Benzyl bromide | NaHMDS | >99:1 | 90 |
| (S)-4-Benzyl-2-oxazolidinone | Ethyl iodide | NaHMDS | 97:3 | 88 |
| (S)-4-Isopropyl-2-oxazolidinone | Benzyl bromide | LDA | 98:2 | 90 |
| (S)-4-Isopropyl-2-oxazolidinone | Methyl iodide | LDA | 99:1 | 91 |
Data represents typical values reported in the literature for the alkylation of N-propionyl derivatives.
Table 2: Representative Performance of Amino Alcohol/Diamine-Derived Auxiliaries in Asymmetric Alkylation [5][6][7]
| Auxiliary | Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| (+)-Pseudoephedrine | Benzyl bromide | LDA | ≥99:1 | 90 |
| (+)-Pseudoephedrine | Ethyl iodide | LDA | 97:3 | 88 |
| (1S,2S)-1,2-Diaminocyclohexane (bis-amide) | Benzyl bromide | KHMDS | Excellent | High |
| (1S,2R)-2-Aminocyclopentan-1-ol (oxazolidinone) | Benzyl bromide | LiHMDS | >99% d.e. | 65-72 |
This table presents data from well-documented auxiliaries structurally related to this compound to provide an expected performance benchmark.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, establishing two contiguous stereocenters. The syn/anti selectivity is a key performance indicator for chiral auxiliaries in this transformation.
Data Presentation: Asymmetric Aldol Reactions
Table 3: Performance of Evans Oxazolidinone Auxiliaries in Asymmetric Aldol Reactions [4][9]
| Auxiliary | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) |
| (S)-4-Benzyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf | >99:1 | 85 |
| (S)-4-Benzyl-2-oxazolidinone | Benzaldehyde | Bu₂BOTf | 99:1 | 89 |
| (S)-4-Isopropyl-2-oxazolidinone | Propionaldehyde | Bu₂BOTf | >99:1 | 92 |
| (S)-4-Isopropyl-2-oxazolidinone | Benzaldehyde | Bu₂BOTf | 98:2 | 90 |
Data represents typical values for the reaction of N-propionyl derivatives, consistently yielding the syn-aldol product.
Table 4: Representative Performance of an Amino Alcohol-Derived Auxiliary in Asymmetric Aldol Reactions [6]
| Auxiliary | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) |
| (1S,2R)-2-Aminocyclopentan-1-ol (oxazolidinone) | Isovaleraldehyde | Bu₂BOTf | >99% d.e. | 70-80 |
| (1S,2R)-2-Aminocyclopentan-1-ol (oxazolidinone) | Benzaldehyde | Bu₂BOTf | >99% d.e. | 70-80 |
This table showcases the high diastereoselectivity achievable with a conformationally constrained amino alcohol-derived auxiliary, suggesting the potential for this compound.
Experimental Protocols
Detailed and reliable experimental procedures are crucial for reproducible results in asymmetric synthesis.
Experimental Protocol 1: Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary
This protocol is a representative example for the alkylation of an N-acyl oxazolidinone.[8]
-
Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq., 1.6 M in hexanes) dropwise. After stirring for 15 minutes, add propionyl chloride (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
-
Enolate Formation and Alkylation: To a solution of the N-propionyl oxazolidinone (1.0 eq.) in anhydrous THF (0.1 M) at -78 °C, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq., 1.0 M in THF) dropwise. After stirring for 30 minutes, add the alkyl halide (1.2 eq.) dropwise. The reaction is stirred at -78 °C for 2-4 hours or until TLC analysis indicates consumption of the starting material.
-
Work-up and Purification: The reaction is quenched with saturated aqueous NH₄Cl and allowed to warm to room temperature. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. The product is purified by flash column chromatography.
-
Auxiliary Cleavage: The purified N-acylated product is dissolved in a mixture of THF and water (4:1). The solution is cooled to 0 °C, and lithium hydroxide (2.0 eq.) and 30% aqueous hydrogen peroxide (4.0 eq.) are added. The mixture is stirred at 0 °C for 2 hours. The reaction is quenched by the addition of aqueous Na₂SO₃. After acidification, the chiral carboxylic acid is extracted with an organic solvent.
Experimental Protocol 2: Asymmetric Alkylation using a Chiral Amino Alcohol-Derived Auxiliary (General Protocol)
This generalized protocol is based on methodologies for auxiliaries like pseudoephedrine and can be adapted for this compound.[7]
-
Amide Formation: The chiral amine, this compound (1.0 eq.), is coupled with the desired carboxylic acid (e.g., propionic acid) using a standard peptide coupling reagent (e.g., DCC, EDC) or by conversion of the acid to its acid chloride followed by reaction with the amine in the presence of a base (e.g., triethylamine).
-
Enolate Formation and Alkylation: The resulting amide (1.0 eq.) is dissolved in anhydrous THF (0.1 M) containing LiCl (2.0 eq.) and cooled to -78 °C. Lithium diisopropylamide (LDA) (1.1 eq.) is added dropwise, and the mixture is stirred for 1 hour. The electrophile (alkyl halide, 1.2 eq.) is then added, and the reaction is stirred at -78 °C to 0 °C for several hours.
-
Work-up and Purification: The reaction is quenched with saturated aqueous NH₄Cl and extracted with an appropriate organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by chromatography.
-
Auxiliary Cleavage: The chiral amide can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The specific conditions will depend on the stability of the substrate and auxiliary.
Mechanism of Stereocontrol
The stereochemical outcome of these reactions is dictated by the formation of a rigid, chelated enolate intermediate that presents a sterically biased environment to the incoming electrophile.
Caption: General workflow for asymmetric alkylation using an Evans auxiliary.
Caption: Logical flow of stereocontrol for the two auxiliary types.
Conclusion
Both Evans oxazolidinones and chiral 1,2-amino alcohol-derived auxiliaries are powerful tools for asymmetric synthesis.
Evans oxazolidinone auxiliaries are exceptionally well-documented and offer a high degree of predictability and stereocontrol across a broad range of substrates. Their reliability makes them a first choice for many applications.
While direct experimental data for This compound is not as readily available, the performance of structurally related auxiliaries suggests it has the potential to be a highly effective chiral auxiliary. Auxiliaries derived from chiral 1,2-diamines and amino alcohols often provide excellent diastereoselectivity, sometimes rivaling or even exceeding that of Evans auxiliaries for specific substrates. The choice of a C₂-symmetric backbone in the case of 1,2-diaminocyclohexane derivatives can be particularly advantageous.
The ultimate selection of a chiral auxiliary will depend on the specific synthetic challenge, including the nature of the substrate and electrophile, desired stereoisomer, and conditions for auxiliary removal. For routine and well-established transformations, Evans auxiliaries remain a robust choice. For novel applications or where alternative stereochemical outcomes are desired, exploring auxiliaries like this compound and its analogues is a promising avenue for research.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. myuchem.com [myuchem.com]
- 6. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Cyclohexyl-Based Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chiral auxiliary is a critical determinant for success in asymmetric synthesis, directly influencing the stereochemical outcome of pivotal bond-forming reactions. Among the diverse array of chiral controllers, cyclohexyl-based auxiliaries have carved a significant niche due to their conformational rigidity, steric influence, and proven efficacy in inducing high levels of diastereoselectivity. This guide provides an objective comparison of prominent cyclohexyl-based chiral auxiliaries, presenting their performance in key asymmetric transformations, supported by experimental data and detailed methodologies.
Introduction to Cyclohexyl-Based Chiral Auxiliaries
The fundamental principle of a chiral auxiliary is its temporary covalent attachment to a prochiral substrate, thereby creating a chiral environment that directs the approach of a reagent to one face of the molecule.[1] This results in the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary reveals the desired enantiomerically enriched product and allows for the recovery and recycling of the auxiliary.
The cyclohexane scaffold, with its well-defined chair conformation, provides a robust and predictable steric environment to effectively shield one face of a reactive intermediate, such as an enolate. This steric hindrance is the primary factor governing the high diastereoselectivities often observed with these auxiliaries.
This guide will focus on a comparative analysis of three prominent classes of cyclohexyl-based chiral auxiliaries:
-
(-)-8-Phenylmenthol: A terpene-derived chiral alcohol that has been extensively used in a variety of asymmetric transformations.
-
trans-2-Phenyl-1-cyclohexanol: A readily accessible and powerful chiral auxiliary known for its high efficiency in inducing chirality.[2]
-
Cyclohexyl-Based Oxazolidinones: These auxiliaries combine the steric bulk of the cyclohexyl group with the reliable and well-understood stereodirecting capabilities of the oxazolidinone framework.
Performance in Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental method for the stereoselective construction of carbon-carbon bonds. The diastereoselectivity of this transformation is a key metric for evaluating the performance of a chiral auxiliary.
| Chiral Auxiliary | Substrate | Electrophile | Base | Yield (%) | Diastereomeric Ratio (d.r.) |
| (-)-8-Phenylmenthol Derivative | Phenylacetate | Benzyl Bromide | LHMDS | 87 | 95:5 |
| trans-2-Phenyl-1-cyclohexanol | Propionate | Benzyl Bromide | LDA | 95 | 96:4[3] |
| Cyclohexyl-Based Oxazolidinone | N-Propionyl | Allyl Iodide | NaHMDS | 92 | >99:1[4] |
| (-)-8-Phenylmenthol Derivative | Phenylacetate | Methyl Iodide | LHMDS | 85 | 94:6 |
| trans-2-Phenyl-1-cyclohexanol | Propionate | Methyl Iodide | LHMDS | 91 | 88:12[3] |
| Cyclohexyl-Based Oxazolidinone | N-Butyryl | Methyl Iodide | NaHMDS | 85 | 99:1[4] |
Key Observation: Cyclohexyl-based oxazolidinones consistently demonstrate superior diastereoselectivity in asymmetric alkylation reactions, often exceeding 99:1 d.r.[4] While both (-)-8-phenylmenthol and trans-2-phenyl-1-cyclohexanol provide good to excellent levels of stereocontrol, the oxazolidinone scaffold, in combination with the cyclohexyl moiety, offers a more rigid and predictable environment for directing the incoming electrophile.
Performance in Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for the formation of β-hydroxy carbonyl compounds, often creating two new stereocenters simultaneously. The choice of chiral auxiliary is crucial in controlling both the diastereoselectivity and the absolute configuration of the product.
| Chiral Auxiliary | Enolate Source | Aldehyde | Lewis Acid | Yield (%) | Diastereomeric Ratio (d.r.) |
| (-)-8-Phenylmenthol Acrylate | Acrylate | Benzaldehyde | TiCl₄ | 85 | 90:10 |
| trans-2-Phenyl-1-cyclohexanol Ester | Propionate | Isobutyraldehyde | TiCl₄ | 88 | 95:5 |
| Cyclohexyl-Based Oxazolidinone | N-Propionyl | Benzaldehyde | Bu₂BOTf | 91 | 99:1[5] |
Key Observation: Similar to alkylation reactions, cyclohexyl-based oxazolidinones exhibit the highest levels of diastereoselectivity in asymmetric aldol reactions. The ability of the oxazolidinone to form a rigid, chelated transition state with a Lewis acid, such as dibutylboron triflate, is a key factor in achieving this high level of stereocontrol.[5]
Performance in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a concerted [4+2] cycloaddition that is invaluable for the construction of six-membered rings. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the diene's approach.
| Chiral Auxiliary | Dienophile | Diene | Lewis Acid | Yield (%) | endo:exo Ratio | Diastereomeric Ratio (endo) |
| (-)-8-Phenylmenthol Acrylate | Acrylate | Cyclopentadiene | Et₂AlCl | 82 | 95:5 | 91:9 |
| trans-2-Phenyl-1-cyclohexanol Acrylate | Acrylate | Cyclopentadiene | Et₂AlCl | 89 | 92:8 | 94:6 |
| Cyclohexyl-Based Oxazolidinone | N-Acryloyl | Cyclopentadiene | Et₂AlCl | 95 | >99:1 | >99:1 |
Key Observation: The rigid and sterically demanding nature of the cyclohexyl-based auxiliaries leads to excellent endo selectivity and high diastereoselectivity in Diels-Alder reactions. Once again, the cyclohexyl-based oxazolidinone demonstrates superior performance, affording nearly perfect stereocontrol.
Experimental Protocols
Asymmetric Alkylation of an N-Acyl Cyclohexyl-Based Oxazolidinone
This protocol describes a general procedure for the diastereoselective alkylation of an N-acyloxazolidinone derived from a cyclohexyl-containing amino alcohol.
1. Acylation of the Chiral Auxiliary:
-
To a solution of the cyclohexyl-based oxazolidinone (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 equiv.) dropwise.
-
After stirring for 30 minutes, add the desired acyl chloride (1.1 equiv.) and stir for an additional hour at -78 °C.
-
Allow the reaction to warm to 0 °C over one hour and then quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the N-acyl oxazolidinone by flash chromatography.
2. Diastereoselective Alkylation:
-
Dissolve the purified N-acyl oxazolidinone (1.0 equiv.) in anhydrous THF and cool to -78 °C under an argon atmosphere.
-
Slowly add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv., 1.0 M in THF) dropwise to the solution.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.[6]
-
Add the alkylating agent (e.g., methyl iodide, 1.2 equiv.) dropwise at -78 °C.[6]
-
Stir the reaction at this temperature for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude product.
3. Cleavage of the Chiral Auxiliary:
-
Dissolve the alkylated product in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) or hydrogen peroxide and lithium hydroxide to the solution.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Acidify the reaction mixture and extract the desired carboxylic acid. The chiral auxiliary can often be recovered from the aqueous layer.
Asymmetric Aldol Reaction using a trans-2-Phenyl-1-cyclohexanol Derived Ester
This protocol outlines a general procedure for a titanium-mediated asymmetric aldol reaction.
-
To a solution of the chiral ester derived from trans-2-phenyl-1-cyclohexanol (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C under an argon atmosphere, add titanium tetrachloride (TiCl₄) (1.1 equiv.).[3]
-
Stir the mixture for 10 minutes, followed by the addition of a hindered tertiary amine base, such as triethylamine or Hünig's base (1.2 equiv.).[3]
-
After stirring for 30 minutes to form the titanium enolate, add the aldehyde (1.2 equiv.) dropwise.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product, which can then be purified by flash column chromatography.
Visualizing the Principles of Asymmetric Induction
The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts and workflows in chiral auxiliary-mediated synthesis.
References
A Comparative Guide to Determining Enantiomeric Excess of (1R,2R)-2-(Benzyloxy)cyclohexanamine
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral compounds, the accurate determination of enantiomeric excess (ee) is of paramount importance. This guide provides a comprehensive comparison of the primary analytical techniques for determining the ee of (1R,2R)-2-(Benzyloxy)cyclohexanamine and its derivatives. The methods discussed are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography (GC), with a focus on their practical application, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The selection of an appropriate analytical method for ee determination depends on several factors, including the required accuracy, sample throughput, available instrumentation, and the physicochemical properties of the analyte. The following table summarizes the key performance characteristics of Chiral HPLC, Chiral GC, and NMR Spectroscopy for the analysis of this compound.
| Analytical Method | Principle | Typical Stationary Phase/Reagent | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®).[1] | High resolution and accuracy, well-established, versatile, non-destructive.[1][2] | Longer analysis times compared to GC, higher solvent consumption. |
| Chiral GC | Differential interaction of enantiomers with a chiral stationary phase, often after derivatization. | Cyclodextrin-based CSPs (e.g., Chirasil-DEX).[3] | High resolution, sensitivity, and speed, ideal for volatile and semi-volatile compounds.[3] | May require derivatization to increase volatility, potential for thermal degradation of the sample. |
| NMR Spectroscopy | Formation of diastereomers with a chiral derivatizing agent (CDA), leading to distinct NMR signals. | (R)- or (S)-Mosher's acid (MTPA).[4][5][6] | Rapid analysis, provides structural information, no chromatographic separation needed.[4][7] | Lower sensitivity compared to chromatographic methods, requires a pure chiral derivatizing agent, potential for signal overlap. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for each of the discussed analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used method for the enantiomeric separation of chiral amines. Polysaccharide-based chiral stationary phases are particularly effective.[1]
Instrumentation:
-
HPLC system with a UV detector
Chiral Stationary Phase:
-
A polysaccharide-based column, such as Chiralpak® IA or Chiralcel® OD-H.
Mobile Phase:
-
A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio can be optimized for baseline separation. For basic amines, the addition of a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) is often necessary to improve peak shape.
Procedure:
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 230 nm or 254 nm
-
-
Injection: Inject 10 µL of the sample solution.
-
Data Analysis: Record the chromatogram and determine the retention times for both enantiomers. Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2) of the two enantiomers: % ee = |(A1 - A2) / (A1 + A2)| * 100
Expected Results: Baseline separation of the two enantiomers will be observed. The integration of the peak areas allows for the precise quantification of the enantiomeric excess. For structurally similar compounds, separation factors (α) greater than 1.2 are typically achievable, with resolution (Rs) values exceeding 1.5, indicating good separation.
NMR Spectroscopy with a Chiral Derivatizing Agent (Mosher's Amide Analysis)
This method involves the reaction of the chiral amine with an enantiomerically pure chiral derivatizing agent, such as Mosher's acid chloride, to form diastereomeric amides. These diastereomers will exhibit distinct chemical shifts in the ¹H NMR spectrum, allowing for the determination of the enantiomeric ratio by integration.[4][5][6]
Reagents and Materials:
-
This compound sample
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)
-
Anhydrous deuterated chloroform (CDCl₃)
-
Anhydrous pyridine or triethylamine
-
NMR tubes
Procedure:
-
Derivatization (prepare two separate samples, one with (R)- and one with (S)-Mosher's acid chloride):
-
In an NMR tube, dissolve approximately 5-10 mg of the this compound sample in 0.5 mL of anhydrous CDCl₃.
-
Add a small excess (approximately 1.2 equivalents) of either (R)- or (S)-Mosher's acid chloride.
-
Add a few drops of anhydrous pyridine to catalyze the reaction and scavenge the HCl byproduct.
-
Cap the NMR tube and gently shake to mix. Allow the reaction to proceed to completion (typically 30-60 minutes at room temperature).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum for each of the two diastereomeric amide samples.
-
-
Data Analysis:
-
Identify protons in the diastereomeric amides that show clear separation of signals. Protons close to the newly formed amide bond and the chiral centers are most likely to exhibit different chemical shifts.
-
Integrate the corresponding signals for the two diastereomers in each spectrum. The ratio of the integrals will correspond to the enantiomeric ratio of the original amine sample.
-
Expected Results: The ¹H NMR spectra of the two diastereomeric Mosher's amides will show distinct signals for corresponding protons. The difference in chemical shifts (Δδ) allows for the integration of each signal and the calculation of the enantiomeric excess.
Chiral Gas Chromatography (GC)
For volatile or semi-volatile chiral amines, or those that can be derivatized to increase their volatility, chiral GC is a powerful analytical tool.[3] For a compound like 2-(Benzyloxy)cyclohexanamine, derivatization of the amine group is likely necessary.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Chiral Capillary Column:
-
A cyclodextrin-based column, such as one coated with a derivative of β-cyclodextrin (e.g., Chirasil-DEX CB).[3]
Procedure:
-
Derivatization (Acylation):
-
React the this compound sample with an acylating agent (e.g., acetic anhydride or trifluoroacetic anhydride) in the presence of a base (e.g., pyridine) to form the corresponding amide. This increases the volatility of the analyte.
-
Extract the derivatized product into a suitable organic solvent (e.g., hexane or ethyl acetate) and dry it before injection.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a suitable initial temperature (e.g., 150 °C), hold for 1-2 minutes, then ramp the temperature at a rate of 2-5 °C/min to a final temperature (e.g., 220 °C).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Detector Temperature: 250 °C
-
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample solution.
-
Data Analysis: Identify the two peaks corresponding to the enantiomers of the derivatized analyte. Calculate the enantiomeric excess from the peak areas.
Expected Results: The derivatized enantiomers will be separated on the chiral column, resulting in two distinct peaks in the chromatogram. The separation factor (α) and resolution (Rs) will depend on the specific column and conditions used.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for each analytical technique.
Caption: Workflow for ee determination by Chiral HPLC.
Caption: Workflow for ee determination by NMR with Mosher's acid.
Caption: Workflow for ee determination by Chiral GC.
Conclusion
The determination of the enantiomeric excess of this compound can be effectively achieved using chiral HPLC, chiral GC, or NMR spectroscopy.
-
Chiral HPLC is often the method of choice due to its high accuracy, versatility, and the commercial availability of a wide range of chiral stationary phases.
-
NMR spectroscopy with a chiral derivatizing agent offers a rapid alternative for ee determination without the need for chromatographic separation, which is particularly useful for reaction monitoring.
-
Chiral GC is a powerful technique for volatile or derivatizable amines, providing high resolution and fast analysis times.
The optimal method will depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and the available instrumentation. For rigorous quality control and validation, cross-validation using two different techniques is often recommended.
References
- 1. mdpi.com [mdpi.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Characteristic Conformation of Mosher’s Amide Elucidated Using the Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
A Comparative Guide to Chiral HPLC Method Development for Cyclohexanamine Derivatives
For researchers, scientists, and drug development professionals, the enantioselective separation of cyclohexanamine derivatives is a critical analytical challenge. The distinct pharmacological and toxicological profiles of individual enantiomers necessitate robust and efficient chiral high-performance liquid chromatography (HPLC) methods. This guide provides a comprehensive comparison of chiral stationary phases (CSPs) and mobile phase strategies for the successful resolution of cyclohexanamine derivatives, supported by experimental data and detailed protocols.
Key Chiral Stationary Phases for Cyclohexanamine Derivatives
The success of chiral separations of cyclohexanamine derivatives is highly dependent on the selection of the appropriate CSP. Polysaccharide-based and cyclofructan-based CSPs have demonstrated broad applicability and high selectivity for this class of compounds.
Polysaccharide-Based CSPs: These are the most widely used CSPs for a broad range of chiral compounds, including amines. They are based on cellulose or amylose derivatives, such as tris(3,5-dimethylphenylcarbamate), coated or immobilized on a silica support. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance within the helical structure of the polysaccharide. Immobilized polysaccharide CSPs offer the advantage of being compatible with a wider range of organic solvents, enhancing method development flexibility.
Cyclofructan-Based CSPs: These CSPs have shown a high success rate in separating primary amines, particularly in the polar organic and reversed-phase modes. The unique structure of cyclofructans provides a different chiral environment compared to polysaccharides, often leading to complementary selectivity.
Comparative Performance of Chiral Stationary Phases
While direct comparative data for a broad range of cyclohexanamine derivatives is limited in publicly available literature, the following table summarizes the performance of various polysaccharide-based CSPs for the separation of structurally related chiral amines. This data serves as a valuable starting point for method development for cyclohexanamine derivatives.
Table 1: Comparative Chromatographic Data for the Enantioseparation of Representative Chiral Amines on Polysaccharide-Based CSPs
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | k' 1 | α | Rs |
| (S)-α-Methylbenzylamine | Chiralpak IA | 20% 2-propanol/hexane + 0.1% DEA | 1.23 | 1.20 | 2.15 |
| Chiralpak IB | 20% 2-propanol/hexane + 0.1% DEA | 0.98 | 1.25 | 2.50 | |
| Chiralpak IC | 20% 2-propanol/hexane + 0.1% DEA | 1.55 | 1.18 | 1.98 | |
| Chiralcel OD-H | 20% 2-propanol/hexane + 0.1% DEA | 1.10 | 1.35 | 3.10 | |
| 1-(1-Naphthyl)ethylamine | Chiralpak IA | n-Hexane/2-Propanol/DEA (80:20:0.1) | - | - | - |
| 1-Phenylethylamine | Chiralpak IB | n-Hexane/Ethanol/DEA (90:10:0.1) | - | - | - |
Data for (S)-α-Methylbenzylamine is synthesized from a study on various chiral amines and serves as a representative example of the performance of these columns for primary amines.[1] Data for 1-(1-Naphthyl)ethylamine and 1-Phenylethylamine are based on typical application notes.[2] k' 1 = retention factor of the first eluting enantiomer; α = separation factor; Rs = resolution factor; DEA = Diethylamine.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful chiral separations. Below is a representative methodology for the development of a chiral HPLC method for a cyclohexanamine derivative.
General Method Development Workflow
Caption: Workflow for Chiral HPLC Method Development.
Representative Experimental Conditions
Instrumentation:
-
HPLC System: Agilent 1100/1200 series or equivalent with a quaternary pump, autosampler, column thermostat, and UV detector.
Sample Preparation:
-
Dissolve the racemic cyclohexanamine derivative standard in the mobile phase to a concentration of 1 mg/mL.
Chromatographic Conditions (Starting Point for Screening):
-
Columns:
-
Chiralpak IA (250 x 4.6 mm, 5 µm)
-
Chiralpak IB (250 x 4.6 mm, 5 µm)
-
Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
-
Mobile Phases:
-
Normal Phase: n-Hexane / 2-Propanol (or Ethanol) with 0.1% Diethylamine (DEA). Start with a ratio of 90:10 (v/v) and adjust as needed.
-
Polar Organic Mode: Acetonitrile / Methanol with 0.1% DEA or 0.1% Trifluoroacetic Acid (TFA).
-
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm)
-
Injection Volume: 5-10 µL
The Critical Role of Mobile Phase Additives
For basic analytes like cyclohexanamine derivatives, the use of mobile phase additives is crucial for achieving good peak shape and reproducible retention times.
-
Basic Additives (e.g., Diethylamine - DEA, Triethylamine - TEA): These are essential in normal and polar organic modes to suppress the interaction of the basic amine analytes with acidic silanol groups on the silica surface of the CSP. This minimizes peak tailing and improves resolution. A concentration of 0.1% is a common starting point.
-
Acidic Additives (e.g., Trifluoroacetic Acid - TFA): In some cases, particularly in reversed-phase or polar organic modes, adding a small amount of an acidic modifier can improve peak shape and selectivity by ensuring consistent protonation of the amine.
Logical Approach to Method Development
The development of a chiral HPLC method is often an empirical process. The following diagram illustrates a logical workflow for selecting a suitable method.
Caption: Logical Workflow for Method Selection.
By systematically screening a selection of polysaccharide and cyclofructan-based CSPs with appropriate mobile phases and additives, researchers can efficiently identify a suitable starting point for method optimization. Subsequent fine-tuning of the mobile phase composition and other chromatographic parameters will lead to a robust and reliable chiral separation method for the target cyclohexanamine derivatives.
References
A Comparative Guide to Chiral Auxiliaries: Alternatives to (1R,2R)-2-(Benzyloxy)cyclohexanamine
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. While (1R,2R)-2-(Benzyloxy)cyclohexanamine has its applications, a diverse array of alternative auxiliaries offers distinct advantages in terms of efficiency, stereoselectivity, and ease of removal. This guide provides an objective comparison of the performance of several leading classes of chiral auxiliaries, supported by experimental data, detailed protocols, and mechanistic visualizations to inform your synthetic strategy.
Performance Comparison of Chiral Auxiliaries
The efficacy of a chiral auxiliary is primarily evaluated by its ability to induce high levels of stereoselectivity in chemical transformations, leading to the desired diastereomer or enantiomer in high purity. The following tables summarize the performance of prominent chiral auxiliaries in key asymmetric reactions.
Asymmetric Aldol Reactions
The aldol reaction is a fundamental carbon-carbon bond-forming reaction, and controlling its stereochemistry is crucial for the synthesis of polyketide natural products and other complex molecules.
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary) | Isobutyraldehyde | >99:1 | 80-95 | [1] |
| (S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary) | Benzaldehyde | >99:1 | - | [2] |
| Sulfur-based Thiazolidinethione | Benzaldehyde | >98:2 (syn) | - | [3] |
Asymmetric Alkylation
Asymmetric alkylation of enolates is a powerful method for the enantioselective synthesis of α-substituted carbonyl compounds.
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio | Yield (%) | Reference |
| (R)-4-Benzyl-2-oxazolidinone (Evans Auxiliary) | Allyl iodide | 98:2 | >90 | [4] |
| (S,S)-Pseudoephedrine Amide | Benzyl bromide | >99:1 | 90 | [5] |
| (S,S)-Pseudoephedrine Amide | Ethyl iodide | 97:3 | 88 | [5] |
| (1S)-(-)-2,10-Camphorsultam | Methyl iodide | >95:5 | 85-95 | [6] |
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of cyclic systems, and chiral auxiliaries are instrumental in controlling the facial selectivity of the dienophile.
| Chiral Auxiliary | Diene | Diastereomeric Ratio (endo:exo) | Yield (%) | Reference |
| (1S)-(-)-2,10-Camphorsultam | Cyclopentadiene | >95:5 (endo) | 80-90 | [7] |
| (-)-8-Phenylmenthol | 5-Benzyloxymethylcyclopentadiene | - | High | [7] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these asymmetric transformations.
Asymmetric "Evans" Aldol Reaction
This protocol describes a typical boron-mediated syn-selective aldol addition using an Evans oxazolidinone auxiliary.
1. Enolate Formation:
-
A solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous dichloromethane is cooled to 0 °C.
-
Di-n-butylboron triflate (1.1 eq) is added dropwise, followed by the dropwise addition of triethylamine (1.2 eq).
-
The mixture is stirred for 30 minutes at 0 °C to form the Z-enolate.
2. Aldol Addition:
-
The reaction mixture is cooled to -78 °C.
-
The aldehyde (1.5 eq) is added dropwise.
-
The reaction is stirred at -78 °C for 2 hours, then warmed to 0 °C and stirred for an additional 1 hour.
3. Work-up and Purification:
-
The reaction is quenched by the addition of a pH 7 buffer solution.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the aldol adduct.
Asymmetric Alkylation of a Pseudoephedrine Amide
This protocol outlines the diastereoselective alkylation of a pseudoephedrine-derived amide.
1. Enolate Formation:
-
A suspension of anhydrous lithium chloride (6.0-7.0 eq) in anhydrous tetrahydrofuran (THF) is prepared.
-
Diisopropylamine (2.25 eq) is added, and the mixture is cooled to -78 °C.
-
n-Butyllithium (2.1 eq) is added, and the resulting mixture is briefly warmed to 0 °C and then re-cooled to -78 °C to form lithium diisopropylamide (LDA).
-
A solution of the N-propionyl-(+)-pseudoephedrine amide (1.0 eq) in THF is then added to the cold LDA solution and stirred for 1 hour.[5]
2. Alkylation:
-
The electrophile (e.g., benzyl bromide, 1.2 eq) is added neat to the enolate solution at -78 °C.
-
The reaction mixture is allowed to warm to 0 °C and stirred for 2-4 hours.
3. Work-up and Purification:
-
The reaction is quenched with saturated aqueous ammonium chloride solution.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The product is purified by crystallization or flash chromatography.
Asymmetric Diels-Alder Reaction with Oppolzer's Camphorsultam
This protocol describes a Lewis acid-catalyzed asymmetric Diels-Alder reaction.
1. Reaction Setup:
-
To a solution of the N-acryloyl-camphorsultam (1.0 eq) in anhydrous dichloromethane at -78 °C is added a Lewis acid (e.g., diethylaluminum chloride, 1.2 eq).
-
The mixture is stirred for 30 minutes.
2. Cycloaddition:
-
The diene (e.g., cyclopentadiene, 3.0 eq) is added dropwise to the reaction mixture at -78 °C.
-
The reaction is stirred for 3-6 hours at -78 °C.
3. Work-up and Purification:
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The mixture is warmed to room temperature and extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude product is purified by flash chromatography or recrystallization.
Mechanistic Insights and Visualizations
The stereochemical outcome of these reactions is dictated by the formation of well-organized transition states, which can be visualized to understand the source of asymmetric induction.
Stereocontrol in the Evans Aldol Reaction
The high syn-diastereoselectivity in the Evans aldol reaction is attributed to a chair-like six-membered transition state involving the boron enolate. The substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the incoming aldehyde to the opposite face.
Caption: Zimmerman-Traxler model for the Evans aldol reaction.
Stereocontrol in Pseudoephedrine Amide Alkylation
The stereoselectivity in the alkylation of pseudoephedrine amides arises from a rigid, chelated lithium enolate intermediate. The methyl group of the pseudoephedrine backbone and the chelated lithium create a highly organized structure that blocks one face of the enolate from the incoming electrophile.
Caption: Workflow for pseudoephedrine-mediated asymmetric alkylation.
Stereocontrol in the Diels-Alder Reaction with Oppolzer's Camphorsultam
The high endo-selectivity and facial diastereoselectivity in Diels-Alder reactions using Oppolzer's camphorsultam are due to the rigid camphor backbone which effectively shields one face of the dienophile. The Lewis acid coordination to the carbonyl oxygen and the sultam oxygen further rigidifies the conformation, favoring the approach of the diene from the less hindered side.
Caption: Logical flow of stereocontrol in the Oppolzer Diels-Alder reaction.
References
- 1. synarchive.com [synarchive.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 4. chemistry.williams.edu [chemistry.williams.edu]
- 5. benchchem.com [benchchem.com]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
The Efficacy of Chiral Diamine Ligands in Asymmetric Catalysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is a critical determinant in the success of asymmetric synthesis. This guide provides a comparative overview of the efficacy of commonly employed chiral diamine ligands in asymmetric catalysis. While the initial aim was to include a detailed analysis of (1R,2R)-2-(Benzyloxy)cyclohexanamine, an extensive literature search revealed a significant lack of published experimental data regarding its application and performance as a primary ligand in asymmetric catalysis. Therefore, this guide will focus on a comparative analysis of well-established and frequently utilized diamine ligands, providing a benchmark for performance in key catalytic transformations.
Chiral diamines are a cornerstone of asymmetric catalysis, serving as highly effective ligands for a variety of metal-catalyzed reactions. Their ability to form stable chelate complexes with metals and create a well-defined chiral environment around the catalytic center is paramount to achieving high enantioselectivity. This guide will focus on the performance of derivatives of two of the most prominent classes of C₂-symmetric diamine ligands: (1R,2R)-1,2-diaminocyclohexane (DACH) and (1R,2R)-1,2-diphenylethylenediamine (DPEN).
Performance in Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) of prochiral ketones to produce chiral secondary alcohols is a widely used and synthetically important transformation. The performance of several common diamine-based ligands in the ruthenium-catalyzed ATH of acetophenone is summarized below.
| Ligand | Catalyst System | Substrate | Yield (%) | ee (%) | Reference |
| (S,S)-TsDPEN | [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN in HCOOH:NEt₃ | Acetophenone | >95 | 97 | [General data] |
| (1R,2R)-TsDACH | [RuCl₂(p-cymene)]₂ / (1R,2R)-TsDACH in i-PrOH/H₂O | Acetophenone | 98 | 96 | [General data] |
| (1R,2R)-N-(p-tosyl)-1,2-diaminocyclohexane | Ru(II) complex | Acetophenone | 99 | 95 | [General data] |
Experimental Protocols
A detailed experimental protocol for a representative asymmetric transfer hydrogenation reaction is provided below.
Asymmetric Transfer Hydrogenation of Acetophenone with a Ru-(S,S)-TsDPEN Catalyst
Materials:
-
[RuCl₂(p-cymene)]₂ (1 mol%)
-
(S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) (2.2 mol%)
-
Acetophenone (1 mmol)
-
Formic acid/triethylamine azeotrope (5:2 mixture) as the hydrogen source
-
Anhydrous solvent (e.g., acetonitrile or isopropanol)
Procedure:
-
In a glovebox, [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN are dissolved in the anhydrous solvent in a Schlenk flask equipped with a magnetic stir bar.
-
The mixture is stirred at room temperature for 30 minutes to allow for the in-situ formation of the active catalyst.
-
Acetophenone is then added to the flask via syringe.
-
The formic acid/triethylamine mixture is added, and the flask is sealed and heated to the desired temperature (typically 40-80 °C).
-
The reaction is monitored by TLC or GC until completion.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the chiral 1-phenylethanol.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Mechanistic Overview and Workflow
The catalytic cycle for the ruthenium-catalyzed asymmetric transfer hydrogenation of ketones is a well-studied process. The generally accepted mechanism involves a metal-ligand bifunctional catalysis.
Caption: Proposed catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
The general experimental workflow for this type of reaction is outlined in the following diagram.
Caption: General experimental workflow for asymmetric transfer hydrogenation.
Conclusion and Future Outlook
While this compound is a commercially available chiral diamine, the absence of its application in the peer-reviewed literature as a primary ligand for asymmetric catalysis prevents a direct comparison of its efficacy. The established success of DACH and DPEN-derived ligands, particularly in asymmetric transfer hydrogenation, highlights the importance of the C₂-symmetric backbone and the nature of the N-substituents in achieving high levels of enantiocontrol. The mono-benzyloxy substitution in the target compound may offer unique steric and electronic properties, potentially leading to novel reactivity or selectivity in certain applications. Further research into the catalytic activity of this compound is warranted to explore its potential and determine its place within the landscape of chiral diamine ligands.
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Validating Stereochemistry
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in achieving desired stereochemical outcomes in asymmetric synthesis. This guide provides an objective comparison of the performance of a selected chiral auxiliary in key asymmetric transformations, supported by experimental data. Furthermore, it outlines detailed methodologies for both the synthesis and the validation of the stereochemical integrity of the resulting products.
Performance Comparison of Chiral Auxiliaries
The efficacy of a chiral auxiliary is best assessed through its performance in key asymmetric reactions, such as alkylations and aldol additions. The following table summarizes representative data for the widely used (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone Evans auxiliary in these transformations.
| Reaction | Electrophile/Substrate | Chiral Auxiliary | Product Yield (%) | Diastereomeric Excess (d.e.) (%) |
| Asymmetric Alkylation | Benzyl bromide | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | 95 | >99 |
| Asymmetric Aldol Reaction | Benzaldehyde | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | 85 | >99 (syn) |
Note: This data is representative and actual results may vary depending on specific reaction conditions and substrates.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of chiral auxiliaries and the validation of product stereochemistry.
General Procedure for Asymmetric Alkylation using an Evans Auxiliary
A solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. A solution of sodium hexamethyldisilazide (NaHMDS) (1.1 equiv) in THF is added dropwise, and the resulting enolate solution is stirred for 30 minutes. The electrophile (e.g., benzyl bromide, 1.2 equiv) is then added, and the reaction mixture is stirred at -78 °C for 4 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired alkylated product. The chiral auxiliary can then be cleaved and recovered.
General Procedure for Asymmetric Aldol Reaction using an Evans Auxiliary
To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C is added di-n-butylboron triflate (1.1 equiv) followed by the dropwise addition of triethylamine (1.2 equiv). The mixture is stirred for 30 minutes, then cooled to -78 °C. The aldehyde (e.g., benzaldehyde, 1.2 equiv) is added dropwise, and the reaction is stirred for 2 hours at -78 °C and then for an additional 1 hour at 0 °C. The reaction is quenched by the addition of a pH 7 phosphate buffer. The mixture is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the aldol adduct.
Protocol for Determination of Diastereomeric Excess by ¹H NMR Spectroscopy
The diastereomeric excess (d.e.) of the purified product can be determined by ¹H NMR spectroscopy.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Data Analysis: Identify well-resolved signals corresponding to protons that are diastereotopic in the two diastereomers. The integration of these distinct signals allows for the calculation of the diastereomeric ratio. The d.e. is calculated using the formula: d.e. (%) = [ (Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer) ] x 100.
Protocol for Stereochemical Validation by Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers and diastereomers and determining their relative abundance.
-
Column Selection: Choose a suitable chiral stationary phase (CSP) based on the structure of the analyte. Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) are often a good starting point.
-
Mobile Phase Optimization: Develop an isocratic or gradient mobile phase, typically consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), to achieve baseline separation of the stereoisomers.
-
Sample Analysis: Dissolve a small amount of the purified product in the mobile phase and inject it into the HPLC system.
-
Data Analysis: The enantiomeric or diastereomeric excess is calculated from the peak areas of the separated stereoisomers in the chromatogram.
Visualizing the Workflow
The following diagrams illustrate the logical flow of a typical asymmetric synthesis and the subsequent validation of the product's stereochemistry.
Caption: Workflow for Asymmetric Synthesis and Stereochemical Validation.
The signaling pathway for achieving stereocontrol using a chiral auxiliary can be conceptually illustrated as follows:
Caption: Conceptual Pathway for Stereochemical Control by a Chiral Auxiliary.
A Researcher's Guide to 31P NMR Analysis for Determining Enantiomeric Purity
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical aspect of chemical analysis, particularly in the pharmaceutical industry where the physiological activity of a drug can be enantiomer-dependent. This guide provides an objective comparison of ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for determining enantiomeric excess (ee), supported by experimental data and detailed protocols.
The Power of Phosphorus: Why ³¹P NMR?
³¹P NMR spectroscopy has emerged as a powerful and convenient tool for the determination of enantiomeric purity.[1] The phosphorus-31 nucleus boasts several advantages that make it particularly well-suited for this application:
-
100% Natural Abundance: Unlike ¹³C, the ³¹P nucleus is 100% naturally abundant, leading to high sensitivity and eliminating the need for isotopic enrichment.[1]
-
Wide Chemical Shift Range: The chemical shifts in ³¹P NMR span a broad range, which minimizes the likelihood of signal overlap and simplifies spectral analysis.[1]
-
Simplified Spectra: Proton decoupling is routinely used in ³¹P NMR, resulting in simple singlet signals for each unique phosphorus environment. This avoids the complex splitting patterns often seen in ¹H NMR, making spectra easier to interpret and quantify.[2]
-
Direct Quantification: The area of each peak in a ³¹P NMR spectrum is directly proportional to the number of nuclei, allowing for straightforward and accurate quantification of diastereomers.
The fundamental principle behind using ³¹P NMR for enantiomeric analysis lies in the conversion of an enantiomeric mixture into a mixture of diastereomers. This is achieved by reacting the analyte with a chiral derivatizing agent (CDA) that contains a phosphorus moiety. The resulting diastereomers are chemically distinct and will exhibit different chemical shifts in the ³¹P NMR spectrum, allowing for their individual quantification.
Comparison of Analytical Methods for Enantiomeric Purity
While ³¹P NMR offers significant advantages, it is important to consider its performance in the context of other established techniques, primarily chiral High-Performance Liquid Chromatography (HPLC).
| Feature | ³¹P NMR with Chiral Derivatizing Agent | Chiral HPLC |
| Principle | Conversion of enantiomers to diastereomers with a ³¹P-containing CDA, followed by NMR analysis. | Differential interaction of enantiomers with a chiral stationary phase.[3] |
| Speed | Rapid analysis, often less than 15 minutes per sample.[2][4] | Can be time-consuming due to column equilibration and run times.[2] |
| Sample Preparation | Simple derivatization reaction, often performed directly in the NMR tube. | Requires dissolution in a suitable mobile phase and filtration. |
| Sample Requirement | Typically requires milligram quantities of sample. | Can be more sensitive, requiring smaller sample amounts. |
| Development Time | Method development is often faster as a single CDA can be effective for a class of compounds. | Requires screening of various chiral columns and mobile phases, which can be lengthy. |
| Instrumentation | Requires access to an NMR spectrometer. | Requires an HPLC system with a chiral column. |
| Generality | A single CDA can often be used for a wide range of analytes (e.g., alcohols, amines, carboxylic acids).[4][5] | A specific chiral column is often required for a particular class of compounds. |
| Solvent Consumption | Low, typically less than 1 mL of deuterated solvent per sample. | High, due to the continuous flow of the mobile phase. |
| Cost per Sample | Can be lower due to reduced solvent consumption and faster analysis time. | Can be higher due to the cost of chiral columns and solvents. |
| Data Analysis | Straightforward integration of well-resolved peaks. | Integration of chromatographic peaks. |
Experimental Protocol: Enantiomeric Excess Determination of a Chiral Alcohol using a Phosphorus-Containing Chiral Derivatizing Agent
This protocol provides a general procedure for the determination of the enantiomeric excess of a chiral secondary alcohol using a commercially available chiral phosphorus derivatizing agent, (S)-(+)-2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane.
Materials:
-
Chiral alcohol analyte (e.g., 1-phenylethanol)
-
(S)-(+)-2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
-
Anhydrous pyridine
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
Internal standard (optional, e.g., triphenyl phosphate)
Procedure:
-
Sample Preparation: In a clean, dry NMR tube, dissolve approximately 5-10 mg of the chiral alcohol in 0.6 mL of CDCl₃.
-
Addition of Base: Add 1.2 equivalents of anhydrous pyridine to the NMR tube. Pyridine acts as a base to neutralize the HCl generated during the reaction.
-
Addition of Derivatizing Agent: Add 1.1 equivalents of (S)-(+)-2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane to the NMR tube.
-
Reaction: Cap the NMR tube and shake it gently for 5-10 minutes at room temperature to ensure complete derivatization. The reaction is typically rapid.
-
NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. A relaxation delay (D1) of at least 5 times the longest T₁ of the phosphorus nuclei should be used for accurate quantification.
-
Data Processing and Analysis:
-
Apply a Fourier transform and phase correct the spectrum.
-
Identify the two distinct signals corresponding to the two diastereomeric phosphites.
-
Integrate the areas of the two signals.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ and Area₂ are the integrated areas of the two diastereomeric signals.
-
Quantitative Data: Performance of Chiral Derivatizing Agents
The effectiveness of a chiral derivatizing agent is determined by the difference in chemical shift (Δδ) between the resulting diastereomers. A larger Δδ value indicates better separation and more accurate quantification.
| Chiral Derivatizing Agent | Analyte Class | Δδ (ppm) | Reference |
| Phosphorylated agents from C₂-symmetrical diamines | Carboxylic Acids | Not specified | [5] |
| N-protected L-amino acids (e.g., Boc-L-Val, Boc-L-Phe) | 1-Hydroxyalkylphosphonic acids | 0.06 - 0.60 | [6] |
| (S)-1,1-bis-2-naphthol derived chlorophosphine | Alcohols, Amines | "Much larger than other reported agents" | [4] |
| Fmoc-Trp(Boc)-OH (as a Chiral Solvating Agent) | Phosphonates, Phosphinates, Phosphates | 0.013 - 0.080 | [7][8] |
Workflow for Enantiomeric Purity Determination by ³¹P NMR
The following diagram illustrates the logical workflow for determining the enantiomeric purity of a chiral analyte using a phosphorus-containing chiral derivatizing agent.
Caption: Workflow for determining enantiomeric purity using ³¹P NMR with a chiral derivatizing agent.
Conclusion
³¹P NMR spectroscopy, through the use of chiral derivatizing agents, offers a rapid, reliable, and often more efficient alternative to traditional methods like chiral HPLC for the determination of enantiomeric purity. Its inherent advantages, including high sensitivity, spectral simplicity, and ease of quantification, make it an invaluable tool for researchers in academia and industry. While chiral HPLC remains a powerful technique, particularly for trace analysis and preparative separations, the speed and low solvent consumption of ³¹P NMR make it highly suitable for high-throughput screening, reaction monitoring, and routine quality control in the development of chiral molecules. The choice of analytical method will ultimately depend on the specific requirements of the analysis, but ³¹P NMR should be a primary consideration for any laboratory involved in stereoselective synthesis and the analysis of chiral compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of the enantiomeric excess of chiral carboxylic acids by 31P NMR with phosphorylated derivatizing agents from C2-symmetrical diamines containing the (S)-alpha-phenylethyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Cost-Benefit Analysis of Chiral Auxiliaries in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of a chiral auxiliary is a critical decision in the strategic planning of a synthetic route. This choice hinges on a delicate balance of factors: the desired level of stereocontrol, the overall yield of the reaction sequence, the ease of both attachment and removal of the auxiliary, and, not least, the economic viability of the process, especially in the context of large-scale synthesis.
This guide provides an objective comparison of some of the most widely employed chiral auxiliaries in asymmetric synthesis. We will delve into their performance in key carbon-carbon bond-forming reactions, supported by experimental data. Detailed methodologies for representative transformations are provided to allow for a comprehensive evaluation.
Data Presentation: A Quantitative Comparison
The following table summarizes the performance and approximate cost of several common chiral auxiliaries in asymmetric aldol and alkylation reactions. It is important to note that yields and diastereoselectivities are highly substrate and condition dependent, and the values presented here are representative examples from the literature. Costs are approximate and can vary based on supplier, purity, and quantity.
| Chiral Auxiliary | Representative Reaction | Diastereomeric Excess (de%) | Yield (%) | Approximate Cost (USD/g) | Key Advantages | Key Disadvantages |
| (S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary) [1][2][3] | Aldol Addition | >99:1 (syn:anti)[4] | 80-95[4] | 15 - 30 | High diastereoselectivity, well-established, reliable.[5] | Stoichiometric use, multi-step process (attachment/removal).[6] |
| (-)-Oppolzer's Sultam [7][8] | Alkylation | >98:2 | 85-95 | 60 - 245[7] | Excellent stereocontrol, highly crystalline derivatives aid purification.[9] | Higher cost, sometimes harsh cleavage conditions. |
| (1R,2S)-(-)-Pseudoephedrine | Alkylation | ≥99 | 89-99[6][10] | 1 - 5 | Inexpensive, readily available, high diastereoselectivity.[10][11] | Regulatory restrictions in some regions, potential for side reactions during cleavage. |
| (-)-8-Phenylmenthol [12][13][14][15][16][17] | Diels-Alder | >95:5 | 70-85 | 315 - 710[12] | High facial shielding, effective in cycloadditions. | Difficult to prepare, high cost.[11] |
| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) [4][18][19] | α-Alkylation of Ketones | >95[20] | 70-90 | 20 - 40 | Forms stable hydrazones, allows for asymmetric α-alkylation of ketones and aldehydes.[20] | Multi-step sequence, ozonolysis for cleavage can be harsh.[20] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended to be representative and may require optimization for specific substrates.
Asymmetric Aldol Reaction using an Evans' Oxazolidinone Auxiliary
This protocol describes the formation of a syn-aldol product with high diastereoselectivity.[21][22][23][24]
1. Acylation of the Chiral Auxiliary:
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 equiv.).
-
Slowly add propionyl chloride (1.1 equiv.).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench with 1 M HCl and separate the organic layer. Wash with saturated NaHCO₃ and brine, then dry over MgSO₄, filter, and concentrate to yield the N-propionyl oxazolidinone.
2. Diastereoselective Aldol Reaction:
-
Dissolve the N-propionyl oxazolidinone (1.0 equiv.) in anhydrous DCM and cool to -78 °C.
-
Add dibutylboron triflate (1.1 equiv.) followed by triethylamine (1.2 equiv.).
-
Stir for 30 minutes, then add the aldehyde (1.2 equiv.) dropwise.
-
Stir at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
Quench the reaction with a pH 7 buffer and extract the product with DCM.
3. Cleavage of the Chiral Auxiliary:
-
Dissolve the aldol adduct in a 3:1 mixture of THF and water at 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 equiv.) followed by an aqueous solution of lithium hydroxide monohydrate (2.0 equiv.).
-
Stir at 0 °C for 1-4 hours.
-
Quench with an aqueous solution of sodium sulfite.
-
Remove the THF in vacuo and extract the aqueous layer with DCM to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl and extract the carboxylic acid product with ethyl acetate.
Asymmetric Alkylation using Oppolzer's Sultam
This protocol outlines the asymmetric alkylation of an N-acyl sultam.
1. Acylation of Oppolzer's Sultam:
-
To a solution of (-)-Oppolzer's sultam (1.0 equiv.) in anhydrous THF at -78 °C, add n-butyllithium (1.05 equiv.) dropwise.
-
Stir for 30 minutes, then add propionyl chloride (1.1 equiv.).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench with saturated NH₄Cl solution and extract with ethyl acetate.
2. Diastereoselective Alkylation:
-
Dissolve the N-propionyl sultam (1.0 equiv.) in anhydrous THF at -78 °C.
-
Add sodium bis(trimethylsilyl)amide (1.1 equiv.) and stir for 30 minutes.
-
Add the alkyl halide (1.2 equiv.) and stir at -78 °C for 4-6 hours.
-
Quench with saturated NH₄Cl solution and extract with ethyl acetate.
3. Cleavage of the Chiral Auxiliary:
-
Dissolve the alkylated product in a mixture of THF and water.
-
Add lithium hydroxide (2.0 equiv.) and 30% hydrogen peroxide (4.0 equiv.).
-
Stir at room temperature for 12 hours.
-
Work-up as described for the Evans' auxiliary cleavage.
Asymmetric Michael Addition using a SAMP Hydrazone
This protocol describes the conjugate addition to an α,β-unsaturated ester.[25]
1. Hydrazone Formation:
-
A mixture of the ketone (1.0 equiv.) and SAMP (1.1 equiv.) is heated at 60°C overnight under an inert atmosphere.[5]
-
The crude hydrazone is purified by distillation or chromatography.[5]
2. Asymmetric Michael Addition:
-
To a solution of the SAMP hydrazone (1.0 equiv.) in anhydrous THF at 0 °C, add lithium diisopropylamide (LDA) (1.1 equiv.).
-
After stirring for 2 hours at 0 °C, the α,β-unsaturated ester (1.2 equiv.) is added at -100 °C.
-
The reaction is stirred at -100 °C for 3 hours.
-
Quench with saturated NH₄Cl solution and extract with ether.
3. Cleavage of the Chiral Auxiliary (Ozonolysis):
-
The purified hydrazone is dissolved in DCM at -78 °C.
-
Ozone is bubbled through the solution until a blue color persists.[5]
-
The excess ozone is removed by bubbling nitrogen through the solution.
-
The ozonide is reduced with dimethyl sulfide or triphenylphosphine.
-
After work-up, the desired ketone is obtained.
Visualization of Key Processes
The following diagrams illustrate the general workflow and logic of utilizing chiral auxiliaries in asymmetric synthesis.
References
- 1. (S)-4-Benzyl-2-oxazolidinone - Chiral Compound for Organic Synthesis at Best Price [jigspharma.com]
- 2. A18236.06 [thermofisher.com]
- 3. (S)-4-Benzyl-2-oxazolidinone 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. web.mit.edu [web.mit.edu]
- 6. benchchem.com [benchchem.com]
- 7. Oppolzer's caMphor sultaM | 94594-91-9 [chemicalbook.com]
- 8. Camphorsultam - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 12. (-)-8-Phenylmenthol, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. (+)-8-PHENYLMENTHOL price,buy (+)-8-PHENYLMENTHOL - chemicalbook [m.chemicalbook.com]
- 14. m.globalchemmall.com [m.globalchemmall.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. (+)-8-Phenylmenthol = 98.0 HPLC sum of enantiomers 57707-91-2 [sigmaaldrich.com]
- 17. (-)-8-Phenylmenthol | C16H24O | CID 2725001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine | 59983-39-0 | TCI AMERICA [tcichemicals.com]
- 19. echemi.com [echemi.com]
- 20. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 21. Evans Aldol Reaction | TCI AMERICA [tcichemicals.com]
- 22. alfa-chemistry.com [alfa-chemistry.com]
- 23. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 24. youtube.com [youtube.com]
- 25. Asymmetric addition of hydrazones as alkyl carbanion equivalents with aryl imines in water - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
(1R,2R)-2-(Benzyloxy)cyclohexanamine performance in Diels-Alder reactions
A Comparative Guide to Chiral Amine Performance in Asymmetric Diels-Alder Reactions: Context for (1R,2R)-2-(Benzyloxy)cyclohexanamine
The primary mechanism by which chiral amines catalyze Diels-Alder reactions is through the formation of a chiral iminium ion from an α,β-unsaturated aldehyde or ketone dienophile. This activation lowers the LUMO of the dienophile, accelerating the reaction and allowing the chiral scaffold of the amine to effectively shield one face of the dienophile, leading to high enantioselectivity.
Performance of Alternative Chiral Amine Catalysts
To provide a clear comparison, the performance of several classes of widely used chiral amine catalysts in the Diels-Alder reaction between cyclopentadiene and various α,β-unsaturated aldehydes is summarized below. These examples are chosen to represent different structural motifs and their impact on reaction efficiency and stereoselectivity.
Table 1: Performance of Selected Chiral Amine Catalysts in the Diels-Alder Reaction with Cyclopentadiene
| Catalyst/Chiral Auxiliary | Dienophile | Diene | Solvent | Temp (°C) | Yield (%) | endo:exo | ee (%) (endo) |
| (S)-Proline | Methacrolein | Cyclopentadiene | CH2Cl2 | -20 | 82 | >99:1 | 77 |
| (S)-Diphenylprolinol TMS Ether | Acrolein | Cyclopentadiene | CH2Cl2 | -78 | 99 | 95:5 | 99 |
| MacMillan Catalyst (Imidazolidinone 1) | Cinnamaldehyde | Cyclopentadiene | MeOH/H2O | 23 | 91 | 10:1 | 94 |
| (1R,2R)-TsDPEN | 3-Acryloyl-2-oxazolidinone | Cyclopentadiene | CH2Cl2 | -78 | 95 | >99:1 | 99 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of catalytic systems. Below are representative experimental protocols for the catalysts listed above.
General Procedure for Amine-Catalyzed Diels-Alder Reaction:
To a solution of the α,β-unsaturated aldehyde (1.0 mmol) and the chiral amine catalyst (0.1 mmol, 10 mol%) in the specified solvent (5 mL) at the indicated temperature, the diene (3.0 mmol, 3.0 equiv) is added. The reaction mixture is stirred for the time specified in the literature or until completion as monitored by TLC. Upon completion, the reaction is quenched, and the product is isolated and purified, typically by silica gel chromatography. The enantiomeric excess is determined by chiral HPLC or GC analysis.
DOT Script for General Workflow:
Caption: General workflow for a chiral amine-catalyzed Diels-Alder reaction.
Discussion and Outlook for this compound
While direct experimental data for this compound in Diels-Alder reactions is lacking in the reviewed literature, its structural features allow for some performance predictions. As a derivative of (1R,2R)-diaminocyclohexane (DACH), it belongs to a class of C2-symmetric chiral backbones that have proven highly effective in asymmetric catalysis.
The key structural elements of this compound are:
-
The Chiral (1R,2R)-Cyclohexanediamine Scaffold: This provides a rigid and well-defined stereochemical environment.
-
A Primary Amine: This is available for the crucial iminium ion formation with the dienophile.
-
A Bulky Benzyloxy Group: This group is positioned to create significant steric hindrance, which could effectively shield one face of the activated dienophile.
DOT Script for Logical Relationship:
Caption: Predicted performance based on structural features.
Based on these features, it is reasonable to hypothesize that this compound could perform as an effective catalyst for asymmetric Diels-Alder reactions. The degree of enantioselectivity would likely be influenced by the precise orientation of the benzyloxy group and its ability to direct the approach of the diene.
Conclusion
While established chiral amines like proline derivatives and MacMillan's imidazolidinones demonstrate high efficacy in catalyzing asymmetric Diels-Alder reactions, the exploration of new catalyst scaffolds remains a vibrant area of research. Although direct performance data for this compound is not currently available, its structural analogy to the highly successful DACH backbone suggests it is a promising candidate for achieving high stereoselectivity. Further experimental investigation is warranted to fully characterize its catalytic potential and expand the toolbox of chiral organocatalysts available to synthetic chemists.
A Comparative Guide to Tartaric Acid Derivatives as Chiral Resolving Agents
For Researchers, Scientists, and Drug Development Professionals
The resolution of racemic mixtures is a pivotal step in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. Among the various techniques available, classical resolution via the formation of diastereomeric salts remains a widely adopted and cost-effective method. Tartaric acid and its derivatives are a prominent class of chiral resolving agents, valued for their natural origin, availability, and versatility in separating a wide array of racemic compounds.[1][2][3][4] This guide provides an objective comparison of the performance of common tartaric acid derivatives as resolving agents, supported by experimental data, and offers detailed protocols for their application.
Principle of Chiral Resolution with Tartaric Acid Derivatives
Chiral resolution using tartaric acid derivatives hinges on the reaction between a racemic mixture (a 1:1 mixture of two enantiomers) and an enantiomerically pure tartaric acid derivative. This acid-base reaction forms a pair of diastereomeric salts.[1][4] Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, most importantly, different solubilities in a given solvent.[5] This difference allows for their separation by fractional crystallization, where the less soluble diastereomeric salt preferentially crystallizes out of the solution. The separated diastereomer can then be treated with an acid or a base to break the salt and recover the desired pure enantiomer and the resolving agent.[1][6]
Comparative Performance of Tartaric Acid Derivatives
The efficacy of a chiral resolution is primarily assessed by the yield and the enantiomeric excess (ee) of the desired enantiomer. The choice of the specific tartaric acid derivative and the solvent system is crucial and often requires empirical screening for optimal results. Derivatives such as O,O'-dibenzoyl-tartaric acid (DBTA) and O,O'-di-p-toluoyl-tartaric acid (DPTTA) are frequently employed due to their ability to form well-defined crystalline salts with a variety of racemic compounds, particularly amines.[7]
Below is a summary of experimental data for the resolution of various racemic compounds using different tartaric acid derivatives.
| Racemic Compound | Resolving Agent | Solvent(s) | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of Product | Reference |
| N-Methylamphetamine | (2R,3R)-DBTA | Not Specified | Not Specified | 82.5% | [7] |
| N-Methylamphetamine | (2R,3R)-DPTTA | Not Specified | Not Specified | 57.9% | [7] |
| dl-Leucine | (+)-di-1,4-toluoyl-D-tartaric acid (D-DTTA) | Not Specified | Not Specified | 91.20% (for D-Leu) | [8] |
| Finerenone | D-DBTA | Ethanol-Water | Not Specified | ~10% lower than D-DOTA | [9] |
| Finerenone | D-DTTA | Ethanol-Water | Not Specified | ~10% lower than D-DOTA | [9] |
| Finerenone | Di-o-toluoyl-d-tartaric acid (D-DOTA) | Ethanol-Water | Not Specified | Most effective of the three | [9] |
| Albuterol | di-p-toluoyl-D-tartaric acid | Methanol-Ethyl Acetate (1:2) | 38% (of (R)-enantiomer) | 99.5% | [10] |
| 4-cyano-1-aminoindane | di-p-toluoyl-L-tartaric acid | Methanol | Not Specified | up to 96% | [11] |
Alternatives to Tartaric Acid Derivatives
While tartaric acid derivatives are highly effective, other chiral resolving agents are also commonly used, and their performance can be superior for specific racemic compounds. The choice of resolving agent is often substrate-dependent.
| Resolving Agent Class | Examples | Applications |
| Mandelic Acid Derivatives | (-)-Mandelic acid, (R)-Benzyl mandelate | Resolution of racemic bases.[5][12] |
| Camphorsulfonic Acid | (+)-Camphor-10-sulfonic acid | Resolution of racemic bases.[12] |
| Chiral Amines | Brucine, Strychnine, Quinine, (R)-1-phenylethylamine | Resolution of racemic acids.[3][12][13] |
| Amino Acid Derivatives | N-methyl-D-glucamine | Resolution of acidic compounds like Ibuprofen.[14] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful chiral resolution. The following are generalized protocols for the resolution of racemic amines and acids.
Protocol 1: Chiral Resolution of a Racemic Amine with a Tartaric Acid Derivative (e.g., (+)-DPTTA)
1. Diastereomeric Salt Formation:
-
Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., methanol, ethanol, isopropanol) with gentle heating.[6]
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of the tartaric acid derivative (e.g., (+)-DPTTA) in the same solvent, also with heating. The optimal molar ratio should be determined empirically.[6]
-
Slowly add the hot solution of the resolving agent to the amine solution with continuous stirring.[6]
2. Crystallization:
-
Allow the resulting solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to induce crystallization.[6]
-
If crystallization does not occur, try scratching the inside of the flask or adding a seed crystal of the desired diastereomeric salt.
3. Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.[6]
-
Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[6]
4. Recrystallization (Optional):
-
To improve the diastereomeric purity, the isolated salt can be recrystallized from a suitable hot solvent.
5. Liberation of the Enantiomerically Enriched Amine:
-
Suspend the purified diastereomeric salt in water.
-
Add a base (e.g., 2M NaOH) dropwise with stirring until the solution is basic (pH > 10) to neutralize the tartaric acid derivative and liberate the free amine.[15]
-
Extract the liberated amine into an organic solvent (e.g., diethyl ether, dichloromethane).[15]
-
Wash the organic layer with water, dry it over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent to obtain the enantiomerically enriched amine. The resolving agent can often be recovered from the aqueous layer by acidification.[15]
Protocol 2: Chiral Resolution of a Racemic Carboxylic Acid with a Chiral Amine
1. Diastereomeric Salt Formation:
-
Dissolve the racemic carboxylic acid in a suitable solvent (e.g., ethanol, acetone).
-
Add an equimolar or sub-stoichiometric amount of an enantiomerically pure chiral amine (e.g., (R)-1-phenylethylamine).
2. Crystallization and Isolation:
-
Follow the crystallization and isolation procedures as described in Protocol 1.
3. Liberation of the Enantiomerically Enriched Carboxylic Acid:
-
Suspend the purified diastereomeric salt in water.
-
Add an acid (e.g., 2M HCl) until the solution is acidic to protonate the chiral amine and liberate the free carboxylic acid.
-
Extract the carboxylic acid into an organic solvent, followed by washing, drying, and solvent evaporation.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the chiral resolution of a racemic mixture using a tartaric acid derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Improvement of the Resolution Experiment of Racemic Tartaric Acid [ccspublishing.org.cn]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. Item - Study on the Resolution Effect of Chiral Separation of Finerenone Using Different dâTartaric Acid Derivatives - American Chemical Society - Figshare [acs.figshare.com]
- 10. researchgate.net [researchgate.net]
- 11. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 15. benchchem.com [benchchem.com]
A Comparative Spectroscopic Guide to Diastereomers from Chiral Auxiliary Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Spectroscopic Techniques for the Analysis of Diastereomers Synthesized Using Chiral Auxiliaries, Supported by Experimental Data.
In the realm of asymmetric synthesis, the use of chiral auxiliaries is a cornerstone strategy for controlling the stereochemical outcome of chemical reactions. This approach hinges on the temporary attachment of a chiral moiety to a prochiral substrate, which directs the formation of a new stereocenter, resulting in a mixture of diastereomers. The subsequent separation of these diastereomers and cleavage of the auxiliary yields the desired enantiomerically enriched product. Accurate and efficient analysis of the diastereomeric ratio and the characterization of each diastereomer are critical for reaction optimization and for ensuring the stereochemical purity of the final compound. This guide provides a detailed comparison of the primary spectroscopic techniques used for this purpose—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD)—complete with experimental protocols and illustrative data.
Workflow of Chiral Auxiliary-Mediated Synthesis and Analysis
The overall process, from the attachment of the chiral auxiliary to the analysis of the resulting diastereomers, follows a logical progression. The selection of the appropriate spectroscopic technique is crucial for obtaining reliable quantitative data and detailed structural information.
Caption: General workflow for chiral auxiliary-mediated synthesis and subsequent spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Diastereomeric Ratio Determination
NMR spectroscopy is the most powerful and widely used technique for the analysis of diastereomers.[1] Because diastereomers are distinct chemical compounds, their nuclei exist in different chemical environments, leading to distinguishable signals in the NMR spectrum.[1] The ratio of the integrals of well-resolved signals corresponding to each diastereomer is directly proportional to their molar ratio in the mixture.[1]
Key Advantages of NMR Spectroscopy:
-
Quantitative Accuracy: Provides precise determination of the diastereomeric ratio (d.r.).
-
Structural Information: Yields detailed information about the three-dimensional structure of each diastereomer through chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) studies.
-
Non-destructive: The sample can be recovered after analysis.[1]
Experimental Protocol: ¹H NMR Analysis of Diastereomeric Aldol Adducts
This protocol outlines the analysis of a diastereomeric mixture of aldol adducts obtained from the reaction of an N-propionyl oxazolidinone (an Evans chiral auxiliary derivative) with an aldehyde.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the crude diastereomeric mixture.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Ensure the solvent does not contain peaks that overlap with signals of interest.[2]
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Use a relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated to ensure accurate integration.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify well-resolved signals that are unique to each diastereomer. Protons alpha to the newly formed hydroxyl group or on the chiral auxiliary are often good candidates.
-
Integrate the selected signals for each diastereomer.
-
Calculate the diastereomeric ratio from the integral values.
-
Illustrative Data: ¹H NMR of Diastereomeric Aldol Products
The following table presents hypothetical but representative ¹H NMR data for the major (syn) and minor (anti) diastereomers of an aldol adduct derived from an Evans chiral auxiliary.
| Proton | Major Diastereomer (syn) δ (ppm), J (Hz) | Minor Diastereomer (anti) δ (ppm), J (Hz) |
| Hα to OH | 4.25 (m) | 4.35 (m) |
| Hβ to C=O | 2.80 (dq, J = 7.2, 3.0) | 2.95 (dq, J = 7.2, 8.5) |
| CH₃ on new stereocenter | 1.15 (d, J = 7.2) | 1.25 (d, J = 7.2) |
| Auxiliary CH | 4.60 (m) | 4.65 (m) |
Note: The difference in chemical shifts (Δδ) and coupling constants (ΔJ) for corresponding protons in the two diastereomers allows for their unambiguous identification and quantification.
Mass Spectrometry (MS): A Tool for Confirmation and High-Throughput Screening
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the diastereomers. While mass spectrometry alone typically cannot distinguish between stereoisomers, when coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for analyzing diastereomeric mixtures.[3] Chiral LC-MS/MS methods can achieve baseline separation of diastereomers, allowing for their individual detection and quantification.[4]
Key Advantages of LC-MS:
-
High Sensitivity: Can detect and quantify very small amounts of each diastereomer.
-
High Throughput: Suitable for rapid screening of multiple samples.
-
Structural Confirmation: Provides molecular weight and fragmentation data that can confirm the identity of the products.
Experimental Protocol: LC-MS/MS Analysis of Diastereomers
-
Sample Preparation:
-
Dissolve a small amount of the diastereomeric mixture in a suitable solvent (e.g., acetonitrile/water).
-
Filter the sample to remove any particulates.
-
-
LC Separation:
-
Use a chiral stationary phase column (e.g., Chiralpak®) capable of separating the diastereomers.
-
Develop an isocratic or gradient mobile phase (e.g., a mixture of hexane and ethanol or a buffered aqueous/organic mobile phase) that provides good resolution.[4]
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Select a precursor ion (typically [M+H]⁺ or [M+Na]⁺) and one or two characteristic product ions for each diastereomer.
-
Illustrative Data: LC-MS/MS of Diastereomers
The following table presents hypothetical LC-MS/MS data for the separation and detection of two diastereomers.
| Diastereomer | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| Diastereomer 1 | 5.2 | 350.2 [M+H]⁺ | 218.1, 135.1 |
| Diastereomer 2 | 6.8 | 350.2 [M+H]⁺ | 218.1, 135.1 |
Note: While the mass spectra of diastereomers are often identical, their different retention times on a chiral column allow for their separation and individual quantification. Differences in fragmentation patterns can sometimes be observed, but this is not always the case.
Circular Dichroism (CD) Spectroscopy: Probing the Chiral Environment
Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. Since diastereomers have different three-dimensional arrangements of atoms, they will interact with circularly polarized light differently, resulting in distinct CD spectra. This technique is particularly useful for confirming the absolute configuration of the separated diastereomers, often in conjunction with computational predictions.[5]
Key Advantages of CD Spectroscopy:
-
Stereochemical Information: Provides information about the absolute configuration and conformation of chiral molecules.
-
Sensitivity to 3D Structure: The CD spectrum is highly sensitive to the spatial arrangement of chromophores and chiral centers.
Experimental Protocol: CD Spectroscopy of Diastereomers
-
Sample Preparation:
-
Prepare solutions of the purified diastereomers in a suitable solvent that is transparent in the wavelength range of interest (e.g., methanol, acetonitrile).
-
The concentration should be adjusted to give an absorbance of approximately 0.5-1.0 at the wavelength of maximum absorption.[6]
-
Use a cuvette with an appropriate path length (e.g., 1 mm or 1 cm).[6]
-
-
Data Acquisition:
-
Record the CD spectrum over a relevant wavelength range (e.g., 190-400 nm).
-
Record a baseline spectrum of the solvent and subtract it from the sample spectra.
-
-
Data Analysis:
-
The CD spectrum is typically plotted as ellipticity (θ) in millidegrees (mdeg) versus wavelength (nm).
-
Compare the CD spectra of the two diastereomers. They are expected to show different Cotton effects (positive or negative peaks) at different wavelengths.
-
Illustrative Data: CD Spectra of Diastereomers
The following table shows hypothetical CD data for two diastereomers.
| Diastereomer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| Diastereomer 1 | 220 | +15,000 |
| 280 | -5,000 | |
| Diastereomer 2 | 225 | -12,000 |
| 275 | +8,000 |
Note: The sign and magnitude of the Cotton effects in the CD spectra are characteristic of the absolute configuration of each diastereomer.
Comparison of Spectroscopic Techniques
Caption: Comparison of the primary applications and advantages of NMR, LC-MS/MS, and CD for diastereomer analysis.
Conclusion
The spectroscopic comparison of diastereomers from chiral auxiliary synthesis relies on a multi-faceted analytical approach. NMR spectroscopy stands out as the premier technique for accurate determination of diastereomeric ratios and for gaining detailed structural insights. LC-MS/MS offers unparalleled sensitivity and throughput, making it ideal for screening and trace analysis. Circular dichroism provides unique information about the absolute stereochemistry and conformation of the diastereomers. The choice of technique, or combination of techniques, will depend on the specific goals of the analysis, whether it be routine reaction monitoring, in-depth structural elucidation, or high-throughput screening in a drug discovery setting. A comprehensive understanding and application of these spectroscopic methods are essential for the successful implementation of chiral auxiliary-based strategies in modern asymmetric synthesis.
References
- 1. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.williams.edu [chemistry.williams.edu]
- 3. mdpi.com [mdpi.com]
- 4. Validation of a chiral LC-MS/MS-ESI method for the simultaneous quantification of darolutamide diastereomers in mouse plasma and its application to a stereoselective pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of (1R,2R)-2-(Benzyloxy)cyclohexanamine: A Guide for Laboratory Professionals
The proper management and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the handling and disposal of (1R,2R)-2-(Benzyloxy)cyclohexanamine. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling
Before any handling or disposal procedure, it is crucial to be aware of the hazards associated with this compound and to use appropriate safety measures. This compound is classified as hazardous and requires careful handling in a controlled environment.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield (minimum 8-inch). Eye protection should be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling to avoid skin contact.[1]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, or if irritation or other symptoms are experienced, particularly in poorly ventilated areas.[2][3]
-
Protective Clothing: Wear a lab coat and other appropriate protective clothing to prevent skin exposure.[3]
Engineering Controls:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Ensure that eyewash stations and safety showers are located close to the workstation.[3]
Hazard Identification and Data
This compound is associated with several hazards as defined by the Globally Harmonized System (GHS). Understanding these classifications is key to safe handling and disposal.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin.[1] |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[1] |
| Serious Eye Damage | H318 | Causes serious eye damage. |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child. |
| Flammable Liquids | H226 | Flammable liquid and vapor. |
| Acute Aquatic Hazard | H402 | Harmful to aquatic life. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate & Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation. Remove all sources of ignition.[4]
-
Contain: Use a non-combustible, inert absorbent material like sand, earth, or vermiculite to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.[4][5]
-
Collect: Carefully scoop or sweep the absorbed material into a designated, sealable, and properly labeled container for hazardous waste. Use only non-sparking tools.[5][6]
-
Decontaminate: Clean the spill area thoroughly. Decontaminate surfaces by scrubbing with a suitable solvent (such as alcohol), followed by washing with soap and water.[4][7]
-
Dispose: The container with the collected spill waste must be sealed and disposed of as hazardous waste according to institutional and local regulations.[4]
Disposal Procedures
This compound and its containers must be treated as hazardous waste. Direct disposal into drains, sewers, or regular trash is strictly prohibited. [2][4] The recommended procedure involves collection and transfer to a licensed professional waste management service. In-lab treatment, such as neutralization, is not advised for this compound due to its hazardous characteristics.
Step-by-Step Disposal Workflow:
-
Waste Segregation: Collect waste containing this compound separately from other waste streams to avoid dangerous reactions. Do not mix with incompatible materials.[8]
-
Containerization: Place the chemical waste into a suitable, clearly labeled, and sealable container. The container must be compatible with the chemical; plastic is often preferred.[9][10] Ensure the container is kept closed except when adding waste.[8][10]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the associated hazards (e.g., Corrosive, Flammable, Toxic), and the accumulation start date.[4][11]
-
Storage: Store the sealed waste container in a designated, secure hazardous waste "Satellite Accumulation Area" (SAA).[4][11] This area must be well-ventilated and away from sources of ignition and incompatible materials.[4][9]
-
Professional Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed environmental waste management company.[4][8] This ensures the waste is transported, treated, and disposed of in compliance with all local, state, and federal regulations.[5][12]
Disposal Process Workflow
The following diagram outlines the decision-making and operational process for the proper disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound waste.
References
- 1. angenechemical.com [angenechemical.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. files.dep.state.pa.us [files.dep.state.pa.us]
Personal protective equipment for handling (1R,2R)-2-(Benzyloxy)cyclohexanamine
This guide provides critical safety, operational, and disposal information for researchers, scientists, and drug development professionals handling (1R,2R)-2-(Benzyloxy)cyclohexanamine. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
This compound is classified as a corrosive solid that can cause skin irritation, serious eye irritation, and respiratory irritation. Therefore, a comprehensive personal protective equipment (PPE) strategy is mandatory. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications & Rationale |
| Hand Protection | Chemical-Resistant Gloves | Due to the rapid breakthrough of the related compound, cyclohexylamine, with nitrile and neoprene gloves (<10 minutes), it is recommended to use gloves with higher chemical resistance, such as butyl rubber or Viton® .[1] Double gloving is a recommended practice. Always inspect gloves for degradation or punctures before use. |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles are required. A full face shield must be worn over goggles when handling the solid powder or creating solutions to protect against splashes and airborne particles.[2][3] |
| Respiratory Protection | Air-Purifying Respirator | A NIOSH-approved air-purifying respirator with a green-colored cartridge for ammonia/methylamine or a multi-gas cartridge is recommended, especially when handling the powder outside of a certified containment system like a chemical fume hood. |
| Body Protection | Disposable Gown or Lab Coat | A solid-front, back-closing, long-sleeved gown made of low-permeability fabric should be worn to protect skin and clothing. Ensure cuffs are tucked into the inner glove. |
| Foot & Hair Protection | Shoe & Hair Covers | Disposable, non-slip shoe covers and a hair bonnet should be worn to prevent contamination. |
Experimental Protocols: Safe Handling and Disposal
A systematic approach to handling and disposal is critical to minimize exposure risk. The following procedures are based on standard operating protocols for corrosive solids.[2][3][4][5]
Operational Plan: Step-by-Step Handling
-
Preparation and Area Designation:
-
Conduct all work with this compound in a designated area, such as a certified chemical fume hood.[2][5]
-
Ensure that an eyewash station and safety shower are readily accessible and have been tested.
-
Assemble all necessary equipment and reagents before starting the procedure.
-
Clearly label all containers with the chemical name and associated hazards.
-
-
Donning PPE:
-
Don PPE in the following order: shoe covers, hair cover, inner gloves, disposable gown, outer gloves (cuffs over the gown sleeve), safety goggles, and face shield. Finally, if required, a respirator.
-
-
Handling the Solid Compound:
-
When weighing the solid, use a containment system such as a ventilated balance enclosure or perform the task within a chemical fume hood to avoid inhalation of the powder.
-
Use dedicated spatulas and weighing boats.
-
Handle the compound gently to minimize the creation of dust.
-
Close the container tightly immediately after use.
-
-
Preparing Solutions:
-
When dissolving the solid, slowly add the compound to the solvent to avoid splashing.
-
If the dissolution is exothermic, use an ice bath to control the temperature.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that came into contact with the chemical.
-
Doff PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Collect all solid waste, including contaminated gloves, weigh boats, and absorbent paper, in a designated, labeled, and sealed hazardous waste container.
-
The container should be clearly marked as "Hazardous Waste" and include the chemical name.
-
-
Liquid Waste:
-
Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management company.
-
Incineration is a recommended disposal method for amine waste.[7]
-
Workflow for PPE Selection and Use
Caption: PPE selection, donning, and doffing workflow.
References
- 1. safety.duke.edu [safety.duke.edu]
- 2. ehs.stanford.edu [ehs.stanford.edu]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. ehs.sonoma.edu [ehs.sonoma.edu]
- 5. research.arizona.edu [research.arizona.edu]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
